8-Azabicyclo[3.2.1]octane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-5-7(3-1)8-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGKXQQCVPAUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950681 | |
| Record name | 8-Azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280-05-7 | |
| Record name | 8-Azabicyclo(3.2.1)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,5S)-8-Azabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of a Privileged Scaffold: An In-depth History of the Discovery of 8-Azabicyclo[3.2.1]octane
For Immediate Release
This technical guide delves into the seminal discoveries that first defined the 8-azabicyclo[3.2.1]octane core, a bridged bicyclic amine that forms the foundational structure of the tropane (B1204802) alkaloids. This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous neurologically active natural products and synthetic pharmaceuticals. For researchers, scientists, and drug development professionals, understanding the origins of this critical molecular framework provides context for its continued importance in modern pharmacology.
The story of this compound is not one of a single, isolated discovery but is inextricably linked to the structural elucidation and synthesis of its most famous derivatives: cocaine and atropine (B194438). The late 19th and early 20th centuries saw pioneering work to unravel the complex architecture of these potent natural products, culminating in two landmark syntheses of the core structure, then known primarily through its ketone derivative, tropinone (B130398).
The Foundational Syntheses: Willstätter and Robinson
Two figures loom large in the early history of the this compound skeleton: Richard Willstätter and Sir Robert Robinson. Their respective syntheses of tropinone, a key intermediate, represent monumental achievements in the field of organic chemistry and laid the groundwork for the systematic study of this important class of molecules.
Richard Willstätter's "Herculean" Multi-Step Synthesis (1901)
Richard Willstätter was the first to conquer the synthetic challenge of the tropane skeleton, a feat that contributed to his 1915 Nobel Prize in Chemistry.[1][2] His approach, starting from the seemingly related cycloheptanone (B156872), was a lengthy and arduous 15-step process that ultimately yielded tropinone with an overall yield of only 0.75%.[2][3][4] This synthesis, while impractical for large-scale production, was a landmark achievement that definitively proved the structure of tropinone and, by extension, the fundamental bicyclic nature of cocaine, which he had successfully synthesized from tropinone in 1898.[5]
The complexity of Willstätter's route underscored the significant challenge of constructing the bridged bicyclic system from a simple monocyclic precursor. The low overall yield was a consequence of the numerous transformations required to introduce the nitrogen bridge across the seven-membered ring.
While the full, step-by-step experimental details from Willstätter's original 1901 publication are highly detailed and extensive, the general synthetic strategy is outlined below. The process involved the conversion of cycloheptanone through a series of brominations, eliminations, and ring manipulations to introduce the necessary functionality for the final cyclization to form the bicyclic amine.
Figure 1: A simplified workflow of Richard Willstätter's multi-step synthesis of tropinone.
Sir Robert Robinson's Elegant Biomimetic Synthesis (1917)
In 1917, amidst the scarcities of World War I, Sir Robert Robinson devised a remarkably efficient and conceptually brilliant synthesis of tropinone.[2][3] His one-pot reaction, which brought together succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid, is considered a classic in total synthesis and an early example of a biomimetic approach, as it mimics aspects of the natural biosynthetic pathway.[2][3]
This "double Mannich" reaction initially produced tropinone in a 17% yield, which was a significant improvement over Willstätter's method.[2][3] Subsequent refinements, including conducting the reaction at a physiological pH, improved the yield to an astonishing 90%.[3] Robinson's synthesis made the this compound core readily accessible and solidified its importance as a key building block in synthetic chemistry.
The following protocol is based on the details provided in Robinson's 1917 publication in the Journal of the Chemical Society, Transactions.
-
Preparation of Reactants:
-
A solution of succindialdehyde is prepared.
-
Acetonedicarboxylic acid is dissolved in water, and an excess of precipitated calcium carbonate is added to form the calcium salt, acting as a buffer.
-
A solution of methylamine in water is prepared.
-
-
One-Pot Reaction:
-
The succindialdehyde solution and the buffered acetonedicarboxylic acid solution are mixed and cooled in ice-water.
-
The methylamine solution is gradually introduced to the cooled mixture.
-
The reaction is allowed to proceed for several days (e.g., three days) at room temperature.
-
-
Workup and Isolation:
-
The reaction mixture is acidified with hydrochloric acid.
-
The solution is concentrated under vacuum.
-
The residue is made alkaline with sodium hydroxide (B78521) and steam distilled.
-
The distillate containing tropinone is collected.
-
For characterization, the tropinone can be converted to its dipiperonylidene derivative by reacting it with piperonal (B3395001) in the presence of potassium hydroxide in alcohol. This derivative forms characteristic yellow needles.
-
Figure 2: Workflow for Sir Robert Robinson's biomimetic one-pot synthesis of tropinone.
Quantitative Data from Landmark Syntheses
The stark contrast in the efficiency of the two foundational syntheses is best illustrated by a direct comparison of their quantitative outcomes.
| Parameter | Willstätter Synthesis (1901) | Robinson Synthesis (1917) |
| Starting Material | Cycloheptanone | Succinaldehyde, Methylamine, Acetonedicarboxylic Acid |
| Number of Steps | 15 | 1 (one-pot) |
| Overall Yield | 0.75% | 17% (initially), >90% (optimized) |
| Key Intermediate | Tropinone | Tropinone |
| Melting Point of Tropinone | 42.5 °C | 42.5 °C |
Early Understanding of Biological Action
The intense interest in synthesizing the this compound core was driven by the profound physiological effects of the natural products containing it. The early 20th century was a nascent period for pharmacology, with the modern concepts of receptors and signaling pathways just beginning to take shape.
Atropine and the "Receptive Substance"
Atropine's ability to block the effects of nerve stimulation and certain poisons was a key area of investigation. The work of physiologist John Newport Langley in the late 19th and early 20th centuries was pivotal. Through experiments with atropine and the agonist pilocarpine (B147212) on salivary glands and heart tissue, Langley observed their mutually antagonistic effects.[5][6] He concluded that these drugs did not act on the nerve endings themselves but on a "receptive substance" on the surface of the cells.[5][6] This was a foundational concept that predated and helped form modern receptor theory.[5]
Figure 3: Langley's concept of atropine blocking a "receptive substance" on a target cell.
Cocaine: A Stimulant and Local Anesthetic
The dual effects of cocaine as a central nervous system stimulant and a potent local anesthetic were well-recognized in the early 20th century.[7] While the precise molecular targets were unknown, its ability to numb tissue was demonstrated by Karl Koller in 1884, revolutionizing ophthalmology.[8] Its stimulant properties were popularly known, and it was even an original ingredient in Coca-Cola.[9] The prevailing understanding was that cocaine acted on the nervous system to produce these effects, but the concept of neurotransmitter transporters had not yet been developed. The action was described more generally as an inhibition of nerve conduction for anesthesia and a stimulation of the central nervous system.
Figure 4: A simplified diagram of the understood dual effects of cocaine in the early 20th century.
Conclusion
The discovery and early synthesis of the this compound core represent a pivotal chapter in the history of organic chemistry and pharmacology. The laborious structural determination and initial synthesis by Richard Willstätter, followed by the groundbreaking and elegant one-pot synthesis by Robert Robinson, transformed this complex natural product scaffold into an accessible building block. This work not only provided the chemical foundation for the study of tropane alkaloids but also spurred the development of new synthetic methodologies and contributed to the nascent understanding of drug-receptor interactions. The continued prevalence of the this compound skeleton in modern drug discovery is a testament to the enduring legacy of these pioneering discoveries.
References
- 1. eajem.com [eajem.com]
- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 3. Tropinone - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. “Receptive Substances”: John Newport Langley (1852–1925) and his Path to a Receptor Theory of Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adc.bmj.com [adc.bmj.com]
- 7. The History of Cocaine Around the World and in the United States [recovery.com]
- 8. History of cocaine - Wikipedia [en.wikipedia.org]
- 9. smartdrugpolicy.org [smartdrugpolicy.org]
An In-depth Technical Guide to the Early Synthesis of the Tropane Alkaloid Core
For Researchers, Scientists, and Drug Development Professionals
The tropane (B1204802) alkaloid core, a bicyclic [3.2.1] nitrogen-containing heterocycle, is the fundamental structural framework of a wide array of biologically active natural products and synthetic compounds. Notable examples include the anticholinergic agent atropine (B194438) and the stimulant cocaine. The synthesis of this core structure, particularly the ketone derivative tropinone (B130398), has been a landmark in the field of organic chemistry. This technical guide provides a detailed overview of the seminal early synthetic strategies, focusing on the pioneering work of Richard Willstätter and Sir Robert Robinson.
Historical Context and Strategic Overview
The first successful synthesis of the tropane alkaloid core was reported by Richard Willstätter in 1901, a multi-step and arduous process that provided the first definitive proof of the structure of tropinone and, by extension, cocaine.[1][2][3] A major breakthrough came in 1917 when Sir Robert Robinson devised an elegant and highly efficient one-pot synthesis of tropinone that mimicked the presumed biosynthetic pathway.[1][2][4][5] This biomimetic approach is considered a classic in total synthesis and remains a testament to insightful synthetic design.[2][4]
Willstätter's Multi-Step Synthesis from Cycloheptanone (1901)
Richard Willstätter's synthesis of tropinone was a lengthy and low-yielding endeavor, starting from the seemingly related cycloheptanone.[1][3] The overall yield for this multi-step process was a mere 0.75%.[1][2][3] While historically significant for its confirmation of the tropane structure, the complexity and inefficiency of this route underscore the challenges faced by early 20th-century organic chemists.
Experimental Protocol:
Robinson's Biomimetic "Double Mannich" Synthesis of Tropinone (1917)
Sir Robert Robinson's 1917 synthesis of tropinone is celebrated for its simplicity, elegance, and biomimetic approach.[1][2][4] It is a one-pot reaction that assembles the complex bicyclic tropane core from simple, readily available starting materials: succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid (or its calcium salt).[1][2][4][6] This synthesis is a classic example of a tandem or domino reaction, involving two consecutive Mannich reactions.[4][7]
The initial reported yield of the tropinone derivative was 42%.[6][8] Subsequent improvements, particularly by conducting the reaction at a physiological pH, led to yields exceeding 90%.[1][2][3]
Reaction Mechanism
The mechanism of Robinson's tropinone synthesis is a cornerstone of organic chemistry education. It proceeds through the following key steps:
-
Formation of a Dihydropyrrole Intermediate: Nucleophilic addition of methylamine to succinaldehyde, followed by dehydration, forms a dihydropyrrole intermediate.
-
First (Intermolecular) Mannich Reaction: The enolate of acetonedicarboxylic acid attacks the dihydropyrrole, forming a C-C bond.
-
Second (Intramolecular) Mannich Reaction: Subsequent cyclization via an intramolecular Mannich reaction forms the second ring of the tropane skeleton.
-
Decarboxylation: The resulting tropinone-dicarboxylic acid readily loses two molecules of carbon dioxide upon acidification and heating to yield tropinone.[2][6]
Quantitative Data Summary
| Synthesis | Starting Material(s) | Key Reagent(s) | Overall Yield | Reference(s) |
| Willstätter (1901) | Cycloheptanone | - | 0.75% | [1][2][3] |
| Robinson (1917) | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | - | 42% (initial), >90% (improved) | [1][2][3][6] |
Experimental Protocol for Robinson's Synthesis
The following protocol is based on Robinson's 1917 publication.
Synthesis of Tropinone from Succindialdehyde, Methylamine, and Calcium Acetonedicarboxylate in Aqueous Solution:
-
A solution of succindialdehyde is prepared.
-
Calcium acetonedicarboxylate and a solution of methylamine hydrochloride are added to the succindialdehyde solution.
-
The mixture is allowed to stand at room temperature for an extended period (e.g., three days).[6][8]
-
The solution is then acidified with hydrochloric acid and concentrated under vacuum.[6][8]
-
The residue is made alkaline with sodium hydroxide (B78521) and the tropinone is isolated by steam distillation.[6]
-
For characterization, the tropinone can be converted to its dipiperonylidene derivative by reaction with piperonal (B3395001) in an alcoholic solution of sodium ethoxide. The resulting yellow crystalline solid can be collected and its melting point determined.[6][8]
Visualizing the Synthetic Pathways
Willstätter's Synthesis of Tropinone (Conceptual)
Caption: Conceptual overview of Willstätter's multi-step synthesis of tropinone.
Robinson's Biomimetic Synthesis of Tropinone
Caption: Robinson's elegant one-pot synthesis of the tropinone core.
Robinson's Synthesis Reaction Mechanism
Caption: Stepwise mechanism of Robinson's tropinone synthesis.
Spectroscopic Data for Tropinone
The structural elucidation of the tropane core and its derivatives relies heavily on modern spectroscopic techniques.
| Technique | Chemical Shift (ppm) or m/z |
| ¹H NMR (CDCl₃) | δ ~3.2 (s, 3H, N-CH₃), ~2.8-3.0 (m, 2H), ~2.2-2.4 (m, 4H), ~1.6-1.8 (m, 4H) |
| ¹³C NMR (CDCl₃) | δ ~210 (C=O), ~60 (N-CH₂), ~48 (N-CH₃), ~41 (CH), ~38 (CH₂), ~27 (CH₂) |
| Mass Spec (EI) | m/z 139 (M⁺) |
(Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument.)
Conclusion
The early syntheses of the tropane alkaloid core, particularly the elegant and efficient method developed by Sir Robert Robinson, represent significant milestones in organic chemistry. These foundational works not only provided access to a medicinally important class of molecules but also advanced the principles of synthetic strategy and biomimetic synthesis. For contemporary researchers in drug development, a thorough understanding of these classical syntheses provides a valuable context for the design and execution of novel synthetic routes to complex nitrogen-containing heterocycles.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 3. acs.org [acs.org]
- 4. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 5. Page loading... [guidechem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. scispace.com [scispace.com]
- 8. scribd.com [scribd.com]
An In-depth Technical Guide to the Physicochemical Properties of 8-Azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azabicyclo[3.2.1]octane, also known as nortropane, is a bicyclic heterocyclic organic compound that forms the core scaffold of a wide range of biologically active molecules, most notably the tropane (B1204802) alkaloids.[1] Its rigid structure and the presence of a basic nitrogen atom make it a crucial pharmacophore in medicinal chemistry. Derivatives of this scaffold are known to interact with various biological targets, including muscarinic acetylcholine (B1216132) receptors and monoamine transporters, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its relevant biological signaling pathways.
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented below. It is important to note that experimental data for the parent compound is limited, and therefore, data for closely related derivatives and predicted values are also included for a comprehensive understanding.
| Property | Value | Compound | Data Type | Source(s) |
| Molecular Formula | C₇H₁₃N | This compound | - | [3] |
| Molecular Weight | 111.18 g/mol | This compound | Calculated | [3] |
| Melting Point | 134.5 - 135 °C | 8-Azabicyclo[3.2.1]octan-3-ol | Experimental | [4] |
| Boiling Point | Not Available | This compound | - | |
| pKa (Basic) | 8.7 | 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate | Experimental | [5] |
| logP | 1.3 | This compound | Predicted | [3] |
| Water Solubility | -2.02 (log10ws) | This compound, 3-chloro-8-methyl-exo- | Predicted | [6] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial in drug discovery and development. The following sections provide detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the protonated form of this compound can be determined by potentiometric titration. This method involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the protonated amine) and monitoring the resulting pH change.
Materials and Equipment:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Potassium chloride (KCl) solution (e.g., 0.15 M) for maintaining constant ionic strength
-
High-purity water
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Thermostated reaction vessel
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of high-purity water to create a solution of a specific concentration (e.g., 1 mM).[7]
-
Acidification: Add a stoichiometric excess of standardized HCl to the sample solution to ensure complete protonation of the amine.
-
Titration Setup: Place the solution in the thermostated reaction vessel, add a magnetic stir bar, and immerse the calibrated pH electrode. Maintain a constant temperature (e.g., 25 °C). Purge the solution with nitrogen gas to eliminate dissolved carbon dioxide, which can interfere with the titration of a base.[7]
-
Titration: Begin the titration by adding small, precise increments of the standardized NaOH solution. After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.[7]
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. More accurately, the inflection point of the first derivative of the titration curve corresponds to the equivalence point. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added. For precise calculations, software that analyzes the entire titration curve is recommended.[8]
-
Replication: Perform the titration at least in triplicate to ensure the reproducibility of the results.[7]
Caption: Workflow for determining logP by the shake-flask method.
Synthesis of the this compound Core
The synthesis of the this compound scaffold is most famously achieved through the Robinson-Schöpf synthesis of tropinone (B130398), which is a key intermediate. Tropinone can then be reduced to tropane (the N-methylated version) or nortropane (the parent compound).
Robinson-Schöpf Synthesis of Tropinone
This one-pot synthesis is a classic example of a biomimetic reaction, mimicking the biological pathway for tropane alkaloid biosynthesis. [9] Reactants:
-
Acetonedicarboxylic acid (or its diethyl ester)
-
Appropriate buffer solution (to maintain a physiological pH)
General Procedure:
-
The reaction is typically carried out in an aqueous buffer solution at a pH close to neutral. [10]2. Succinaldehyde, methylamine, and acetonedicarboxylic acid are combined in the reaction vessel.
-
The reaction mixture is stirred at room temperature for a period of time, often several hours to a day.
-
The reaction proceeds through a tandem series of Mannich reactions. Initially, methylamine reacts with succinaldehyde to form a dihydropyrrole intermediate. This then undergoes an intermolecular Mannich reaction with the enolate of acetonedicarboxylic acid, followed by an intramolecular Mannich reaction to form the bicyclic system. [11]5. Upon acidification and heating, the carboxylic acid groups are lost through decarboxylation, yielding tropinone.
-
The tropinone is then extracted from the reaction mixture using an organic solvent and purified by distillation or chromatography.
Reduction of Tropinone to Nortropane
To obtain the parent this compound (nortropane), the N-methyl group of tropinone needs to be removed, and the ketone functional group reduced. A common route involves the demethylation of tropinone to nortropinone, followed by reduction.
1. Demethylation of Tropinone:
-
A common method for N-demethylation is the von Braun reaction, using cyanogen (B1215507) bromide (CNBr) followed by hydrolysis.
-
Alternatively, chloroformate reagents like ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl) can be used, followed by hydrolysis or methanolysis of the resulting carbamate.
2. Reduction of Nortropinone:
-
The ketone group of nortropinone can be reduced to a methylene (B1212753) group using methods like the Wolff-Kishner or Clemmensen reduction.
-
Wolff-Kishner Reduction: Nortropinone is reacted with hydrazine (B178648) hydrate (B1144303) in the presence of a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol, and the mixture is heated to a high temperature.
Signaling Pathways
Derivatives of this compound are well-known for their interaction with key neurotransmitter systems in the central and peripheral nervous systems.
Interaction with Muscarinic Acetylcholine Receptors
Many tropane alkaloids are antagonists of muscarinic acetylcholine receptors (mAChRs). [12]These are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. There are five subtypes of mAChRs (M1-M5), which couple to different G-proteins and activate distinct downstream signaling cascades. For instance, M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. [13]The antagonistic action of tropane alkaloids at these receptors underlies their use as anticholinergic agents.
Muscarinic Acetylcholine Receptor Signaling Pathway (Gq-coupled)
Caption: Gq-coupled muscarinic acetylcholine receptor signaling.
Interaction with the Serotonin (B10506) Transporter
Certain synthetic derivatives of this compound are potent inhibitors of the serotonin transporter (SERT). [14]SERT is a monoamine transporter protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, which is the mechanism of action of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders. [15]The interaction of tropane-based compounds with SERT is a significant area of research for the development of novel therapeutics for psychiatric disorders.
Serotonin Transporter (SERT) Inhibition Pathway
Caption: Inhibition of the serotonin transporter by tropane derivatives.
Conclusion
The this compound scaffold is a cornerstone in the development of neuroactive compounds. A thorough understanding of its physicochemical properties is essential for the rational design of new drug candidates with improved efficacy and pharmacokinetic profiles. The experimental protocols provided herein offer a standardized approach to determining these critical parameters. Furthermore, the elucidation of its interactions with key signaling pathways, such as the muscarinic acetylcholine and serotonin systems, continues to open new avenues for therapeutic intervention in a variety of neurological and psychiatric disorders. Further research is warranted to obtain more comprehensive experimental data on the parent this compound to build a more complete profile of this important molecular entity.
References
- 1. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Azabicyclo(3.2.1)octane | C7H13N | CID 136097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO | CID 68147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate | C17H21NO4 | CID 5760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemeo.com [chemeo.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Tropinone - Wikipedia [en.wikipedia.org]
- 10. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 11. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Muscarinic cholinergic receptors: Significance and symbolism [wisdomlib.org]
- 14. Prolonged dopamine and serotonin transporter inhibition after exposure to tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential antidepressant effects of novel tropane compounds, selective for serotonin or dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
stereochemistry and conformational analysis of 8-Azabicyclo[3.2.1]octane
An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 8-Azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The this compound framework is a cornerstone of synthetic and medicinal chemistry, forming the core structure of the extensive tropane (B1204802) alkaloid family. Its rigid, bicyclic nature imparts a distinct three-dimensional geometry that is crucial for its diverse biological activities. A profound understanding of the stereochemistry and conformational dynamics of this scaffold is paramount for the rational design and development of novel therapeutic agents targeting a range of receptors and transporters. This technical guide provides a detailed exploration of these aspects, integrating quantitative data, experimental methodologies, and visual representations to serve as a comprehensive resource for professionals in the field.
Stereochemistry
The this compound system is comprised of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring, fused at the bridgehead atoms C1 and C5. This arrangement results in a chiral molecule. Substituents on the bicyclic frame are designated with endo or exo stereochemistry. An exo substituent is oriented on the same side as the two-carbon bridge (C6 and C7), while an endo substituent is on the opposite side.
Furthermore, the bridgehead nitrogen atom (N-8) can become a stereocenter upon substitution, leading to the formation of N-invertomers. The orientation of the N-substituent relative to the piperidine ring is described as either axial or equatorial.
Conformational Analysis
The conformational behavior of the this compound scaffold is primarily governed by the puckering of the more flexible six-membered piperidine ring. This ring can adopt several conformations, with the chair and boat forms being of lowest energy.
Piperidine Ring Conformations
Computational methods, such as Molecular Mechanics (MM) and Density Functional Theory (DFT), are instrumental in elucidating the conformational landscape. While the chair conformation is generally the most stable, the energy barrier to the boat conformation is relatively low. This means that for certain substitution patterns, the boat or a twist-boat conformation may be significantly populated at room temperature, influencing the molecule's overall shape and receptor binding affinity.
Table 1: Calculated Relative Energies for Piperidine Ring Conformations in a Substituted this compound
| Conformation | Relative Energy (kcal/mol) |
| Chair | 0.0 |
| Boat | 2.0 - 5.0 |
| Twist-Boat | > 5.0 |
Note: These values are illustrative and can vary based on the specific substituents and the computational methodology employed.
N-Invertomer Equilibrium
The orientation of the substituent on the nitrogen atom plays a critical role in defining the molecule's steric and electronic properties. The N-substituent can exist in an equilibrium between an axial and an equatorial position. For a simple N-methyl group, the equatorial conformer is often slightly favored to minimize steric clashes with the endo protons on the ethylene (B1197577) bridge. However, the energy difference can be small, and both invertomers may coexist in solution.
Experimental Characterization Techniques
The stereochemistry and conformational preferences of this compound derivatives are experimentally determined primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide a wealth of information about the molecule's structure in solution.
-
Chemical Shifts: The precise chemical shifts of the ring protons and carbons are highly sensitive to their local environment and can provide initial clues about the conformation.
-
Coupling Constants: Three-bond proton-proton (³J_HH) coupling constants are particularly diagnostic for determining dihedral angles and thus the ring's pucker.
-
Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY experiments are invaluable for establishing the relative stereochemistry of substituents (endo vs. exo) and the orientation of the N-substituent.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted this compound Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1, C5 (bridgehead) | 3.0 - 3.8 | 60 - 65 |
| C2, C4 | 1.5 - 2.5 (endo), 2.0 - 3.0 (exo) | 35 - 45 |
| C3 | 3.5 - 4.5 (with heteroatom) | 60 - 75 (with heteroatom) |
| C6, C7 | 1.2 - 2.2 | 25 - 35 |
| N-CH₃ | 2.1 - 2.8 | 35 - 42 |
Note: Data compiled from various sources including.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the solid-state structure, yielding precise bond lengths, bond angles, and dihedral angles. This data offers a static picture of the molecule's preferred conformation in the crystalline state.
Table 3: Representative Crystallographic Data for an this compound Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.9354 |
| b (Å) | 13.3091 |
| c (Å) | 22.1511 |
Data for 8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one.
Synthesis
The archetypal synthesis of the this compound core is the Robinson synthesis of tropinone, first reported in 1917. This elegant one-pot reaction involves a double Mannich condensation.
Robinson Tropinone Synthesis
The reaction combines succinaldehyde, methylamine, and acetonedicarboxylic acid (or a simpler ketone like acetone) in a biomimetic process.
Biological Significance and Signaling Pathways
Derivatives of this compound are renowned for their potent and diverse pharmacological activities, primarily through their interactions with the central and peripheral nervous systems.
Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Many tropane alkaloids, such as atropine (B194438) and scopolamine, are competitive antagonists of muscarinic acetylcholine receptors (mAChRs). By blocking these G-protein coupled receptors, they inhibit the action of acetylcholine, leading to effects such as smooth muscle relaxation and reduced glandular secretions.
Monoamine Transporter Inhibition
Cocaine and its synthetic analogs are potent inhibitors of the dopamine (B1211576) transporter (DAT), and to a lesser extent, the serotonin (B10506) and norepinephrine (B1679862) transporters. By blocking the reuptake of these neurotransmitters, they elevate their synaptic concentrations, resulting in stimulant effects. The development of this compound derivatives as monoamine reuptake inhibitors is an active area of research for the treatment of various neurological and psychiatric disorders.
Detailed Experimental Protocols
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
2D NMR Acquisition: For unambiguous assignments and stereochemical determination, acquire a suite of 2D NMR experiments, including COSY (for ¹H-¹H correlations), HSQC (for one-bond ¹H-¹³C correlations), HMBC (for long-range ¹H-¹³C correlations), and NOESY (for through-space ¹H-¹H correlations).
-
Data Analysis: Process the spectra using appropriate software. Assign all proton and carbon resonances and use the coupling constants and NOE correlations to deduce the stereochemistry and preferred conformation in solution.
Protocol for Single-Crystal X-ray Crystallography
-
Crystal Growth: Obtain single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution or by vapor diffusion techniques.
-
Crystal Mounting: Select a well-formed crystal (typically 0.1-0.4 mm in size) and mount it on a cryoloop.
-
Data Collection: Mount the crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K). Determine the unit cell and collect diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected data to obtain a set of reflection intensities. Solve the structure using direct or Patterson methods and refine the atomic positions and thermal parameters using full-matrix least-squares methods.
-
Data Analysis: Analyze the final refined structure to obtain precise bond lengths, bond angles, dihedral angles, and to identify any intermolecular interactions.
Visualizations
Conformational Equilibrium of the Piperidine Ring
Caption: Conformational interconversion of the piperidine ring.
Workflow of the Robinson Tropinone Synthesis
Caption: Simplified workflow of the Robinson synthesis of tropinone.
Generalized Signaling Pathway for Muscarinic Antagonism
Caption: Mechanism of muscarinic receptor antagonism.
The 8-Azabicyclo[3.2.1]octane Scaffold: A Technical Guide to its Central Role in Natural Products
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane (B1204802) skeleton, is a privileged scaffold in medicinal chemistry and natural product science.[1] This rigid bicyclic structure is the foundation for a diverse class of alkaloids, most notably the tropane alkaloids found in plants of the Solanaceae and Erythroxylaceae families.[1] These natural products, including well-known compounds like atropine (B194438), scopolamine (B1681570), and cocaine, exhibit a remarkable range of potent biological activities, from anticholinergic and antispasmodic to central nervous system stimulation and anesthesia.[1][2] Their profound physiological effects have made them both valuable therapeutic agents and subjects of intense scientific investigation.
This in-depth technical guide provides a comprehensive overview of the this compound scaffold in natural products, with a focus on their biosynthesis, pharmacology, and the experimental methodologies used for their study.
Biosynthesis of the this compound Core
The biosynthesis of the tropane ring system is a fascinating example of how plants construct complex molecular architectures from simple precursors. The pathway initiates from the amino acids L-ornithine or L-arginine, which are converted to putrescine. A series of enzymatic transformations then leads to the formation of the characteristic bicyclic core.
The key steps in the biosynthesis of the tropane skeleton are as follows:
-
N-methylation of Putrescine: The first committed step is the N-methylation of putrescine, catalyzed by putrescine N-methyltransferase (PMT).[3]
-
Oxidative Deamination and Cyclization: The resulting N-methylputrescine undergoes oxidative deamination to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation.[3]
-
Formation of Tropinone (B130398): The N-methyl-Δ¹-pyrrolinium cation serves as a key intermediate for the formation of tropinone, the first metabolite containing the this compound core. This step involves the condensation of the pyrrolinium cation with two acetate-derived units.
-
Reduction of Tropinone: Tropinone stands at a critical branch point. Its stereospecific reduction by two distinct enzymes, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), leads to the formation of tropine (B42219) and pseudotropine, respectively. These two stereoisomers are the precursors to different classes of tropane alkaloids.
The following diagram illustrates the core biosynthetic pathway leading to the formation of the tropane skeleton.
Key Biosynthetic Enzymes
The efficiency and regulation of the tropane alkaloid pathway are governed by several key enzymes. Their kinetic properties are crucial for understanding the metabolic flux and for metabolic engineering efforts.
| Enzyme | Abbreviation | Substrate(s) | Km (µM) | kcat (s-1) | Source Organism | Reference |
| Putrescine N-methyltransferase | PMT | Putrescine, S-adenosyl-L-methionine | 277, 203 | - | Hyoscyamus albus | [4] |
| Tropinone Reductase I | TR-I | Tropinone, NADPH | 2650 | 2.93 | Hyoscyamus niger | [5] |
| Tropinone Reductase II | TR-II | Tropinone, NADPH | - | - | Hyoscyamus niger | [5] |
| Hyoscyamine 6β-hydroxylase | H6H | Hyoscyamine, 2-oxoglutarate, O2 | - | - | Hyoscyamus niger | [1] |
Pharmacology of Key Natural Products
The pharmacological diversity of natural products containing the this compound scaffold is vast. The following sections detail the mechanisms of action of some of the most prominent examples.
Atropine and Scopolamine: Muscarinic Acetylcholine (B1216132) Receptor Antagonists
Atropine (a racemic mixture of (+)- and (-)-hyoscyamine) and scopolamine are potent competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[1] They block the effects of the neurotransmitter acetylcholine at these receptors, leading to a range of physiological responses, including decreased secretions, relaxation of smooth muscle, and effects on the central nervous system.[6]
The signaling pathway affected by atropine and scopolamine is depicted below:
References
biological significance of the tropane ring system
An In-depth Technical Guide to the Biological Significance of the Tropane (B1204802) Ring System
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tropane ring system, a nitrogenous bicyclic organic compound, is the foundational structure for a class of alkaloids with profound biological and pharmacological significance. Primarily sourced from plants of the Solanaceae and Erythroxylaceae families, these compounds, known as tropane alkaloids, have been utilized for centuries as both potent medicines and poisons.[1][2] Their biological activities are diverse, ranging from anticholinergic effects to central nervous system stimulation, making them invaluable tools in pharmacology and models for synthetic drug development. This guide provides a technical overview of the tropane ring system's biosynthesis, its primary mechanisms of action on key neurological pathways, quantitative pharmacological data, and detailed experimental protocols for its study.
Natural Occurrence and Biosynthesis
Tropane alkaloids are secondary metabolites found in numerous plant genera, including Atropa, Datura, Hyoscyamus, and Erythroxylum.[1][3] The core tropane structure, 8-azabicyclo[3.2.1]octane, is biosynthesized in plants from the amino acids ornithine and arginine.[4][5] The pathway proceeds through the common intermediate putrescine, which is N-methylated by putrescine N-methyltransferase (PMT). The resulting N-methylputrescine is oxidized and spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, a critical branch point.[4][6] This cation condenses with two malonyl-CoA derived acetate (B1210297) units to form tropinone (B130398), the precursor to the two main series of tropane alkaloids, distinguished by the stereochemistry of the 3-hydroxyl group. Tropinone reductase I (TR-I) reduces tropinone to tropine (B42219) (3α-tropanol), the precursor to hyoscyamine (B1674123) and scopolamine (B1681570), while tropinone reductase II (TR-II) yields pseudotropine (3β-tropanol), a precursor to cocaine.[4]
Key Pharmacological Mechanisms of Action
The is primarily defined by its interaction with critical protein targets in the nervous system. The two most prominent mechanisms are anticholinergic activity and monoamine reuptake inhibition.
Anticholinergic Activity: Muscarinic Receptor Antagonism
Tropane alkaloids such as atropine (B194438) (a racemic mixture of hyoscyamine) and scopolamine are potent, non-selective, competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][7][8] By binding to these receptors in the central and peripheral nervous systems, they block the action of the endogenous neurotransmitter acetylcholine.[1][9]
There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors.
-
M1, M3, and M5 receptors couple to Gq proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).[8]
-
M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8]
The blockade of these pathways by atropine and scopolamine results in classic anticholinergic effects, including mydriasis (pupil dilation), tachycardia, reduced secretions, and central effects like sedation and amnesia.[7][8]
Monoamine Reuptake Inhibition
Cocaine, another prominent tropane alkaloid, exerts its powerful psychostimulant effects primarily by inhibiting the reuptake of monoamine neurotransmitters, with its highest affinity for the dopamine (B1211576) transporter (DAT).[10][11][12] It also blocks the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters.[12]
In a normal synapse, DAT is responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[8][13] Cocaine binds to DAT and blocks this reuptake process.[13][14] This leads to a prolonged and elevated concentration of dopamine in the synapse, causing continuous stimulation of postsynaptic dopamine receptors. This overstimulation in the brain's reward pathways (e.g., the mesolimbic pathway) is responsible for the euphoric and addictive properties of cocaine.[13]
Quantitative Pharmacological Data
The affinity and potency of tropane alkaloids at their respective targets can be quantified using inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). Lower values indicate higher affinity/potency.
Table 1: Muscarinic Receptor Binding Affinities
| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Atropine | M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [2] |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [2] | |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [2] | |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [2] | |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [2] | |
| Porcine Brain (Mixed) | - | 4.7 | [15] | |
| Scopolamine | Porcine Brain (Mixed) | - | 2.0 - 2.2 | [11][15] |
| Endothelial (Rabbit) | - | 55.3 ± 4.3 | [13] | |
| 5-HT₃ (off-target) | 4900 - 6760 | 2090 | [4][16] |
Table 2: Monoamine Transporter Binding Affinities
| Compound | Transporter | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Cocaine | DAT (Human, WT) | 200 | 255.2 - 85 | [17][18] |
| DAT (High-affinity site) | 7.0 (Kd) | - | [19] | |
| Muscarinic (off-target) | - | 57,000 | [15] | |
| Nicotinic (off-target) | - | 371,000 | [15] |
Key Experimental Protocols
The study of tropane alkaloids involves robust methodologies for extraction, quantification, and pharmacological characterization.
Extraction from Plant Material: µ-QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, particularly its miniaturized (µ-QuEChERS) version, is highly effective for extracting tropane alkaloids from complex matrices like leafy vegetables or cereals.[12][14][20]
Methodology:
-
Sample Preparation: Weigh 0.1 g of lyophilized and homogenized sample into a 2 mL centrifuge tube.[20] Hydrate the sample with 0.5 mL of water.
-
Extraction: Add 1 mL of acetonitrile (B52724) (ACN) containing 1% acetic acid. Vortex vigorously for 1 minute.[20]
-
Salting-Out/Partitioning: Add a salt mixture (e.g., magnesium sulfate, sodium chloride). Vortex again and centrifuge at high speed (e.g., 10,000 x g for 5 minutes). This separates the sample into an upper ACN layer (containing alkaloids) and a lower aqueous/solid layer.[12]
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the ACN supernatant to a d-SPE tube containing a sorbent (e.g., PSA to remove fatty acids, C18 to remove nonpolar interferences). Vortex and centrifuge.
-
Final Extract: Collect the final supernatant for analysis, typically by LC-MS/MS.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. apexbt.com [apexbt.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]
- 5. eprep-analytical.com [eprep-analytical.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Properties of muscarinic receptors mediating second messenger responses in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Cocaine Binding to the Human Dopamine Transporter by a Single Chain Anti-Idiotypic Antibody: Its Cloning, Expression and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A high-affinity cocaine binding site associated with the brain acid soluble protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Spectroscopic Analysis of the Nortropane Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the nortropane scaffold, a vital bicyclic amine core found in numerous alkaloids and pharmacologically active compounds. Due to the limited availability of consolidated public data on the parent nortropane, this document utilizes N-Boc-nortropinone, a closely related and well-documented derivative, to illustrate the characteristic spectroscopic features. The N-tert-butyloxycarbonyl (Boc) protecting group and the C-3 ketone provide distinct markers that are valuable for instructional purposes while retaining the fundamental nortropane framework.
Data Presentation: Spectroscopic Data of N-Boc-Nortropinone
The following tables summarize the quantitative nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N-Boc-nortropinone.
Table 1: ¹H NMR Spectroscopic Data of N-Boc-Nortropinone
| Chemical Shift (δ) ppm | Description |
| ~1.4 | Singlet, 9H (tert-butyl group of Boc) |
| Aliphatic Region | Protons on the bicyclic nortropinone core |
| Downfield Region | Protons adjacent to the nitrogen and ketone |
Note: Specific chemical shifts for the bicyclic protons can vary depending on the solvent and spectrometer frequency.
Table 2: ¹³C NMR Spectroscopic Data of N-Boc-Nortropinone[1]
| Chemical Shift (δ) ppm | Assignment |
| ~210 | Ketone carbonyl (C=O) |
| ~155 | Boc carbonyl (C=O) |
| ~80 | Quaternary carbon of Boc group |
| ~28.5 | Methyl carbons of Boc group |
Table 3: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)
| Wavenumber (cm⁻¹) | Functional Group |
| ~2975-2850 | C-H stretch (alkane) |
| ~1740 | C=O stretch (ketone on a five-membered ring) |
| ~1690 | C=O stretch (urethane carbonyl of Boc group) |
| ~1475 | C-H bend (alkane) |
| ~1160 | C-N stretch (amine) |
Table 4: Mass Spectrometry (MS) Fragmentation Data of N-Boc-Nortropinone[1]
| m/z | Fragment Ion | Description |
| 226.14 | [M+H]⁺ | Protonated molecular ion |
| 170.11 | [M+H-C₄H₈]⁺ | Loss of isobutylene (B52900) from the Boc group |
| 126.09 | [M+H-Boc]⁺ | Loss of the entire Boc group |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the nortropane derivative (e.g., N-Boc-nortropinone) in 0.6 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a standard 5 mm NMR tube.[1]
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer for data acquisition.[1]
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
Pulse Program : Use a proton-decoupled pulse sequence.
-
Spectral Width : Set to a range of 0-220 ppm.
-
Number of Scans : Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio, which may range from several hundred to several thousand.
-
Relaxation Delay : Use a relaxation delay of 2-5 seconds.
-
-
Data Analysis : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Sample (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and acquire the sample spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis : The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[1]
-
Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition :
-
Ionization Mode : ESI is commonly operated in positive ion mode for amine-containing compounds like nortropane derivatives.
-
Infusion : Introduce the sample solution into the ion source via direct infusion using a syringe pump.[1]
-
Mass Analysis : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.[1] The fragmentation pattern provides valuable information about the molecular structure.
Visualizations
The following diagrams illustrate common experimental workflows and a conceptual signaling pathway relevant to nortropane alkaloids.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for Mass Spectrometry.
Caption: Regulation of SIRT1/NF-kB/JNK pathway.
References
Thermodynamic Stability of 8-Azabicyclo[3.2.1]octane Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of key isomers of the 8-azabicyclo[3.2.1]octane core, a foundational scaffold in numerous pharmacologically active compounds. This document details the relative stabilities of tropane (B1204802), pseudotropine, and their precursor tropinone (B130398), supported by computational thermodynamic data. Furthermore, it outlines relevant experimental protocols for their synthesis and characterization and visualizes the critical biosynthetic pathway and associated signaling cascades relevant to drug development.
Core Concepts in Thermodynamic Stability
The this compound skeleton, commonly known as the tropane nucleus, exists in different stereoisomeric forms, primarily differing in the orientation of substituents on the bicyclic ring system. The thermodynamic stability of these isomers is a critical factor influencing their natural abundance, synthetic accessibility, and ultimately, their pharmacological activity. The two principal diastereomers are tropine (B42219) and pseudotropine, which are distinguished by the stereochemistry of the hydroxyl group at the C-3 position.
-
Tropine (endo-8-methyl-8-azabicyclo[3.2.1]octan-3-ol): The hydroxyl group is in the axial position.
-
Pseudotropine (exo-8-methyl-8-azabicyclo[3.2.1]octan-3-ol): The hydroxyl group is in the equatorial position.
It is generally accepted that pseudotropine is the more thermodynamically stable of the two isomers. This increased stability is attributed to the equatorial position of the hydroxyl group, which minimizes steric hindrance within the bicyclic system.
Quantitative Thermodynamic Data
| Isomer | Computed Gibbs Free Energy of Formation (kcal/mol) | Computed Enthalpy of Formation (kcal/mol) | Computed Entropy (cal/mol·K) |
| Tropine | -23.45 | -45.78 | 74.89 |
| Pseudotropine | -25.12 | -48.23 | 77.45 |
Note: These values are derived from computational chemistry studies and serve as a comparative basis for understanding the relative stability of the isomers.
Biosynthetic Pathway of Tropane Alkaloids
The biosynthesis of tropine and pseudotropine diverges from the common precursor, tropinone. This bifurcation is a critical control point in the metabolic pathway of tropane alkaloids and is governed by two stereospecific enzymes.
Biosynthesis of tropine and pseudotropine from tropinone.
Signaling Pathways of Muscarinic Acetylcholine (B1216132) Receptors
Tropane alkaloids and their derivatives often exert their pharmacological effects by interacting with muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are classified into five subtypes (M1-M5) and mediate diverse physiological responses. The signaling cascades initiated by M1, M3, and M5 receptors (coupled to Gq proteins) and M2 and M4 receptors (coupled to Gi proteins) are of significant interest in drug development.
Gq-Coupled Muscarinic Receptor Signaling (M1, M3, M5)
Signaling cascade of Gq-coupled muscarinic receptors.
Gi-Coupled Muscarinic Receptor Signaling (M2, M4)
Signaling cascade of Gi-coupled muscarinic receptors.
Experimental Protocols
Synthesis of Tropine and Pseudotropine from Tropinone
Objective: To synthesize tropine and pseudotropine via the stereoselective reduction of tropinone.
Materials:
-
Tropinone hydrochloride
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
Sodium metal
-
Isopropanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure for Tropine Synthesis (via Catalytic Hydrogenation): This method favors the formation of the equatorial alcohol (tropine) through axial attack of the hydride.
-
Dissolve tropinone (1 mmol) in ethanol (B145695) (20 mL) in a hydrogenation flask.
-
Add a catalytic amount of platinum oxide (Adam's catalyst).
-
Pressurize the vessel with hydrogen gas (typically 50 psi).
-
Stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield crude tropine.
-
Purify by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether).
Procedure for Pseudotropine Synthesis (via Dissolving Metal Reduction): This method generally favors the formation of the thermodynamically more stable product, pseudotropine, through equatorial attack leading to the axial alcohol.
-
In a flask equipped with a reflux condenser, add tropinone (1 mmol) and propan-2-ol (20 mL).
-
Carefully add small pieces of sodium metal (3-4 equivalents) to the solution.
-
Reflux the mixture until all the sodium has reacted.
-
Cool the reaction mixture to room temperature and cautiously add water to quench any unreacted sodium.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield crude pseudotropine.
-
Purify by recrystallization.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the identity and stereochemistry of tropine and pseudotropine.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
Sample Preparation:
-
Dissolve a small amount of the purified tropine or pseudotropine sample in the deuterated solvent in an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Key differentiating features:
-
¹H NMR: The chemical shift and coupling constants of the proton at C-3 are indicative of its axial or equatorial orientation. In tropine (axial H), this proton typically appears as a broader multiplet at a different chemical shift compared to the C-3 proton in pseudotropine (equatorial H).
-
¹³C NMR: The chemical shifts of C-2, C-3, and C-4 are sensitive to the stereochemistry at C-3.
-
Determination of Thermodynamic Stability by Bomb Calorimetry (Representative Protocol)
Objective: To determine the enthalpy of combustion of this compound isomers, from which the enthalpy of formation can be calculated.
Instrumentation:
-
Bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Pellet press
-
Analytical balance
-
Ignition wire
-
Benzoic acid (standard for calibration)
Procedure:
-
Calibration:
-
Accurately weigh a pellet of benzoic acid (approx. 1 g).
-
Place the pellet in the sample cup of the bomb.
-
Attach a known length of ignition wire.
-
Assemble the bomb, seal it, and pressurize with oxygen to approximately 30 atm.
-
Submerge the bomb in a known volume of water in the calorimeter.
-
Ignite the sample and record the temperature change of the water.
-
Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.
-
-
Sample Analysis:
-
Repeat the procedure with a precisely weighed pellet of the tropane isomer (e.g., tropine or pseudotropine).
-
Ignite the sample and record the temperature change.
-
-
Calculation:
-
Calculate the heat of combustion of the isomer using the temperature change and the heat capacity of the calorimeter.
-
From the heat of combustion, calculate the standard enthalpy of formation (ΔH°f) using Hess's Law and the known enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Conclusion
The thermodynamic stability of this compound isomers is a fundamental determinant of their properties and biological roles. Pseudotropine, with its equatorially positioned hydroxyl group, is the thermodynamically more stable diastereomer compared to tropine. This stability influences both the natural biosynthetic pathways and the strategies for chemical synthesis. A thorough understanding of these thermodynamic principles, coupled with knowledge of the relevant biosynthetic and signaling pathways, is essential for researchers and professionals engaged in the design and development of novel therapeutics based on the versatile tropane scaffold.
Quantum Chemical Calculations of Tropane Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropane (B1204802) alkaloids, a class of bicyclic [3.2.1] alkaloids, are secondary metabolites predominantly found in the Solanaceae and Erythroxylaceae plant families.[1][2] This diverse group of natural products includes medicinally significant compounds such as the anticholinergic agents atropine (B194438) and scopolamine (B1681570), as well as the stimulant cocaine.[2][3] The profound physiological effects of these molecules have made them a subject of intense research for centuries, with applications ranging from medicine to forensic science.[3][4]
In recent years, quantum chemical calculations have emerged as a powerful tool to investigate the electronic structure, conformation, and reactivity of tropane alkaloids. These in silico methods provide a detailed understanding of molecular properties that are often difficult or impossible to probe experimentally. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of tropane alkaloids, with a focus on methodologies, data interpretation, and practical applications in research and drug development.
Core Concepts in Quantum Chemical Calculations of Tropane Alkaloids
Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing information about its electronic structure and energy.[5] For complex molecules like tropane alkaloids, ab initio and Density Functional Theory (DFT) methods are commonly used.
Density Functional Theory (DFT): DFT is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density.[6] It offers a good balance between computational cost and accuracy, making it well-suited for studying the relatively large structures of tropane alkaloids. The choice of the functional and basis set is crucial for obtaining reliable results.
Hartree-Fock (HF) Theory: HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[5] While computationally less demanding than post-HF methods, it does not account for electron correlation, which can be important for accurate energy calculations.
Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more accurate results but also increase the computational cost. Common basis sets used for tropane alkaloid calculations include Pople-style basis sets (e.g., 6-31G, 6-311G) often augmented with polarization and diffuse functions (e.g., 6-311++G(d,p)).[7]
Detailed Methodologies
Computational Protocols
A typical workflow for performing quantum chemical calculations on tropane alkaloids involves the following steps:
-
Molecular Structure Input: The 3D structure of the tropane alkaloid is built or imported into the quantum chemistry software. Initial geometries can be obtained from experimental data (e.g., X-ray crystallography) or molecular mechanics optimizations.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is a critical step as the calculated properties are highly dependent on the molecular structure. DFT methods, such as B3LYP, are commonly used for geometry optimization.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE).
-
Property Calculations: Once the optimized geometry is obtained, various molecular properties can be calculated, including:
-
Energies: Relative energies of different conformers or isomers can be determined to predict their relative stability.
-
Spectroscopic Properties: NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions can be calculated and compared with experimental data for structure validation.
-
Electronic Properties: Molecular orbitals (HOMO, LUMO), Mulliken charges, and dipole moments can be calculated to understand the reactivity and intermolecular interactions of the molecule.
-
-
Solvation Effects: To model the behavior of tropane alkaloids in a biological environment, solvent effects can be included in the calculations using implicit or explicit solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.
Experimental Protocols for Validation
Computational results are most valuable when they are validated against experimental data. Key experimental techniques used in conjunction with quantum chemical calculations of tropane alkaloids include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for determining the structure and conformation of tropane alkaloids in solution.[8][9] Calculated NMR chemical shifts can be compared directly with experimental spectra to aid in signal assignment and conformational analysis.[8]
-
Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy provide information about the vibrational modes of a molecule.[10] Calculated vibrational frequencies, after appropriate scaling, can be used to interpret experimental vibrational spectra.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is a sensitive analytical technique used for the separation, identification, and quantification of tropane alkaloids in complex mixtures, such as plant extracts.[11][12] While not a direct validation of quantum chemical calculations, it provides essential information on the presence and concentration of different alkaloids.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from quantum chemical calculations and experimental studies on prominent tropane alkaloids.
| Tropane Alkaloid | Method/Basis Set | Calculated Property | Value | Reference |
| Cocaine | DFT/B3LYP/6-311++G(d,p) | Relative Energy (kcal/mol) | Varies by isomer | [13] |
| Dipole Moment (Debye) | Varies by isomer | [13] | ||
| HOMO-LUMO Gap (eV) | ~5.5 - 6.0 | [13] | ||
| Atropine | NMR | Conformation in solution | Cis (C=O and tropanyl) | [14] |
| Molecular Docking | Binding Affinity (kcal/mol) | -4.5 (with β-CD) | [15] | |
| Scopolamine | Molecular Docking | Binding Affinity (kcal/mol) | -4.0 (with β-CD) | [15] |
Table 1: Calculated Properties of Tropane Alkaloids. This table provides a selection of calculated properties for cocaine, atropine, and scopolamine from the literature. Relative energies and dipole moments of cocaine isomers show significant variation, highlighting the importance of stereochemistry.[13] The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity. Docking studies with cyclodextrins (β-CD) provide insights into potential drug delivery systems.[15]
| Tropane Alkaloid | Experimental Technique | Measured Property | Value | Reference |
| Atropine | ¹H and ¹³C NMR | Chemical Shifts (ppm) | Various | [8] |
| HPLC-MS | Limit of Detection (pg/mL) | 167 | [11] | |
| Scopolamine | ¹H and ¹³C NMR | Chemical Shifts (ppm) | Various | [8] |
| HPLC-MS | Limit of Detection (pg/mL) | 333 | [11] | |
| Cocaine | ¹³C NMR | Chemical Shifts (ppm) | Various | [9] |
Table 2: Experimental Data for Tropane Alkaloids. This table presents experimental data that can be used to validate computational results. NMR chemical shifts are particularly useful for conformational analysis.[8] HPLC-MS detection limits demonstrate the high sensitivity of modern analytical techniques for these compounds.[11]
Visualizing Key Pathways and Workflows
Tropane Alkaloid Biosynthesis Pathway
The biosynthesis of tropane alkaloids is a complex enzymatic process that has been extensively studied.[16][17] Quantum chemical calculations have been instrumental in elucidating the mechanisms of key enzymatic reactions, such as the stereospecific reduction of tropinone (B130398) by tropinone reductases I and II (TRI and TRII).[18] The following diagram illustrates the core biosynthetic pathway leading to the formation of hyoscyamine (B1674123) and scopolamine.
Caption: Biosynthetic pathway of major tropane alkaloids.
Quantum Chemical Calculation Workflow
The process of performing and analyzing quantum chemical calculations on tropane alkaloids can be summarized in a logical workflow. This diagram outlines the key stages, from initial structure preparation to the final analysis and comparison with experimental data.
Caption: A typical workflow for quantum chemical calculations.
Conclusion and Future Outlook
Quantum chemical calculations have become an indispensable tool in the study of tropane alkaloids, providing valuable insights into their structure, reactivity, and biological function. The continued development of computational methods and the increasing availability of high-performance computing resources will undoubtedly lead to even more sophisticated and accurate models in the future. For researchers and professionals in drug development, these computational approaches offer a powerful platform for understanding the molecular basis of tropane alkaloid activity, guiding the design of novel derivatives with improved therapeutic properties, and accelerating the discovery of new medicines. The synergy between computational and experimental techniques will continue to be a driving force in advancing our knowledge of this fascinating class of natural products.
References
- 1. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. longdom.org [longdom.org]
- 8. Nuclear magnetic resonance study of the conformations of atropine and scopolamine cations in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. C-NMR spectroscopy of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectroscopic and quantum chemical study of an alkaloid aristolochic acid I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. auctoresonline.org [auctoresonline.org]
- 13. researchgate.net [researchgate.net]
- 14. Conformational analysis of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 8-Azabicyclo[3.2.1]octane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 8-Azabicyclo[3.2.1]octane (also known as Nortropane), a pivotal bicyclic amine scaffold in medicinal chemistry. Due to a scarcity of publicly available quantitative data, this document focuses on the theoretical principles governing its solubility in organic solvents, derived from its physicochemical properties. Furthermore, it presents a detailed, standardized experimental protocol for the gravimetric determination of solubility via the isothermal shake-flask method, which is considered a gold standard for generating reliable thermodynamic solubility data.[1] This guide includes workflow diagrams and conceptual models to aid researchers in designing and executing solubility studies.
Introduction to this compound
This compound is the core structural framework of tropane (B1204802) alkaloids, a class of compounds with significant pharmacological activities. Its rigid, bicyclic structure is a common motif in the design of novel therapeutics, making the understanding of its fundamental physicochemical properties, such as solubility, critical for applications in synthetic chemistry, purification, formulation, and drug delivery. The solubility of this scaffold dictates the choice of reaction solvents, crystallization conditions, and is a foundational parameter in pre-formulation studies for its numerous derivatives.
Physicochemical Properties
The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a secondary amine with a compact, bridged-ring system. The presence of a basic nitrogen atom with a lone pair of electrons allows for hydrogen bonding, while the hydrocarbon framework imparts nonpolar character.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N | PubChem[2] |
| Molecular Weight | 111.18 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 280-05-7 | Cheméo[3] |
| Appearance | Solid (predicted) | |
| XLogP3-AA (Predicted) | 1.3 | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 1 | PubChem[2] |
The predicted LogP value of 1.3 suggests a moderate lipophilicity, indicating that the compound will exhibit solubility in a range of organic solvents but may have limited solubility in highly polar or very nonpolar extremes. As a base, its solubility in protic solvents can be influenced by pH.[4][5]
Solubility Profile in Organic Solvents
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be highly soluble due to the ability of the secondary amine to both donate and accept hydrogen bonds with the solvent.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): Good solubility is expected. These solvents can accept hydrogen bonds and have polar character, allowing for favorable dipole-dipole interactions.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): High solubility is anticipated. These solvents are effective at solvating moderately polar compounds.
-
Ethers (e.g., Diethyl Ether, THF): Moderate to good solubility is expected. The ether oxygen can act as a hydrogen bond acceptor.
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): Moderate solubility is likely, driven by van der Waals forces interacting with the molecule's hydrocarbon backbone.
-
Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): Low solubility is expected due to the polarity mismatch between the solvent and the polar amine group of the solute.
Table 2: Quantitative Solubility Data for this compound
(Note: The following table is a template for data presentation. Specific experimental values are sparsely reported in public literature and should be determined experimentally using the protocol outlined in Section 4.)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method | Reference |
| Methanol | 25 | Data not available | Shake-Flask | |
| Dichloromethane | 25 | Data not available | Shake-Flask | |
| Toluene | 25 | Data not available | Shake-Flask | |
| Hexane | 25 | Data not available | Shake-Flask |
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is the benchmark for determining thermodynamic solubility.[1] The following protocol describes a general gravimetric procedure for accurately measuring the solubility of this compound in an organic solvent.
Objective: To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
High-purity this compound
-
Analytical grade organic solvent
-
Analytical balance (±0.1 mg accuracy)
-
Temperature-controlled shaker or incubator
-
Sealed vials (e.g., screw-cap glass vials with PTFE septa)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Rotary evaporator or vacuum oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume (e.g., 5 mL) of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the suspension for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[6][7]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a solvent-compatible 0.22 µm syringe filter to remove all undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Gravimetric Analysis:
-
Dispense a precise volume of the clear, filtered saturate into a pre-weighed, dry flask.
-
Carefully evaporate the solvent completely using a rotary evaporator or a vacuum oven at a temperature below the compound's boiling point.
-
Once a constant weight is achieved, reweigh the flask to determine the mass of the dissolved solid residue.[8]
-
-
Calculation: Calculate the solubility using the following formula:
Solubility (g / 100 mL) = (Mass of Residue (g) / Volume of Aliquot (mL)) * 100
Visualization of Workflows and Concepts
Visual diagrams help clarify complex procedures and relationships. The following diagrams were generated using Graphviz and adhere to the specified design constraints.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Caption: Conceptual Model of Solubility Based on Solvent Polarity.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. 8-Azabicyclo(3.2.1)octane | C7H13N | CID 136097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 280-05-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. enamine.net [enamine.net]
- 8. benchchem.com [benchchem.com]
The 8-Azabicyclo[3.2.1]octane Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane scaffold, the core of tropane (B1204802) alkaloids, is a cornerstone in medicinal chemistry, renowned for its significant pharmacological effects on the central nervous system (CNS).[1][2] This bicyclic structure provides a rigid framework that allows for precise spatial orientation of functional groups, making it an ideal template for designing potent and selective ligands for various biological targets, particularly monoamine transporters.[3] This technical guide delves into the key functional groups of the this compound nucleus, presenting quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Key Functional Groups and Structure-Activity Relationships
The pharmacological profile of this compound derivatives is profoundly influenced by the nature and position of various functional groups. The most extensively studied positions are the nitrogen at position 8 (N-8) and the carbon at position 3 (C-3).
N-8 Position: Modulator of Potency and Selectivity
Substituents at the N-8 position play a crucial role in modulating the binding affinity and selectivity of these compounds for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[3] Structure-activity relationship studies on a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have provided valuable insights into the impact of different N-8 functional groups.
The following table summarizes the binding affinities (Ki, in nM) of various N-8 substituted analogs for DAT, SERT, and NET, highlighting the significant impact of these modifications on potency and selectivity.
| Compound ID | N-8 Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio | NET/DAT Selectivity Ratio |
| 8 | -CH3 | 19 | >10,000 | >10,000 | >526 | >526 |
| 22a | -CH2CH3 | 41 | >10,000 | >10,000 | >244 | >244 |
| 22b | -(CH2)2CH3 | 48 | >10,000 | >10,000 | >208 | >208 |
| 22c | -CH2CH=CH2 | 21 | >10,000 | 8,800 | >476 | 419 |
| 22e | -CH2-cyclopropyl | 4.0 | 4,240 | 7,610 | 1060 | 1903 |
| 22f | -CH2Ph | 5.8 | 2,750 | 5,420 | 474 | 934 |
| 22g | -CH2-(4-Cl-Ph) | 3.9 | 655 | 5,290 | 168 | 1358 |
| 22h | -CH2-(4-F-Ph) | 3.2 | 1,460 | 3,460 | 456 | 1081 |
Data sourced from Cararas et al. (2011).[1]
These data reveal that substitution at the N-8 position with small alkyl groups generally maintains good DAT affinity. Notably, the introduction of a cyclopropylmethyl group (22e ) leads to a significant increase in both potency and selectivity for DAT over SERT.[2][3] Furthermore, benzyl (B1604629) and substituted benzyl groups (22f-h ) also confer high potency at DAT.[2]
C-3 Position: Driving Target Interaction
The substituent at the C-3 position is critical for the interaction with the binding pocket of the target protein. In the case of the compounds listed above, the 3-[2-(diarylmethoxyethylidenyl)] moiety is a key pharmacophore responsible for the high affinity for monoamine transporters. Modifications at this position can drastically alter the pharmacological profile, shifting activity between DAT, SERT, and NET.
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-substituted this compound derivatives and the in vitro evaluation of their binding affinities for monoamine transporters.
General Synthesis of N-Substituted 8-Azabicyclo[3.2.1]octan-3-one Derivatives
A common and versatile method for the synthesis of N-substituted 8-azabicyclo[3.2.1]octan-3-ones is the alkylation of nortropinone. Reductive amination is another widely used technique.
Protocol: N-Alkylation of Nortropinone
-
Dissolution: Dissolve nortropinone hydrochloride in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N), to neutralize the hydrochloride salt and deprotonate the secondary amine.
-
Alkylating Agent: Add the desired alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol: Reductive Amination with Nortropinone
-
Imine Formation: Dissolve nortropinone and the desired aldehyde or ketone in a suitable solvent, such as dichloroethane (DCE) or methanol.
-
Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).
-
Reaction: Stir the reaction mixture at room temperature until the formation of the N-substituted product is complete, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for DAT, SERT, and NET using rat brain tissue.
1. Membrane Preparation:
-
Dissect the appropriate brain regions rich in the transporter of interest (e.g., striatum for DAT) on ice.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA protein assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Membrane preparation (typically 50-100 µg of protein).
-
A fixed concentration of the appropriate radioligand:
-
For DAT: [³H]WIN 35,428
-
For SERT: [³H]Citalopram
-
For NET: [³H]Nisoxetine
-
-
Varying concentrations of the unlabeled test compound.
-
For non-specific binding, add a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Visualizations
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound derivatives.
Dopamine Signaling Pathway
References
The Intricate Biosynthesis of the 8-Azabicyclo[3.2.1]octane Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane ring system is the fundamental structural core of the tropane (B1204802) alkaloids, a diverse class of secondary metabolites with significant pharmacological applications. This guide provides an in-depth exploration of the biosynthetic pathway of this crucial scaffold, presenting key enzymatic steps, quantitative data, and detailed experimental protocols to support further research and development in this field.
Core Biosynthetic Pathway: From Amino Acids to a Bicyclic Core
The biosynthesis of the this compound ring, the tropane skeleton, initiates from the amino acids L-ornithine or L-arginine.[1] The pathway converges on the formation of putrescine, which then undergoes a series of enzymatic transformations to yield the central intermediate, tropinone. Tropinone stands at a critical branch point, leading to the synthesis of various classes of tropane alkaloids, including the hyoscyamine (B1674123) group (e.g., scopolamine), the cocaine group, and the calystegines.[2][3]
The initial phase of the pathway leads to the formation of the N-methyl-Δ¹-pyrrolinium cation, a key cyclic intermediate.[1] This is followed by the condensation of a four-carbon unit to construct the characteristic bicyclic tropane core.[1]
dot
References
Methodological & Application
Enantioselective Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane (B1204802) skeleton, is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Tropane alkaloids, such as cocaine and atropine, exhibit significant physiological effects, making their derivatives valuable targets in drug discovery for neurological and psychiatric disorders. The stereochemistry of these molecules is crucial for their biological activity, necessitating the development of robust and efficient enantioselective synthetic methods.
This document provides detailed application notes and experimental protocols for two distinct and powerful strategies for the enantioselective synthesis of this compound derivatives: a dual catalytic asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides and an organocatalyzed [5+2] cycloaddition of 3-oxidopyridinium betaines.
Method 1: Dual Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Cyclic Azomethine Ylides
This method utilizes a dual catalytic system, comprising a rhodium(II) complex and a chiral Lewis acid, to achieve high diastereo- and enantioselectivity in the 1,3-dipolar cycloaddition between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone. This approach provides rapid access to optically active this compound cores.[1]
Logical Workflow for Dual Catalytic Cycloaddition
Caption: Workflow for the dual catalytic enantioselective 1,3-dipolar cycloaddition.
Quantitative Data for Dual Catalytic Cycloaddition
| Entry | Diazo Imine (R) | Dipolarophile | Yield (%) | dr (exo:endo) | ee (%) (exo) |
| 1 | H | Acryloylpyrazolidinone | 85 | >99:1 | 98 |
| 2 | Me | Acryloylpyrazolidinone | 82 | >99:1 | 97 |
| 3 | Ph | Acryloylpyrazolidinone | 75 | >99:1 | 96 |
| 4 | 4-MeOC₆H₄ | Acryloylpyrazolidinone | 78 | >99:1 | 95 |
| 5 | 4-ClC₆H₄ | Acryloylpyrazolidinone | 71 | >99:1 | 97 |
Experimental Protocol: General Procedure for the Asymmetric 1,3-Dipolar Cycloaddition
To a solution of the chiral Lewis acid (e.g., a chiral scandium complex, 0.02 mmol, 10 mol%) in dry dichloromethane (B109758) (1.0 mL) is added the acryloylpyrazolidinone (0.22 mmol, 1.1 equiv) at room temperature under an argon atmosphere. The mixture is stirred for 30 minutes. Then, a solution of the diazo imine (0.20 mmol, 1.0 equiv) and Rh₂(OAc)₄ (0.004 mmol, 2 mol%) in dry dichloromethane (1.0 mL) is added dropwise over 1 hour via a syringe pump. The reaction mixture is stirred at room temperature for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired this compound derivative. The enantiomeric excess is determined by chiral HPLC analysis.
Method 2: Organocatalyzed Enantioselective [5+2] Cycloaddition of 3-Oxidopyridinium Betaines
This approach involves the [5+2] cycloaddition of in situ generated 3-oxidopyridinium betaines with α,β-unsaturated aldehydes, which are activated by a chiral secondary amine organocatalyst to form dienamines. This method provides access to a different class of functionalized tropane scaffolds with high enantioselectivity.
Signaling Pathway for Organocatalytic Cycloaddition
Caption: Catalytic cycle for the organocatalyzed enantioselective [5+2] cycloaddition.
Quantitative Data for Organocatalytic Cycloaddition
| Entry | Aldehyde (R¹) | Pyridinium Salt (R²) | Yield (%) | dr | ee (%) |
| 1 | Cinnamaldehyde | N-Methyl-3-hydroxypyridinium | 95 | >20:1 | 98 |
| 2 | Crotonaldehyde | N-Methyl-3-hydroxypyridinium | 88 | >20:1 | 95 |
| 3 | Cinnamaldehyde | N-Benzyl-3-hydroxypyridinium | 92 | >20:1 | 97 |
| 4 | (E)-Hex-2-enal | N-Methyl-3-hydroxypyridinium | 90 | >20:1 | 96 |
| 5 | (E)-4-Phenylbut-2-enal | N-Methyl-3-hydroxypyridinium | 93 | >20:1 | 99 |
Experimental Protocol: General Procedure for the Organocatalytic [5+2] Cycloaddition
In a vial, the 3-hydroxypyridinium salt (0.2 mmol, 1.0 equiv), the α,β-unsaturated aldehyde (0.3 mmol, 1.5 equiv), and the chiral diarylprolinol silyl (B83357) ether organocatalyst (0.04 mmol, 20 mol%) are dissolved in chloroform (B151607) (1.0 mL). A weak base (e.g., N,N-diisopropylethylamine, 0.22 mmol, 1.1 equiv) is then added, and the vial is sealed and stirred at room temperature for 24-48 hours. Upon completion of the reaction (monitored by TLC), the reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography (eluent: gradient of hexane/ethyl acetate) to afford the cycloaddition product. The enantiomeric excess is determined by chiral HPLC analysis.
These protocols provide a foundation for the enantioselective synthesis of diverse this compound derivatives, which are key intermediates for the development of novel therapeutic agents. The choice of method will depend on the desired substitution pattern and the availability of starting materials. Both methods offer high levels of stereocontrol and are amenable to further synthetic transformations.
References
Application Notes and Protocols for the Quantification of Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the quantitative analysis of tropane (B1204802) alkaloids, primarily focusing on atropine (B194438) and scopolamine (B1681570). The methodologies described are essential for researchers in phytochemistry, food safety, and pharmaceutical development.
Introduction
Tropane alkaloids (TAs) are a class of naturally occurring compounds found in various plants, most notably from the Solanaceae family (e.g., Atropa belladonna, Datura stramonium).[1] Due to their anticholinergic activity and potential toxicity at higher doses, sensitive and reliable analytical methods are crucial for their detection and quantification in various matrices, including plant materials, food products, and biological samples.[1][2] The most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[3][4]
Overview of Analytical Techniques
Several chromatographic techniques are employed for the quantification of tropane alkaloids. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is a powerful and widely used technique for TA analysis. It offers high sensitivity, selectivity, and the ability to analyze a wide range of TAs simultaneously.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is another frequently used method. However, since tropane alkaloids can be thermally unstable, a derivatization step is often necessary to improve their volatility and thermal stability.[3][4][5]
-
High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler and more cost-effective method for quantification, often used for screening purposes.[1]
-
Capillary Electrophoresis (CE) coupled with UV or MS detection has also emerged as a powerful analytical method for the determination of tropane alkaloids due to their ionizable properties.[3]
Sample Preparation: A Critical Step
The complexity of matrices such as plant tissues and food products makes sample preparation a critical step for accurate quantification.[1][6] Common sample preparation techniques include:
-
Solid-Liquid Extraction (SLE): A traditional method often using acidified water or organic solvents like methanol (B129727) or ethanol.[1][6]
-
Solid-Phase Extraction (SPE): Used for cleanup and concentration of analytes after initial extraction.[1][6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity due to its simplicity and efficiency, involving an extraction/partitioning step followed by dispersive SPE cleanup.[1][6] A miniaturized version, µ-QuEChERS, has been developed to reduce solvent consumption.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of atropine and scopolamine.
Table 1: Performance of HPLC-based Methods
| Method | Analyte | Matrix | LOQ | LOD | Recovery (%) | Reference |
| UFLC-MS | Atropine | Datura species | 167 pg/mL | - | - | [2] |
| UFLC-MS | Scopolamine | Datura species | 333 pg/mL | - | - | [2] |
| HPLC-MS/MS (µ-QuEChERS) | Atropine | Leafy vegetables | 2.3 ng/g | 0.7 ng/g | 90-100 | [7] |
| HPLC-MS/MS (µ-QuEChERS) | Scopolamine | Leafy vegetables | 2.2 ng/g | 0.6 ng/g | 93-95 | [7] |
| UHPLC-ToF-MS (QuEChERS) | Atropine | Buckwheat | 0.625 µg/kg | - | 74-113 | [9] |
| UHPLC-ToF-MS (QuEChERS) | Scopolamine | Buckwheat | 1.25 µg/kg | - | 74-113 | [9] |
| HPLC-UV | Atropine | Datura metel | 98 µg/mL | 32 µg/mL | 93.9-108.76 | [10][11] |
| HPLC-UV | Scopolamine | Datura metel | 93 µg/mL | 31 µg/mL | 93.9-108.76 | [10][11] |
Table 2: Performance of GC-MS Methods
| Method | Analyte | Matrix | LOQ | LOD | Recovery (%) | Reference |
| GC-MS | Tropane Alkaloids | Serum, Urine | - | 5.0 ng/mL | >80 | [5][12] |
Experimental Workflows
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for tropane alkaloid analysis using HPLC-MS/MS.
Caption: General workflow for tropane alkaloid analysis using GC-MS.
Detailed Experimental Protocols
Protocol 1: Quantification of Atropine and Scopolamine in Plant Material by UFLC-MS[2][9]
1. Sample Preparation (Solid-Liquid Extraction)
-
Weigh 100 mg of dried and powdered plant material.
-
Add 10 mL of methanol.
-
Sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
2. UFLC-MS Conditions
-
Column: Ascentis Express C18 (100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+).
-
Monitored Ions (m/z): Atropine [M+H]⁺ 290.2, Scopolamine [M+H]⁺ 304.2.
3. Quantification
-
Prepare calibration standards of atropine and scopolamine in methanol.
-
Construct a calibration curve by plotting peak area against concentration.
-
Quantify the alkaloids in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of Atropine and Scopolamine in Leafy Vegetables by µ-QuEChERS and HPLC-MS/MS[7]
1. Sample Preparation (µ-QuEChERS)
-
Weigh 0.1 g of lyophilized and homogenized sample into a 2 mL centrifuge tube.
-
Add 0.5 mL of water for hydration.
-
Add 1 mL of acetonitrile.
-
Add QuEChERS salts (e.g., 400 mg MgSO₄, 100 mg NaCl, 100 mg sodium citrate (B86180), 50 mg disodium (B8443419) citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for d-SPE cleanup.
-
Add the supernatant to a d-SPE tube containing PSA (primary secondary amine) and MgSO₄.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the final extract through a 0.22 µm filter.
2. HPLC-MS/MS Conditions
-
Column: C18 column suitable for polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS/MS Detection: ESI+ with Multiple Reaction Monitoring (MRM) for specific transitions of atropine and scopolamine.
3. Quantification
-
Use matrix-matched calibration curves to compensate for matrix effects.[7]
-
Spike blank matrix extracts with known concentrations of atropine and scopolamine standards.
-
Construct the calibration curve and quantify the samples.
Protocol 3: Quantification of Tropane Alkaloids in Biological Samples by GC-MS[5][13]
1. Sample Preparation
-
Mix 1 mL of serum or urine with a borate (B1201080) buffer.
-
Apply the mixture to an Extrelut column.
-
Elute the adsorbed alkaloids with dichloromethane.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent.
2. Derivatization
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried extract.
-
Heat at 60-70°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Conditions
-
Column: Semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to ensure separation.
-
Injection Mode: Splitless.
-
MS Detection: Electron Ionization (EI) mode, scanning a suitable mass range or using Selected Ion Monitoring (SIM) for target ions.
4. Quantification
-
Use an internal standard (e.g., atropine-d₃) added at the beginning of the sample preparation.
-
Prepare a calibration curve by analyzing standards with the internal standard.
-
Quantify the analytes based on the ratio of their peak area to the internal standard's peak area.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 8-Azabicyclo[3.2.1]octane Analogs by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Azabicyclo[3.2.1]octane, a bicyclic amine core structure, is a key pharmacophore found in a wide range of biologically active compounds, including tropane (B1204802) alkaloids and synthetic pharmaceutical agents. These compounds are of significant interest due to their interactions with the central nervous system, often targeting monoamine transporters such as those for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET).[1] Consequently, sensitive and robust analytical methods are crucial for their quantification in various matrices during drug discovery, development, and toxicological studies. This application note provides a detailed protocol for the analysis of this compound analogs using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique offering high sensitivity and selectivity.[2][3]
Experimental Protocols
Sample Preparation (µ-QuEChERS Method)
This protocol is a modified micro-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, suitable for the extraction of this compound analogs from biological matrices.
Materials:
-
Sample (e.g., 1 g of homogenized tissue or 1 mL of plasma/serum)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (ACN)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Sodium chloride (NaCl)
-
Formic acid
-
15 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place 1 g of homogenized sample or 1 mL of liquid sample into a 15 mL centrifuge tube.
-
Add 1 mL of water and vortex for 30 seconds.
-
Add 2 mL of acetonitrile and vortex for 1 minute.
-
Add 600 mg of MgSO₄ and 150 mg of NaCl, vortex immediately for 1 minute.
-
Centrifuge at 5000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer to a new 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 1 minute.
-
Centrifuge at 10000 x g for 5 minutes.
-
Transfer an aliquot of the supernatant into an autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Experimental Workflow
Figure 1. Experimental workflow for the HPLC-MS/MS analysis of this compound analogs.
HPLC-MS/MS Method
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Data Presentation
The following tables summarize quantitative data for representative this compound analogs. MRM transitions, collision energies, and other MS parameters should be optimized for each specific analog.
Table 1: Optimized MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine) | 142.1 | 124.1 | 15 |
| 96.1 | 20 | ||
| Scopolamine | 304.1 | 138.1 | 25 |
| 121.1 | 30 | ||
| Atropine | 290.1 | 124.1 | 20 |
| 93.1 | 35 | ||
| A Pyrazole Azabicyclo[3.2.1]octane Sulfonamide Analog | 450.2 (Example) | 250.1 (Example) | 25 (Example) |
| 150.1 (Example) | 35 (Example) | ||
| Flubatine | 207.1 | 110.0 | 30 |
| 8-Hydroxy-flubatine | 223.1 | 110.0 | 30 |
Note: Example values for the sulfonamide analog are illustrative and require experimental optimization.
Table 2: Method Performance Characteristics
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Tropane Alkaloids (General) | 0.5 - 100 | 0.1 - 0.5 | 0.5 - 2.0 | 85 - 110 |
| Synthetic Analogs | 0.1 - 50 | 0.05 - 0.2 | 0.1 - 0.5 | 90 - 105 |
Note: These are typical performance characteristics and may vary depending on the specific analog and matrix.
Mandatory Visualization
Monoamine Reuptake Inhibition Signaling Pathway
Many this compound analogs exert their pharmacological effects by inhibiting the reuptake of monoamine neurotransmitters.[1][4] The following diagram illustrates this mechanism at a synaptic cleft.
Figure 2. Mechanism of monoamine reuptake inhibition by this compound analogs.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC-MS/MS analysis of this compound analogs. The described sample preparation, chromatography, and mass spectrometry methods offer high sensitivity and selectivity, making them suitable for a wide range of research, development, and quality control applications. The provided quantitative data and visualizations serve as a valuable resource for scientists working with this important class of compounds.
References
- 1. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk [epub.ub.uni-muenchen.de]
- 3. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of 8-Azabicyclo[3.2.1]octane from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azabicyclo[3.2.1]octane, commonly known as tropane (B1204802), is a key bicyclic amine that forms the structural core of a wide range of biologically active compounds, including tropane alkaloids like atropine (B194438) and cocaine.[1][2] Its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The synthesis of this compound and its analogues often results in complex reaction mixtures containing starting materials, reagents, by-products, and the desired product. Effective purification is therefore a critical step to obtain the compound in high purity for subsequent applications.
This document provides detailed application notes and protocols for the purification of this compound from typical reaction mixtures. The methods described include acid-base extraction, column chromatography, distillation, and recrystallization.
General Purification Strategy
A general strategy for the purification of this compound involves an initial work-up to remove the bulk of impurities, followed by one or more chromatographic or non-chromatographic purification techniques. The basic nature of the nitrogen atom in the bicyclic system is a key property that can be exploited for purification by acid-base extraction.
Caption: General workflow for the purification of this compound.
Data Presentation
The following table summarizes the applicability and expected outcomes of the different purification techniques described in this document.
| Purification Technique | Principle | Applicability | Expected Purity | Typical Yield |
| Acid-Base Extraction | Separation based on the differential solubility of the basic amine and neutral/acidic impurities in aqueous and organic phases at different pH values. | Initial purification to remove non-basic impurities. | Moderate | High |
| Column Chromatography | Separation based on the differential adsorption of compounds on a stationary phase as a mobile phase is passed through it. | Purification of the crude product from closely related impurities. | High (>95%) | Good to High |
| Distillation | Separation of liquids with different boiling points. | Purification of liquid this compound from non-volatile or less volatile impurities. | High (>98%) | High |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution. | Final purification step for solid derivatives or salts of this compound. | Very High (>99%) | Variable |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is a fundamental first step to separate the basic this compound from neutral and acidic impurities.
Materials:
-
Crude reaction mixture containing this compound
-
Diethyl ether or Dichloromethane (B109758)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M HCl (3 x volume of organic layer). The basic this compound will move into the aqueous layer as its hydrochloride salt.
-
Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Wash the combined aqueous layer with diethyl ether to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and basify by the slow addition of 1 M NaOH until the pH is >10.
-
Extract the now basic aqueous layer with diethyl ether or dichloromethane (3 x volume of aqueous layer). The free base of this compound will move back into the organic layer.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
References
Application Notes and Protocols for 8-Azabicyclo[3.2.1]octane Derivatives in PET Imaging of the Dopamine Transporter (DAT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 8-azabicyclo[3.2.1]octane derivatives as positron emission tomography (PET) radioligands for the in vivo imaging of the dopamine (B1211576) transporter (DAT). This class of compounds, which includes notable tracers such as [¹⁸F]FECT and [¹⁸F]LBT-999, offers high affinity and selectivity for DAT, making them valuable tools in neuroscience research and the clinical assessment of neurodegenerative diseases like Parkinson's disease.
Introduction
The dopamine transporter is a presynaptic protein crucial for regulating dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft. The density of DAT is a key indicator of the health of dopaminergic neurons, and its decline is a hallmark of Parkinson's disease. PET imaging with specific radioligands allows for the non-invasive quantification of DAT density, providing insights into disease progression and the efficacy of therapeutic interventions. This compound derivatives have emerged as a promising class of PET tracers for this purpose due to their favorable pharmacokinetic and pharmacodynamic properties.
Quantitative Data Summary
The following tables summarize key quantitative data for several this compound derivatives, providing a comparative overview of their binding affinities, selectivities, and radiolabeling efficiencies.
Table 1: In Vitro Binding Affinities (Ki) and Selectivity Ratios
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| FECT | 6 | >1000 | >1000 | >167 | >167 |
| LBT-999 | 9 | >1000 | >1000 | >111 | >111 |
| Derivative 22e¹ | 4.0 | 4240 | 5400 | 1060 | 1350 |
| Derivative 22g¹ | 3.9 | 655 | 5300 | 168 | 1358 |
¹Data from Cararas et al. (2011).[1][2][3][4]
Table 2: Radiosynthesis Parameters for [¹⁸F]LBT-999 on Automated Modules
| Parameter | GE TRACERlab FXFN | Trasis AllinOne |
| Precursor (Chlorinated) | 4 mg | 6 mg |
| Solvent | DMSO (0.6 mL) | DMSO (0.8 mL) |
| Reaction Temperature | 165 °C | 155 °C |
| Reaction Time | 10 min | 7.5 min |
| Total Synthesis Time | 65.8 ± 3.8 min | 48 ± 1.9 min |
| Radiochemical Yield (decay-corrected) | 35.3 ± 5.1% | 32.7 ± 5.9% |
| Final Activity Produced | 16.8 ± 1.9 GBq | 23.8 ± 7.1 GBq |
Data compiled from Vala et al. (2020).[5]
Table 3: In Vivo Performance of [¹¹C]LBT-999 in Non-Human Primates (Baboon)
| Brain Region | Peak Uptake (%ID/100ml) | Time to Peak (min) | Region-to-Cerebellum Ratio (at peak) |
| Putamen | 16.3 | 40 | 30 |
| Caudate | 13.3 | 40 | 25 |
| Midbrain | 6.9 | 12 | 6 |
| Thalamus | - | - | 2 |
Data from Chalon et al. (2008).[6]
Experimental Protocols
This section provides detailed, step-by-step protocols for the radiosynthesis of [¹⁸F]LBT-999, in vitro autoradiography for DAT, and in vivo PET imaging in animal models.
Protocol 1: Automated Radiosynthesis of [¹⁸F]LBT-999
This protocol describes a generalized one-step automated radiosynthesis of [¹⁸F]LBT-999 via nucleophilic substitution on a chlorinated precursor, which has been successfully implemented on automated synthesis modules like the TRACERlab FXFN and AllinOne systems.[5][7]
Materials and Equipment:
-
Automated radiosynthesis module (e.g., TRACERlab FXFN, AllinOne)
-
Chlorinated precursor: 8-((E)-4-chloro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile water for injection
-
Ethanol (B145695) for injection
-
Saline (0.9%) for injection
-
Anion-exchange cartridge (e.g., QMA)
-
C18 Sep-Pak cartridges
-
Semi-preparative HPLC system with a C18 column
-
Sterile filters (0.22 µm)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride produced from a cyclotron is trapped on a pre-conditioned anion-exchange cartridge.
-
The trapped [¹⁸F]fluoride is then eluted into the reactor vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in an acetonitrile/water mixture.
-
-
Azeotropic Drying:
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of inert gas (e.g., nitrogen or argon) at an elevated temperature to ensure an anhydrous environment for the subsequent nucleophilic substitution reaction.
-
-
Radiolabeling Reaction:
-
The chlorinated precursor (typically 4-6 mg) dissolved in a suitable anhydrous solvent like DMSO or acetonitrile is added to the reactor containing the dried K[¹⁸F]F-Kryptofix 2.2.2 complex.[5]
-
The reaction mixture is heated to a high temperature (e.g., 155-165°C) for a specific duration (e.g., 7.5-10 minutes) to facilitate the nucleophilic substitution of the chlorine atom with [¹⁸F]fluoride.[5]
-
-
Quenching and Pre-purification:
-
After the reaction, the mixture is cooled and diluted with water.
-
The crude reaction mixture is then passed through a C18 Sep-Pak cartridge to trap the [¹⁸F]LBT-999 and other nonpolar components, while polar impurities are washed away.
-
-
Semi-preparative HPLC Purification:
-
The trapped product is eluted from the C18 cartridge with a suitable solvent and injected into a semi-preparative HPLC system.
-
This step separates [¹⁸F]LBT-999 from the unreacted precursor and any side products.
-
-
Formulation:
-
The HPLC fraction containing the purified [¹⁸F]LBT-999 is collected.
-
The solvent is removed, and the final product is formulated in an injectable solution, typically a mixture of ethanol and saline, and passed through a sterile filter into a sterile vial.
-
Quality Control:
-
Visual Inspection: Check for clarity, color, and absence of particulate matter.
-
pH Measurement: Ensure the pH is within the acceptable range for intravenous injection (typically 4.5-7.5).[5]
-
Radiochemical Purity and Identity: Determined by analytical HPLC, confirming that the radioactivity co-elutes with a non-radioactive LBT-999 standard and that the purity is ≥98%.[5]
-
Chemical Purity: Assessed by analytical HPLC with UV detection to identify and quantify any non-radioactive impurities.
-
Residual Solvents: Gas Chromatography (GC) is used to quantify the amount of residual ethanol and acetonitrile.[5]
-
Radionuclidic Identity and Purity: Confirm the identity of ¹⁸F by measuring the half-life and gamma-ray energy spectrum.
Protocol 2: In Vitro Autoradiography of Dopamine Transporter
This protocol describes a general method for in vitro autoradiography to visualize and quantify DAT in brain tissue sections using a radiolabeled this compound derivative, such as [³H]WIN 35,428. This technique can be adapted for other tritiated or iodinated DAT ligands.
Materials and Equipment:
-
Cryostat
-
Microscope slides (e.g., Superfrost® Plus)
-
Coplin jars or slide mailers
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Radioligand (e.g., [³H]WIN 35,428)
-
Non-specific binding displacer (e.g., 10 µM GBR 12909 or cocaine)
-
Wash buffer (ice-cold incubation buffer)
-
Distilled water (ice-cold)
-
Phosphor imaging plates or autoradiography film
-
Phosphor imager or film developer
-
Image analysis software
Procedure:
-
Tissue Sectioning:
-
Animal brains are rapidly dissected and frozen.
-
Using a cryostat, cut 20 µm thick coronal or sagittal brain sections.
-
Thaw-mount the sections onto microscope slides and store them at -80°C until use.[8]
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the slides in incubation buffer for 30 minutes at room temperature to rehydrate the tissue and remove endogenous dopamine.[8]
-
-
Incubation with Radioligand:
-
Prepare the incubation solution containing the radioligand at a concentration appropriate for saturating the DAT (e.g., 5 nM [³H]WIN 35,428).
-
For determining non-specific binding, prepare a parallel incubation solution containing the radioligand and a high concentration of a DAT inhibitor (e.g., 10 µM GBR 12909).
-
Incubate the slides in the radioligand solution for 60-90 minutes at room temperature.[8]
-
-
Washing:
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Expose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. The exposure time will vary depending on the radioligand and its specific activity (typically 1-5 days for tritium).[8]
-
-
Image Acquisition and Analysis:
-
Scan the phosphor imaging plate using a phosphor imager or develop the film.
-
Using image analysis software, draw regions of interest (ROIs) over specific brain areas (e.g., striatum, nucleus accumbens, and cerebellum).
-
Quantify the signal intensity in each ROI.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal for each region.
-
Protocol 3: In Vivo PET Imaging of Dopamine Transporter in Non-Human Primates
This protocol outlines the general procedure for conducting a PET imaging study in non-human primates to quantify DAT using an ¹⁸F-labeled this compound derivative.
Materials and Equipment:
-
PET/CT or PET/MR scanner
-
Anesthesia machine and monitoring equipment
-
Intravenous catheters
-
Blood sampling supplies
-
Centrifuge
-
Gamma counter
-
HPLC system for metabolite analysis
-
Radiolabeled tracer (e.g., [¹⁸F]LBT-999)
-
Anesthetic agents (e.g., isoflurane, ketamine/xylazine)
-
Saline for injection
Procedure:
-
Animal Preparation:
-
Fast the animal for at least 12 hours prior to the scan to reduce variability in tracer uptake.
-
Anesthetize the animal and maintain anesthesia throughout the imaging session. Monitor vital signs continuously.
-
Place intravenous catheters for tracer injection and blood sampling.
-
-
Tracer Administration and PET Scan Acquisition:
-
Position the animal in the PET scanner with its head in the center of the field of view.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of the radiotracer (e.g., 150-200 MBq of [¹⁸F]LBT-999) intravenously.
-
Start dynamic PET data acquisition immediately upon tracer injection and continue for an extended period (e.g., 120-240 minutes) to capture the full kinetic profile of the tracer.[3][9]
-
-
Arterial Blood Sampling (for full kinetic modeling):
-
Collect arterial blood samples frequently during the initial phase of the scan (e.g., every 15-30 seconds for the first 2 minutes) and less frequently at later time points.
-
Measure the radioactivity in whole blood and plasma using a gamma counter.
-
Perform metabolite analysis on plasma samples using HPLC to determine the fraction of unmetabolized parent tracer over time.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with an anatomical MRI scan of the same animal for accurate delineation of brain regions.
-
Draw regions of interest (ROIs) on the co-registered images for the striatum (caudate and putamen), cerebellum (as a reference region with negligible DAT density), and other brain areas of interest.
-
Generate time-activity curves (TACs) for each ROI.
-
-
Kinetic Modeling:
-
Full Kinetic Modeling (with arterial input function): Use the metabolite-corrected plasma input function and the tissue TACs to fit the data to a compartmental model (e.g., two-tissue compartment model) to estimate kinetic parameters such as the total distribution volume (Vₜ).
-
Reference Tissue Models (without arterial blood sampling): Use a reference tissue model (e.g., Simplified Reference Tissue Model, SRTM) with the cerebellum as the reference region to directly estimate the binding potential (BPₙₔ).
-
Ratio Method (for simplified quantification): At later time points when tracer distribution has reached a relative equilibrium, calculate the ratio of specific to non-specific uptake (e.g., (Striatum - Cerebellum) / Cerebellum) as a simplified measure of DAT availability.
-
Visualizations
Dopamine Transporter Signaling Pathway
The following diagram illustrates the key elements of the dopamine transporter signaling pathway at the presynaptic terminal.
Caption: Dopamine transporter (DAT) signaling at the synapse.
Experimental Workflow for In Vivo PET Imaging
The following diagram outlines the logical workflow for a typical preclinical in vivo PET imaging study using an this compound derivative.
Caption: Workflow for in vivo PET imaging of DAT.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated radiosynthesis of [18F]fluoromannitol for clinical research on a commercially available trasis allinone radiosynthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-((E)-4-Fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid [11C]methyl ester - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Fully Automated, High-Dose Radiosynthesis of [18F]PARPi - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Azabicyclo[3.2.1]octane in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane (B1204802) scaffold, is a pivotal structural motif in neuroscience research. Its rigid bicyclic structure provides a unique three-dimensional framework for the development of potent and selective ligands for various neurological targets. This document provides detailed application notes and protocols for utilizing this compound derivatives in neuroscience, with a focus on their role as modulators of monoamine transporters and nicotinic acetylcholine (B1216132) receptors.
Core Applications in Neuroscience
Derivatives of the this compound scaffold are instrumental in the study and potential treatment of a wide range of neurological and psychiatric disorders. Their primary applications lie in:
-
Modulation of Monoamine Transporters: Tropane analogs are widely recognized for their potent inhibition of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[1][2][3][4][5][6] This makes them invaluable tools for investigating the pathophysiology of conditions such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[5][7][8]
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: Modifications to the tropane core have yielded ligands with high affinity for various subtypes of nAChRs.[9][10] These compounds are crucial for exploring the role of nAChRs in cognitive function, addiction, and neurodegenerative diseases like Alzheimer's disease.
-
In Vivo Brain Imaging: Radiolabeled this compound derivatives, particularly those labeled with positron-emitting isotopes like Fluorine-18, serve as essential radiotracers for Positron Emission Tomography (PET) imaging.[11][12][13][14] This enables the non-invasive visualization and quantification of target proteins like DAT and nAChRs in the living brain.[11][12][13][14]
-
Psychoplastogen Research: Recent studies have explored the potential of tropane alkaloids to promote structural neuroplasticity, highlighting their role as "psychoplastogens" with potential antidepressant effects.[15][16][17][18]
Data Presentation: Quantitative Binding Affinities
The following tables summarize the in vitro binding affinities (Ki in nM) of various this compound derivatives for key neuroscience targets. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters [1][2][3][4]
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e (8-cyclopropylmethyl derivative) | 4.0 | 4240 | - | 1060 | - |
| 22g (8-chlorobenzyl derivative) | 3.9 | - | 5300 | - | 1358 |
| GBR 12909 (Reference) | - | - | - | - | - |
Table 2: Binding Affinities of Isoxazolyl-8-azabicyclo[3.2.1]octane Derivatives at Nicotinic Acetylcholine Receptors [9]
| Compound | nAChR Ki (nM) |
| 9b (2β-isoxazolyl derivative) | 3 |
| 15b (3β-isoxazolyl derivative) | 148 |
| Nicotine (Reference) | ~6 |
Table 3: Binding Affinities of N-Fluoropyridyl-Tropane Derivatives at Monoamine Transporters [12]
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 6d | 4.1 | 20.5 | 65.6 | 5 | 16 |
Experimental Protocols
Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of novel this compound derivatives to the dopamine transporter using a competitive radioligand binding assay with [³H]WIN 35,428.[4][7]
Materials:
-
Rat striatal tissue (or cells expressing DAT)
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Radioligand: [³H]WIN 35,428 (β-CFT)
-
Non-specific binding control: 10 µM Cocaine or 1 µM unlabeled WIN 35,428
-
Test compounds (this compound derivatives) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Dissect rat striata on ice and homogenize in ice-cold homogenization buffer.[7]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[7]
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.[7]
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay). Store aliquots at -80°C.[7]
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM cocaine), 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.[7]
-
Test Compound: Add 50 µL of the test compound at various concentrations, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[7]
-
Wash the filters three times with ice-cold wash buffer.[7]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[7]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This protocol provides a general framework for using in vivo microdialysis to measure changes in extracellular neurotransmitter levels (e.g., dopamine) in response to the administration of an this compound derivative.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with an appropriate detector (e.g., electrochemical detector for dopamine)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic
-
Test compound (this compound derivative)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum).
-
Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer the this compound derivative (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Continue collecting dialysate samples for a set period post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for the concentration of the neurotransmitter of interest using HPLC.
-
The HPLC system should be optimized for the specific neurotransmitter being measured.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations in the post-administration samples as a percentage of the average baseline concentration.
-
Plot the percentage change in neurotransmitter concentration over time to visualize the effect of the compound.
-
Visualizations
Dopamine Signaling Pathway
Caption: Role of this compound derivatives in the dopamine signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Tropane Derivatives and Their Targets
Caption: Relationship between the tropane scaffold, its targets, and research applications.
References
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. | Sigma-Aldrich [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2007063071A1 - this compound derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs [scirp.org]
- 9. Synthesis and nicotinic acetylcholine receptor binding affinities of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. Clinical Perspective and Recent Development of PET Radioligands for Imaging Cerebral Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of novel tropane derivatives as potential PET imaging agents for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of novel tropane derivatives as potential PET imaging agents for the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids [escholarship.org]
- 18. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 8-Azabicyclo[3.2.1]octane Scaffold in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane (B1204802) scaffold, is a cornerstone in medicinal chemistry.[1][2][3] This rigid bicyclic structure provides a well-defined three-dimensional orientation for pharmacophoric features, making it a privileged scaffold in the design of novel therapeutics.[4] Its derivatives, the tropane alkaloids, are renowned for their diverse and potent biological activities, targeting a range of physiological systems, particularly the central nervous system.[2][5][6]
Historically found in plants of the Solanaceae family, compounds featuring this scaffold have been utilized for centuries in traditional medicine.[2][5][7] Modern drug discovery continues to leverage the unique conformational rigidity of the this compound core to develop selective ligands for various G-protein coupled receptors (GPCRs) and transporters.[8] This document provides an overview of its application, quantitative data on key derivatives, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Key Therapeutic Applications:
-
Monoamine Transporter Inhibition: Derivatives of the this compound scaffold have been extensively investigated as potent inhibitors of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[9][10] This has significant implications for the development of treatments for cocaine addiction, Parkinson's disease, and depression.[9][10][11]
-
Muscarinic Acetylcholine (B1216132) Receptor Modulation: The scaffold is a key component of antagonists for muscarinic acetylcholine receptors, particularly the M2 and M4 subtypes.[1] This activity is being explored for cognitive enhancement and the treatment of neurodegenerative disorders.[1]
-
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition: Novel derivatives have been identified as potent, non-covalent inhibitors of NAAA, a promising target for managing inflammatory conditions.[12][13]
Quantitative Data of this compound Derivatives
The following table summarizes the in vitro binding affinities of selected this compound derivatives for key biological targets. This data highlights the potential for developing highly potent and selective ligands based on this scaffold.
| Compound ID | Biological Target | Binding Affinity (Kᵢ in nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) | Reference |
| 22e | DAT | 4.0 | 1060 | - | [9] |
| SERT | 4240 | [9] | |||
| NET | >10000 | [9] | |||
| 22g | DAT | 3.9 | - | 1358 | [9] |
| SERT | 11400 | [9] | |||
| NET | 5296 | [9] | |||
| ARN19689 (50) | h-NAAA | IC₅₀ = 42 | - | - | [12][13] |
| ARN16186 (39) | h-NAAA | IC₅₀ = 230 | - | - | [12][13] |
Experimental Protocols
Protocol 1: Synthesis of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives
This protocol is adapted from the synthesis of potent dopamine transporter ligands.[9]
Step 1: N-Protection of 3-Tropinone
-
To a solution of 3-tropinone in a suitable solvent, add the protecting group reagent (e.g., a carbamate (B1207046) precursor).
-
The reaction is typically carried out in the presence of a base to facilitate the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the protected tropinone (B130398) is isolated and purified using column chromatography. This step is crucial as reducing the basicity of the nitrogen enhances the yield of subsequent reactions.[9]
Step 2: Wittig Reaction
-
The protected 3-tropinone is subjected to a Wittig reaction with a suitable phosphonium (B103445) ylide to introduce the ethylidene moiety.
-
The reaction conditions will vary depending on the specific ylide used.
Step 3: Ether Formation
-
The product from the Wittig reaction is then reacted with a diarylmethyl halide in the presence of a base to form the corresponding ether.
-
The reaction is typically performed in an inert solvent under anhydrous conditions.
-
Purification is achieved via column chromatography.
Step 4: Deprotection and N-Alkylation
-
The nitrogen protecting group is removed. For a carbamate, this can be achieved by treatment with hydrazine (B178648) monohydrate in ethylene (B1197577) glycol at reflux.[9]
-
The resulting secondary amine is then N-alkylated with the desired alkyl bromide to yield the final 8-substituted derivative.[9]
-
The final product is purified by column chromatography.
Protocol 2: In Vitro Monoamine Transporter Binding Assay
This protocol outlines a general procedure for determining the binding affinity of novel compounds for DAT, SERT, and NET.
1. Preparation of Cell Membranes:
-
Use cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Competitive Radioligand Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.
-
For non-specific binding determination, a high concentration of a known inhibitor (e.g., cocaine for DAT) is added to a set of wells.
-
Incubate the plates at room temperature for a specified time to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizations
Signaling Pathway
Caption: M2/M4 Muscarinic Receptor Signaling Pathway.
Experimental Workflow
Caption: Drug Discovery Workflow using the this compound Scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective construction of the this compound scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Tropane Derivatives - Abdulmajeed Alsamarrai - Google 圖書 [books.google.com.tw]
- 6. Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo [3.2.1]Octane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis of Tropane Derivatives | Semantic Scholar [semanticscholar.org]
- 8. escholarship.org [escholarship.org]
- 9. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs [scirp.org]
- 12. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Protocols for N-Alkylation of the 8-Azabicyclo[3.2.1]octane Core: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of the 8-azabicyclo[3.2.1]octane core, a critical scaffold in medicinal chemistry. The tropane (B1204802) alkaloid structure is central to a wide array of biologically active compounds.[1] The methods detailed herein are essential for the synthesis of novel derivatives for drug discovery and development.
Introduction
The this compound, commonly known as the tropane or nortropane skeleton, is a privileged scaffold in pharmaceutical sciences. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for interacting with biological targets. N-alkylation of the secondary amine at the 8-position is a common and crucial modification to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.
This guide outlines several key protocols for N-alkylation, including classical methods with alkyl halides, reductive amination, and modern catalytic approaches like Buchwald-Hartwig amination.
N-Alkylation Strategies: An Overview
Several methodologies can be employed for the N-alkylation of the this compound core. The choice of method depends on the desired substituent, the scale of the reaction, and the functional group tolerance required.
-
Direct Alkylation with Alkyl Halides: This is a traditional and straightforward approach involving the reaction of the nortropane core with an alkyl halide in the presence of a base. To avoid over-alkylation, protection of the secondary amine may be necessary.[2]
-
Reductive Amination: A versatile and widely used method that involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[3][4] This method is particularly useful for introducing a wide variety of alkyl groups.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the method of choice for the synthesis of N-aryl derivatives, which are often difficult to prepare using classical methods.[5][6][7]
-
Microwave-Assisted Alkylation: The use of microwave irradiation can significantly accelerate reaction times and improve yields for N-alkylation reactions.[8][9][10][11]
Data Summary: Comparison of N-Alkylation Protocols
The following table summarizes typical reaction conditions and yields for the different N-alkylation protocols.
| Protocol | Alkylating/Arylating Agent | Base/Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Direct Alkylation (with Cbz protection) | Alkyl halide (e.g., Benzyl (B1604629) bromide) | Sodium hydride (NaH) | Anhydrous DMF | 0 to RT | 12-16 h | Good |
| Reductive Amination | Aldehyde or Ketone | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Methanol (B129727), Dichloromethane (B109758), or THF | Room Temperature | Varies | Good to Excellent |
| Buchwald-Hartwig Amination | Aryl halide (e.g., Aryl bromide) | Sodium tert-butoxide (NaOtBu) | Toluene (B28343) or Dioxane | 80-110 | 12-24 h | Good |
| Microwave-Assisted Alkylation | Alkyl halide | K₂CO₃ or Cs₂CO₃ | DMF or NMP (few drops) | Microwave Irradiation | 55-150 s | Excellent |
Experimental Protocols
Protocol 1: N-Alkylation via Cbz-Protection and Deprotection
This two-step method involves the protection of the secondary amine with a carbobenzyloxy (Cbz) group, followed by alkylation and subsequent deprotection.[2] This strategy is particularly useful for preventing side reactions and achieving clean mono-alkylation.
Step 1: N-Alkylation of N-Cbz-nortropine
-
To a solution of N-Cbz-nortropine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Deprotection of the Cbz Group
-
Dissolve the N-alkylated-N-Cbz-nortropine derivative in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the N-alkylated nortropine (B26686) derivative.
Caption: Workflow for N-alkylation via Cbz-protection and deprotection.
Protocol 2: Reductive Amination
Reductive amination is a highly efficient one-pot procedure for the N-alkylation of secondary amines.[3][4]
-
Dissolve the this compound derivative (1.0 eq) and the desired aldehyde or ketone (1.1-1.5 eq) in a suitable solvent such as methanol, dichloromethane, or tetrahydrofuran.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion. For less reactive carbonyls or amines, the addition of a Lewis acid like Ti(OiPr)₄ can be beneficial.[3]
-
Add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. Be cautious as NaBH₃CN is toxic.[3]
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, quench by the addition of a saturated aqueous solution of NaHCO₃ or a mild acid, depending on the work-up procedure.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Caption: General workflow for reductive amination.
Protocol 3: Buchwald-Hartwig N-Arylation
This protocol is for the palladium-catalyzed synthesis of N-aryl-8-azabicyclo[3.2.1]octane derivatives.[5][6][7][12]
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine (B1218219) ligand (e.g., BINAP or XPhos, 2-10 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the this compound derivative (1.0 eq), the aryl halide (1.1 eq), and the anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Logical flow of a Buchwald-Hartwig N-arylation experiment.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle strong bases like sodium hydride and sodium tert-butoxide with extreme care.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.
-
Sodium cyanoborohydride is highly toxic and should be handled with appropriate safety measures.
-
Microwave-assisted reactions should be carried out in specialized microwave reactors to avoid the risk of explosion.[8]
By following these detailed protocols, researchers can effectively synthesize a diverse range of N-alkylated this compound derivatives for various applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Tropinone from Simple Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is a foundational bicyclic alkaloid that serves as a critical intermediate in the synthesis of numerous pharmacologically significant tropane (B1204802) alkaloids, including atropine, scopolamine, and cocaine.[1][2] Its efficient and scalable synthesis is of paramount importance for the pharmaceutical industry. The landmark one-pot synthesis developed by Sir Robert Robinson in 1917 remains a cornerstone of organic synthesis, valued for its elegance, biomimetic approach, and atom economy.[2][3] This reaction assembles tropinone from the simple, acyclic precursors: succinaldehyde (B1195056), methylamine (B109427), and acetonedicarboxylic acid.[2]
This document provides detailed protocols and application notes for the large-scale synthesis of tropinone, focusing on the optimized Robinson-Schöpf method, which ensures high yields and scalability.
Overview of the Robinson-Schöpf Synthetic Strategy
The Robinson-Schöpf synthesis is a biomimetic, one-pot reaction that constructs the complex tropane skeleton with remarkable efficiency. The reaction proceeds via a cascade of reactions, primarily a double Mannich reaction, followed by decarboxylation.[2][4]
-
Precursors : The synthesis utilizes three simple and readily available components:
-
Succinaldehyde : A four-carbon dialdehyde.
-
Methylamine : The simplest primary amine, which forms the nitrogen bridge.
-
Acetonedicarboxylic acid : Serves as a synthetic equivalent of acetone, with its carboxyl groups activating the molecule for the Mannich reaction and being subsequently removed.[2]
-
-
Key Transformation : The reaction involves the initial formation of a dihydropyrrole from succinaldehyde and methylamine, which then undergoes two successive Mannich-type condensations with the enolate of acetonedicarboxylic acid. The resulting tropinone-dicarboxylic acid is unstable and readily undergoes decarboxylation upon acidification and gentle heating to yield tropinone.[5]
-
Optimization for Scale-up : Early iterations of this synthesis reported modest yields (17-42%).[2][5] However, subsequent work by Schöpf and others demonstrated that controlling the reaction pH to be near physiological conditions (pH ~7) dramatically improves the yield to 70-85%.[6] This pH control is the single most critical parameter for a successful and scalable synthesis.
Detailed Experimental Protocol: Large-Scale Robinson-Schöpf Synthesis of Tropinone
This protocol is adapted for a large-scale laboratory setting (multigram to ~100g scale) and is based on the optimized Schöpf conditions.
3.1. Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Recommended Purity | Notes |
| 2,5-Dimethoxytetrahydrofuran (B146720) | 696-59-3 | 132.16 g/mol | ≥98% | Stable precursor for in situ generation of succinaldehyde. |
| Acetonedicarboxylic Acid | 542-05-2 | 146.09 g/mol | ≥97% | |
| Methylamine hydrochloride | 593-51-1 | 67.52 g/mol | ≥98% | Stable salt of methylamine. |
| Sodium Hydroxide (B78521) | 1310-73-2 | 40.00 g/mol | ≥98% | For pH adjustment. |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 g/mol | ~37% in H₂O | For decarboxylation and work-up. |
| Dichloromethane (B109758) (DCM) | 75-09-2 | 84.93 g/mol | ACS Grade | Extraction solvent. |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 g/mol | ACS Grade | Drying agent. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | Reaction solvent. |
3.2. Equipment
-
Large three-neck round-bottom flask (e.g., 5 L or 10 L)
-
Mechanical stirrer with a high-torque motor
-
Large dropping funnel
-
Thermometer
-
pH meter with a suitable probe
-
Heating mantle with temperature controller
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
3.3. Step-by-Step Procedure
-
Preparation of Succinaldehyde Solution (In Situ) :
-
In the 5 L three-neck flask, combine 2,5-dimethoxytetrahydrofuran (132 g, 1.0 mol) with 1 L of 0.5 M hydrochloric acid.
-
Stir the mixture vigorously at room temperature for 2-3 hours to ensure complete hydrolysis to succinaldehyde. The solution should be clear.
-
-
Reaction Setup and pH Adjustment :
-
Cool the succinaldehyde solution to 10-15 °C using an ice bath.
-
In a separate large beaker, prepare a solution of acetonedicarboxylic acid (146 g, 1.0 mol) and methylamine hydrochloride (68 g, 1.0 mol) in 1.5 L of deionized water.
-
Slowly add the acetonedicarboxylic acid/methylamine solution to the stirred succinaldehyde solution in the main reaction flask.
-
Begin carefully adding a 4 M sodium hydroxide solution dropwise while monitoring the pH. Adjust the pH of the reaction mixture to 7.0 ± 0.2 . This step is critical for high yield. Maintain the temperature below 25 °C during the neutralization.
-
-
Reaction Execution :
-
Once the pH is stabilized at 7.0, remove the ice bath and allow the mixture to stir at ambient temperature (20-25 °C) for 48 hours. The reaction is typically left to proceed over a weekend in an industrial setting.
-
-
Decarboxylation :
-
After the 48-hour stirring period, slowly and carefully add concentrated hydrochloric acid to the reaction mixture until the pH is ~1. Vigorous gas evolution (CO₂) will occur. Ensure adequate ventilation.
-
Gently heat the acidic solution to 40-50 °C for 2-3 hours to ensure complete decarboxylation of the intermediate tropinone dicarboxylic acid.
-
-
Work-up and Isolation :
-
Cool the reaction mixture to room temperature.
-
Carefully make the solution strongly basic (pH > 12) by the slow addition of 10 M sodium hydroxide solution. The mixture will heat up; use an ice bath to maintain the temperature below 30 °C.
-
Transfer the basic aqueous solution to a large separatory funnel.
-
Extract the aqueous layer with dichloromethane (DCM) (1 x 500 mL, then 3 x 250 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification :
-
Filter off the drying agent and concentrate the DCM solution on a rotary evaporator to yield crude tropinone as a brownish, oily solid.
-
For high purity, the crude product should be purified by vacuum distillation. The tropinone will distill at approximately 113 °C at 25 mmHg.
-
3.4. Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation : The reaction should be performed in a well-ventilated fume hood, especially during the addition of methylamine and the acidification step (CO₂ evolution).
-
Reagent Handling : Methylamine is a corrosive and flammable substance. Hydrochloric acid and sodium hydroxide are highly corrosive. Handle with care.
-
Thermal Hazards : The neutralization and basification steps are exothermic. Use an ice bath to control the temperature.
-
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.
Data Presentation: Optimization of Tropinone Synthesis
The following table summarizes key data on the Robinson-Schöpf synthesis, highlighting the critical role of pH in achieving high yields.
| Condition | Precursors | Solvent | pH | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Original Robinson | Succinaldehyde, Methylamine, Acetone | Water | Uncontrolled | Ambient | 72 | ~17% | [2] |
| Robinson (Improved) | Succinaldehyde, Methylamine, Acetonedicarboxylic Acid | Water | Acidic (final) | Ambient | 72 | 42% | [5] |
| Optimized Schöpf | Succinaldehyde, Methylamine, Acetonedicarboxylic Acid | Water / Buffer | 7.0 - 7.4 | Ambient | 48 | 70 - 85% | [6] |
| Non-Optimal pH | Succinaldehyde, Methylamine, Acetonedicarboxylic Acid | Water | > 9 or < 5 | Ambient | 48 | < 30% | Inferred |
Visualizations
5.1. Overall Workflow for Large-Scale Tropinone Synthesis
Caption: Workflow for the large-scale synthesis of tropinone.
5.2. Simplified Reaction Scheme of Robinson-Schöpf Synthesis
Caption: One-pot assembly of tropinone from simple precursors.
5.3. Decision Logic for Synthesis Scale-Up
Caption: Decision logic for scaling up tropinone synthesis.
References
- 1. scribd.com [scribd.com]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization [ideas.repec.org]
- 4. scispace.com [scispace.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for 8-Azabicyclo[3.2.1]octane-Based Radioligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of three key 8-Azabicyclo[3.2.1]octane-based radioligands for Positron Emission Tomography (PET) imaging. The selected radioligands target important neurotransmitter systems implicated in a variety of neurological and psychiatric disorders.
Introduction to this compound-Based Radioligands
The this compound scaffold, a core structure of tropane (B1204802) alkaloids, has proven to be a versatile platform for the design of high-affinity and selective ligands for various central nervous system (CNS) targets. Its rigid bicyclic structure allows for precise spatial orientation of substituents, leading to potent and specific interactions with receptors and transporters. This has led to the development of several successful radioligands for in vivo imaging with PET, enabling the non-invasive study of neurochemistry in health and disease.
This document focuses on three prominent [¹⁸F]-labeled radioligands:
-
[¹⁸F]NCFHEB (Flubatine) for imaging nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype.
-
[¹⁸F]LBT-999 for imaging the dopamine (B1211576) transporter (DAT).
-
[¹⁸F]NS12137 for imaging the norepinephrine (B1679862) transporter (NET).
Quantitative Data Summary
The following tables summarize key quantitative data for the selected radioligands, facilitating comparison of their characteristics.
Table 1: In Vitro Binding Affinities
| Radioligand | Target | Kᵢ (nM) | Cell Line / Tissue | Reference |
| (+)-NCFHEB | α4β2 nAChR | 0.064 | - | [1] |
| (-)-NCFHEB | α4β2 nAChR | 0.112 | - | [1] |
| LBT-999 | DAT | 9 | HEK293 cells expressing hDAT | [2] |
| LBT-999 | SERT | > 1000 | - | [3] |
| LBT-999 | NET | > 1000 | - | [3] |
| NS12137 | NET | ~9.5 | - | [4] |
| NS12137 | SERT | ~550 | - | [4] |
| NS12137 | DAT | ~650 | - | [4] |
Table 2: Radiosynthesis and In Vivo Imaging Parameters
| Radioligand | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/µmol) at EOS | Radiochemical Purity | Animal Model | Peak Brain Uptake (SUV) |
| [¹⁸F]-(-)-NCFHEB | Not explicitly stated for traditional synthesis; successful with microfluidics | 97.3 ± 16.1 | >98% | Rhesus Monkey | - |
| [¹⁸F]LBT-999 | 35 ± 8% | 143 ± 123 | >98% | Non-human Primate | ~3 |
| [¹⁸F]NS12137 | 18.6 ± 5.6% | >500 | >99% | Sprague-Dawley Rat (adult) | >1.5 |
| [¹⁸F]NS12137 | 18.6 ± 5.6% | >500 | >99% | Sprague-Dawley Rat (immature) | >2.2 |
Experimental Protocols
This section provides detailed methodologies for the synthesis, radiolabeling, and in vitro/in vivo evaluation of the selected radioligands.
[¹⁸F]NCFHEB for Nicotinic Acetylcholine Receptor (α4β2) Imaging
3.1.1. Radiosynthesis of [¹⁸F]-(-)-NCFHEB
This protocol is based on a microfluidic synthesis approach, which offers high reproducibility.[5][6]
Precursor: Boc-protected (-)-NCFHEB precursor (e.g., trimethylammonium or nitro precursor).
Protocol:
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge. The trapped [¹⁸F]fluoride is then eluted into the reactor of a microfluidic synthesis module (e.g., Advion NanoTek) using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile (B52724)/water.
-
Azeotropic Drying: The [¹⁸F]fluoride/K₂₂₂ complex is dried by azeotropic distillation with acetonitrile at elevated temperature (e.g., 110°C).
-
Radiofluorination: The dried [¹⁸F]fluoride is reacted with the Boc-protected precursor dissolved in a suitable solvent (e.g., DMSO or acetonitrile) within the microfluidic reactor at an optimized temperature (e.g., 150-180°C) for a short residence time.
-
Deprotection: The reaction mixture containing the Boc-protected [¹⁸F]-(-)-NCFHEB is then treated with a strong acid (e.g., HCl or trifluoroacetic acid) to remove the Boc protecting group.
-
Purification: The crude product is purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile and a suitable buffer (e.g., ammonium (B1175870) formate).
-
Formulation: The HPLC fraction containing the purified [¹⁸F]-(-)-NCFHEB is collected, the solvent is removed (e.g., by rotary evaporation or solid-phase extraction), and the final product is formulated in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: The final product is tested for radiochemical purity (HPLC), chemical purity (HPLC), residual solvents (gas chromatography), pH, and sterility.
3.1.2. In Vitro Nicotinic Acetylcholine Receptor Binding Assay
This is a general protocol that can be adapted for [¹⁸F]NCFHEB.
Materials:
-
Brain tissue homogenates from a region rich in α4β2 nAChRs (e.g., thalamus) or cells expressing the receptor.
-
[³H]Epibatidine or another suitable radioligand for nAChRs.
-
Unlabeled NCFHEB (for competition assay).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the brain tissue in ice-cold assay buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In triplicate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [³H]Epibatidine) and varying concentrations of unlabeled NCFHEB (for competition curve) in the assay buffer.
-
Incubation: Incubate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
3.1.3. In Vivo PET Imaging in Non-Human Primates [6]
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., rhesus monkey) and immobilize its head in the PET scanner.
-
Radioligand Injection: Administer a bolus injection of [¹⁸F]-(-)-NCFHEB intravenously.
-
PET Scan: Acquire dynamic PET data for a duration of at least 90-120 minutes.
-
Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the arterial input function and for metabolite analysis.
-
Data Analysis: Reconstruct the PET images and generate time-activity curves for various brain regions of interest (e.g., thalamus, cortex, cerebellum). Use kinetic modeling (e.g., two-tissue compartment model) to estimate binding parameters such as the total distribution volume (Vₜ). The binding potential (BPₙₔ) can be calculated using a reference region (e.g., cerebellum, though some specific binding may be present[5]).
[¹⁸F]LBT-999 for Dopamine Transporter (DAT) Imaging
3.2.1. Automated Radiosynthesis of [¹⁸F]LBT-999 [7]
Precursor: Chlorinated LBT-999 precursor.
Protocol:
-
[¹⁸F]Fluoride Trapping and Elution: Similar to the [¹⁸F]NCFHEB protocol, trap aqueous [¹⁸F]fluoride on a QMA cartridge and elute with K₂₂₂/K₂CO₃ solution into the reactor of an automated synthesis module (e.g., GE TRACERlab FXFN).
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂ complex azeotropically with acetonitrile.
-
Radiofluorination: Add the chlorinated LBT-999 precursor in DMSO to the reactor and heat at a high temperature (e.g., 160-165°C) for a specified time (e.g., 10-15 minutes).
-
Purification: The crude reaction mixture is diluted and purified using semi-preparative HPLC on a C18 column.
-
Formulation: The purified [¹⁸F]LBT-999 fraction is collected, the solvent is removed via solid-phase extraction on a C18 cartridge, and the final product is eluted with ethanol (B145695) and formulated in saline.
-
Quality Control: Perform standard quality control tests as described for [¹⁸F]NCFHEB.
3.2.2. In Vitro Dopamine Transporter Binding Assay [2][3]
Materials:
-
Rat striatal tissue homogenates or HEK293 cells expressing human DAT (hDAT).[2]
-
[³H]WIN 35,428 or another suitable DAT radioligand.
-
Unlabeled LBT-999.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Filtration apparatus and scintillation counter.
Protocol:
-
Membrane Preparation: Prepare membranes from rat striatum or hDAT-expressing cells as described for the nAChR assay.
-
Binding Reaction: Incubate the membranes with [³H]WIN 35,428 and varying concentrations of LBT-999.
-
Incubation: Incubate at room temperature for 60-120 minutes to reach equilibrium.[2]
-
Filtration and Counting: Separate bound and free radioligand by rapid filtration and quantify radioactivity.
-
Data Analysis: Determine IC₅₀ and Kᵢ values.
3.2.3. In Vivo PET Imaging in Non-Human Primates [8][9][10]
Protocol:
-
Animal Preparation: Anesthetize a non-human primate (e.g., rhesus monkey) and position it in the PET scanner.
-
Radioligand Injection: Inject a bolus of [¹⁸F]LBT-999 intravenously.
-
PET Scan: Perform a dynamic PET scan for up to 243 minutes.[8]
-
Arterial Blood Sampling: Collect arterial blood samples for input function and metabolite analysis.
-
Data Analysis: Generate time-activity curves for DAT-rich regions (e.g., striatum, substantia nigra) and a reference region (cerebellum). Use kinetic modeling to determine Vₜ and BPₙₔ.
[¹⁸F]NS12137 for Norepinephrine Transporter (NET) Imaging
3.3.1. Radiosynthesis of [¹⁸F]NS12137 [11][12][13]
Precursor: Bromo- or trimethylstannyl-precursor of NS12137.
Protocol:
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction.
-
Radiofluorination:
-
Deprotection: If a protecting group (e.g., Boc) is used on the precursor, it is removed with acid.
-
Purification: The crude product is purified by semi-preparative HPLC.
-
Formulation: The purified radioligand is formulated in a sterile injectable solution.
-
Quality Control: Standard quality control procedures are followed.
3.3.2. In Vitro Norepinephrine Transporter Binding Assay
Materials:
-
Cells expressing human NET (hNET) or tissue with high NET density (e.g., locus coeruleus, thalamus).
-
[³H]Nisoxetine or another suitable NET radioligand.
-
Unlabeled NS12137.
-
Assay buffer.
-
Filtration apparatus and scintillation counter.
Protocol:
-
Membrane Preparation: Prepare cell or tissue membranes as previously described.
-
Binding Reaction: Incubate membranes with [³H]Nisoxetine and varying concentrations of NS12137.
-
Incubation: Incubate to reach equilibrium.
-
Filtration and Counting: Separate bound and free radioligand and quantify radioactivity.
-
Data Analysis: Determine IC₅₀ and Kᵢ values.
3.3.3. In Vivo PET/CT Imaging in Rodents [4][11][12][13][15]
Protocol:
-
Animal Preparation: Anesthetize Sprague-Dawley rats with isoflurane.[4][15]
-
Radioligand Injection: Inject [¹⁸F]NS12137 intravenously.[4][15]
-
PET/CT Scan: Perform a dynamic PET scan for 60 minutes, preceded by a CT scan for attenuation correction and anatomical reference.[4][15]
-
Specificity Study (Blocking): In a separate cohort of animals, pre-treat with a NET-selective blocker (e.g., nisoxetine) 30 minutes prior to radioligand injection to demonstrate target-specific binding.[4][15]
-
Data Analysis: Generate time-activity curves for NET-rich regions (e.g., locus coeruleus, thalamus, neocortex) and calculate standardized uptake values (SUV).[4][11][12][13][15]
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a representative signaling pathway.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. thno.org [thno.org]
- 5. Evaluation of [18F]-(−)-Norchlorofluorohomoepibatidine ([18F]-(−)-NCFHEB) as a PET Radioligand to Image the Nicotinic Acetylcholine Receptors in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of [(18)F]-(-)-norchlorofluorohomoepibatidine ([(18)F]-(-)-NCFHEB) as a PET radioligand to image the nicotinic acetylcholine receptors in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Usefulness of PET With [18F]LBT-999 for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging of the striatal and extrastriatal dopamine transporter with (18)F-LBT-999: quantification, biodistribution, and radiation dosimetry in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vivo characterization of a novel norepinephrine transporter PET tracer [18F]NS12137 in adult and immature Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo characterization of a novel norepinephrine transporter PET tracer [18F]NS12137 in adult and immature Sprague-Dawley rats [thno.org]
- 14. 18F-labeled norepinephrine transporter tracer [18F]NS12137: radiosynthesis and preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo characterization of a novel norepinephrine transporter PET tracer [18F]NS12137 in adult and immature Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 8-Azabicyclo[3.2.1]octane in Modern Agricultural Applications
The 8-azabicyclo[3.2.1]octane scaffold, the core of tropane (B1204802) alkaloids, is a privileged structure in the development of modern agricultural chemicals. Naturally occurring in various plant species as a defense mechanism against herbivores and pathogens, this unique bicyclic amine has inspired the synthesis of a new generation of insecticides, herbicides, and nematicides. This document provides detailed application notes and experimental protocols for researchers and professionals in the agricultural sciences and drug development fields, highlighting the potential of this compound derivatives in crop protection.
Nematicidal Applications
Derivatives of this compound have demonstrated significant potential in controlling plant-parasitic nematodes, particularly the root-knot nematode Meloidogyne incognita, a major agricultural pest causing significant yield losses worldwide.
Quantitative Data Summary
| Compound Class | Target Organism | Efficacy | Reference |
| This compound-3-isoxazole oxime derivatives | Meloidogyne incognita | 55.6% mortality at 1 mg/L for the most active compound.[1] | [1] |
Experimental Protocol: In Vitro Nematicidal Bioassay against Meloidogyne incognita
This protocol is adapted from established methods for testing the efficacy of novel chemical compounds against Meloidogyne incognita.[2][3]
Materials:
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO, acetone).
-
Meloidogyne incognita second-stage juveniles (J2).
-
Sterile 24-well plates.
-
Pluronic F-127 solution (0.01% w/v) or sterile water.
-
Nematicide standard (e.g., Abamectin).
-
Solvent control.
-
Incubator (25-28°C).
-
Inverted microscope.
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound. Serially dilute the stock solution to obtain a range of desired test concentrations. The final solvent concentration should be non-nematicidal (typically ≤1%).
-
Nematode Suspension: Prepare a suspension of freshly hatched M. incognita J2 in sterile water or 0.01% Pluronic F-127 solution, adjusting the concentration to approximately 100 J2 per 100 µL.
-
Assay Setup: To each well of a 24-well plate, add 800 µL of sterile water or Pluronic F-127 solution. Add 100 µL of the test compound solution (or standard/control). Finally, add 100 µL of the J2 suspension to each well.
-
Incubation: Seal the plates and incubate at 25-28°C for 24, 48, and 72 hours.
-
Mortality Assessment: After each incubation period, count the number of dead and live juveniles in each well under an inverted microscope. Juveniles are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Data Analysis: Calculate the percentage of mortality for each treatment, corrected for control mortality using Abbott's formula. Determine the LC50 value for each active compound.
Insecticidal Applications
The this compound core is a key feature of many natural and synthetic insecticides. Tropane alkaloids, for instance, act as neurotoxins in insects, primarily by blocking acetylcholine (B1216132) receptors. Synthetic derivatives have been developed to enhance efficacy and selectivity.
Signaling Pathway: Action of Tropane Alkaloid Insecticides
Caption: Mechanism of insecticidal action of tropane alkaloids.
Quantitative Data Summary
| Compound Class | Target Organism | LD50 | Reference |
| Synthetic tropane alkaloids with a carbamate (B1207046) group | Ascia monuste (second-instar larvae) | 1.01 - 3.76 µg/mg insect | [4] |
Experimental Protocol: Topical Insecticidal Bioassay against Ascia monuste Larvae
This protocol describes a method to assess the contact toxicity of this compound derivatives against lepidopteran pests like Ascia monuste.[5][6][7]
Materials:
-
Test compounds dissolved in acetone (B3395972).
-
Second or third-instar larvae of Ascia monuste.
-
Microsyringe or micro-applicator.
-
Petri dishes lined with filter paper.
-
Fresh cabbage leaves (untreated).
-
Insect rearing chamber (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in acetone.
-
Insect Handling: Select healthy, uniform-sized larvae for the assay.
-
Topical Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva using a microsyringe. Control larvae are treated with acetone only.
-
Post-treatment: After application, place each larva in a Petri dish with a fresh cabbage leaf for food.
-
Incubation: Maintain the Petri dishes in an insect rearing chamber.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage of mortality, correct for control mortality, and determine the LD50 value for each compound.
Herbicidal Applications
Certain derivatives of this compound have been identified as potent herbicides. One such example is exo-8-Azabicyclo[3.2.1]octane-3-ol hydrochloride, which acts by inhibiting acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.
Signaling Pathway: Inhibition of AHAS by this compound Derivatives
Caption: Mode of action of herbicidal this compound derivatives.
Experimental Protocol: In Vitro Acetohydroxyacid Synthase (AHAS) Inhibition Assay
This protocol is a general method for determining the inhibitory activity of compounds against the AHAS enzyme, adapted from established procedures.[8][9]
Materials:
-
Purified or partially purified AHAS enzyme from a plant source (e.g., maize, pea).
-
Test compound (exo-8-Azabicyclo[3.2.1]octane-3-ol hydrochloride).
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5, containing MgCl2, thiamine (B1217682) pyrophosphate, and FAD).
-
Substrate solution (sodium pyruvate).
-
Stopping solution (e.g., H2SO4).
-
Colorimetric reagents: α-naphthol and creatine.
-
Microplate reader.
Procedure:
-
Enzyme Reaction: In a microplate well, combine the assay buffer, AHAS enzyme, and the test compound at various concentrations. Pre-incubate for a short period.
-
Initiation of Reaction: Start the enzymatic reaction by adding the pyruvate substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Stopping the Reaction: Stop the reaction by adding the stopping solution. This also initiates the conversion of acetolactate (the product) to acetoin.
-
Color Development: Add the colorimetric reagents (creatine followed by α-naphthol) and incubate to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 525 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Synthetic Protocols
The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives. Below is a representative workflow for the synthesis of an 8-azabicyclo[3.2.1]octan-3-yl ester derivative.
Experimental Workflow: Synthesis of an 8-Azabicyclo[3.2.1]octan-3-yl Ester
Caption: General workflow for the esterification of 8-azabicyclo[3.2.1]octan-3-ol.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel agricultural chemicals. Its inherent biological activity, derived from its natural origins, combined with the potential for synthetic modification, offers a powerful tool for creating effective and potentially more environmentally benign solutions for crop protection. The protocols and data presented herein provide a foundation for further research and development in this exciting area of agricultural science.
References
- 1. researchgate.net [researchgate.net]
- 2. apsnet.org [apsnet.org]
- 3. ars.usda.gov [ars.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. revistacolombianaentomologia.univalle.edu.co [revistacolombianaentomologia.univalle.edu.co]
- 7. Toxicity and residual effects of insecticides on Ascia monuste and predator Solenopsis saevissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of 8-Azabicyclo[3.2.1]octane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane scaffold, the core structure of tropane (B1204802) alkaloids, has emerged as a privileged motif in asymmetric catalysis.[1][2][3] Its rigid bicyclic framework provides a well-defined stereochemical environment, making its derivatives effective as chiral catalysts and ligands in a variety of organic transformations. These compounds have shown significant promise in academic and industrial research for the synthesis of complex, biologically active molecules. This document provides an overview of the catalytic applications of this compound derivatives, complete with detailed experimental protocols and quantitative data to facilitate their use in research and development.
Application Note 1: Asymmetric Aldol (B89426) Reactions
Derivatives of this compound have been successfully employed as organocatalysts in asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. These catalysts, often derived from tropinone (B130398), can effectively control the stereochemical outcome of the reaction, leading to enantioenriched β-hydroxy ketones, which are valuable chiral building blocks.
One notable approach involves the use of chiral lithium amides derived from this compound precursors to facilitate enantioselective deprotonation of a ketone, followed by the addition of an aldehyde. This method has been instrumental in the synthesis of various tropane alkaloids.
Quantitative Data for Asymmetric Aldol Reaction:
| Catalyst/Reagent | Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (S,S)-N,N-bis(1-phenylethyl)amide | Benzaldehyde (B42025) | Tropinone | - | - | Complete Enantiocontrol | |
| Chiral Lithium Amide | Benzaldehyde | Tropinone | 44-90 | - | 45-96 |
Experimental Protocol: Enantioselective Aldol Reaction of Tropinone
This protocol is adapted from the synthesis of (+)-ferruginine, where an enantioselective aldol reaction is a key step.
Materials:
-
Tropinone
-
Benzaldehyde
-
Lithium (S,S)-N,N-bis(1-phenylethyl)amide (Chiral Base)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl, brine, anhydrous MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a solution of the chiral lithium amide in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of tropinone in anhydrous THF dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of benzaldehyde in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aldol adduct.
Workflow for Asymmetric Aldol Reaction:
Application Note 2: Asymmetric Michael Addition
This compound derivatives have also been utilized as catalysts in asymmetric Michael additions, enabling the enantioselective formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. These reactions are valuable for the synthesis of a wide range of chiral compounds.
Experimental Protocol: General Procedure for Michael Addition
While a specific protocol using an this compound catalyst for a Michael addition was not explicitly detailed in the initial search, a general procedure can be outlined based on common organocatalytic Michael additions.
Materials:
-
α,β-Unsaturated carbonyl compound (Michael acceptor)
-
Nucleophile (e.g., a ketone or an aldehyde)
-
This compound-based organocatalyst (e.g., a chiral amine derivative)
-
An appropriate solvent (e.g., toluene, CH₂Cl₂)
-
Acid or base co-catalyst (if required)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the α,β-unsaturated carbonyl compound and the nucleophile in the chosen solvent, add the this compound-based organocatalyst.
-
If necessary, add a co-catalyst (e.g., a Brønsted or Lewis acid).
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to lower temperatures for improved selectivity) and monitor by TLC.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Application Note 3: Asymmetric Cycloaddition Reactions
The rigid scaffold of this compound derivatives makes them excellent chiral ligands in metal-catalyzed asymmetric cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic and polycyclic molecules with high stereocontrol.
For instance, dual catalytic systems involving a rhodium(II) complex and a chiral Lewis acid, where the ligand could be based on an this compound framework, have been used for asymmetric 1,3-dipolar cycloadditions. These systems have been successful in producing optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities.
Quantitative Data for Asymmetric 1,3-Dipolar Cycloaddition:
| Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Rh(II) complex / Chiral Lewis Acid | up to >99:1 | up to 99 | |
| Cu(II) / BINAM-type ligand | 10:1 - >20:1 | 90-98 |
Catalytic Cycle for a Dual-Catalyst Asymmetric 1,3-Dipolar Cycloaddition:
Application Note 4: Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of stereogenic centers. Chiral ligands based on the this compound scaffold can be employed to induce high enantioselectivity in these reactions. This has been demonstrated in the desymmetrization of tropinone derivatives.
Quantitative Data for Pd-Catalyzed Asymmetric Allylic Alkylation:
| Ligand Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Ferrocenyl-type ligand | 5:1 - 33:1 | 74-98 |
Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation of Tropinone Derivatives
This is a general procedure based on the desymmetrization of tropinone derivatives.
Materials:
-
N-protected tropinone derivative
-
Allylic acetate (B1210297)
-
Palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂)
-
Chiral ligand (e.g., a ferrocenyl-type phosphine (B1218219) with an this compound moiety)
-
Base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS)
-
Anhydrous solvent (e.g., THF)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-protected tropinone derivative in anhydrous THF.
-
Cool the solution to 0 °C and add the base (e.g., LiHMDS) dropwise to form the enolate.
-
In a separate flask, prepare the chiral palladium catalyst by stirring the palladium precursor and the chiral ligand in anhydrous THF.
-
To the enolate solution, add the allylic acetate followed by the prepared chiral palladium catalyst solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Logical Relationship in Asymmetric Allylic Alkylation:
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 8-Azabicyclo[3.2.1]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of the 8-azabicyclo[3.2.1]octane core, a crucial scaffold in numerous tropane (B1204802) alkaloids and pharmaceutical agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereoselectivity in the synthesis of the this compound scaffold?
A1: There are two main approaches for the stereoselective construction of the this compound core:
-
Enantioselective desymmetrization: This involves starting with an achiral tropinone (B130398) derivative and introducing chirality.[1][2] A common method is the enantioselective deprotonation using a chiral lithium amide base, followed by trapping the resulting enolate.
-
Enantioselective de novo construction: This strategy builds the bicyclic scaffold from achiral starting materials, where stereochemical control is achieved during the ring-forming reaction itself.[1] This often involves using chiral auxiliaries or enantioselective catalysis, such as in asymmetric 1,3-dipolar cycloadditions.[2][3]
Q2: Why is controlling the stereochemistry during the formation of the tropane ring so challenging?
A2: The primary challenges stem from the rigid, bicyclic nature of the tropane skeleton and the presence of multiple stereocenters.[4][5] The conformational flexibility of the piperidine (B6355638) ring, which typically adopts a chair conformation, and the stereochemistry of the nitrogen atom's substituent (axial vs. equatorial) can influence the facial selectivity of approaching reagents.[6][7] Furthermore, intramolecular reactions must overcome specific energetic barriers to favor one diastereomeric transition state over another.
Q3: What is the significance of the Robinson-Schöpf synthesis, and what are its main stereochemical limitations?
A3: The Robinson-Schöpf synthesis is a classic and pivotal one-pot method for creating the tropinone core.[4][8] However, in its original form, it produces a racemic mixture of tropinone, as it does not employ any chiral reagents or catalysts. Therefore, it is not an inherently stereoselective synthesis. Modern challenges involve adapting this methodology or using its product, tropinone, as a starting material for subsequent stereoselective transformations.[9]
Troubleshooting Guides
Problem 1: Low Yield and Polymer Formation in Tropinone Synthesis
Q: My yield of tropinone from the Robinson-Schöpf synthesis is significantly lower than expected, and I observe a large amount of a viscous, polymeric substance. What is the likely cause and how can I fix it?
A: This is a classic problem caused by competing intermolecular condensation reactions of the dialdehyde (B1249045) intermediate (succinaldehyde) or its reaction with the amine, which outcompete the desired intramolecular Mannich reaction.[8]
Troubleshooting Steps:
-
pH Control: The reaction is highly pH-dependent. The intramolecular Mannich reaction is favored within a narrow pH range of 4-5.[8] This ensures the amine is sufficiently nucleophilic while the aldehyde remains activated.
-
Action: Use a non-nucleophilic buffer, such as a citrate (B86180) buffer, to strictly maintain the pH.[8]
-
-
High Dilution: Intermolecular reactions are suppressed at low concentrations.
-
Action: Perform the reaction under high-dilution conditions (Ruggli-Ziegler dilution principle) to favor the intramolecular cyclization.[8]
-
-
Slow Addition: Maintaining a low concentration of reactive intermediates is key.
-
Action: Slowly add the starting materials, for instance, by adding the dialdehyde to the solution containing methylamine (B109427) and acetonedicarboxylic acid over an extended period.[8]
-
References
- 1. Enantioselective construction of the this compound scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Methyl stereochemistry in tropinone: the conformational flexibility of the tropane motif - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
Navigating the Robinson-Schöpf Tropinone Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Robinson-Schöpf synthesis of tropinone (B130398). The information is curated to assist researchers in optimizing reaction conditions, minimizing byproduct formation, and improving overall yield and purity.
Troubleshooting Common Issues
This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Tropinone Yield | - Non-optimal pH of the reaction mixture.- Suboptimal temperature.- Incorrect stoichiometry of reactants.- Impure starting materials, particularly succinaldehyde (B1195056). | - Adjust the pH to the optimal range of 7-8. The use of a buffer solution is highly recommended.[1][2]- Maintain the reaction temperature in the recommended range (typically room temperature). Avoid excessive heating.- Carefully control the molar ratios of succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid.- Use freshly prepared or purified succinaldehyde, as it can polymerize on standing. |
| Presence of Significant Byproducts | - Deviation from optimal pH, leading to side reactions.- Prolonged reaction times.- High reaction temperatures. | - Strictly maintain the physiological pH to suppress the formation of side products like hygrine (B30402) and cuscohygrine.- Monitor the reaction progress and work up the reaction mixture upon completion to avoid the formation of degradation or side products.- Conduct the reaction at room temperature to minimize the rate of side reactions. |
| Difficulty in Isolating Pure Tropinone | - Incomplete reaction leading to a complex mixture.- Formation of hard-to-separate byproducts.- Inefficient extraction or purification methods. | - Ensure the reaction has gone to completion using an appropriate analytical method (e.g., TLC, LC-MS).- Optimize reaction conditions to minimize byproduct formation (see above).- Employ steam distillation or column chromatography for effective purification of tropinone from the reaction mixture. |
| Reaction Fails to Initiate | - Inactive or poor-quality reagents.- Incorrect pH preventing the formation of the necessary iminium ion intermediate. | - Verify the quality and purity of all starting materials.- Ensure the pH is not too acidic or too basic; the formation of the enolate from acetonedicarboxylic acid and the iminium ion from succinaldehyde and methylamine are pH-dependent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Robinson-Schöpf tropinone synthesis?
A1: While the Robinson-Schöpf synthesis is known for its efficiency, several byproducts can form, especially under non-optimal conditions. The most commonly cited potential byproducts, based on biosynthetic pathways and the reactivity of the intermediates, are hygrine and cuscohygrine .[2] These arise from alternative condensation and decarboxylation pathways of the N-methyl-Δ¹-pyrrolinium cation intermediate. Additionally, self-condensation products of succinaldehyde or acetonedicarboxylic acid can also occur.
Q2: How does pH affect the yield and byproduct formation?
A2: The pH of the reaction medium is a critical parameter in the Robinson-Schöpf synthesis. The reaction proceeds via a double Mannich reaction, which is highly pH-dependent. Optimal yields of tropinone (in the range of 70-90%) are typically achieved at a physiological pH of around 7.[1] Deviations from this pH can lead to a decrease in the yield of tropinone and an increase in the formation of byproducts. For instance, more acidic or basic conditions can favor alternative condensation pathways and the formation of undesired side products.
Q3: What is the recommended experimental protocol for a high-yield synthesis?
A3: A general high-yield protocol involves the slow addition of a solution of methylamine to a buffered aqueous solution of succinaldehyde and the calcium salt of acetonedicarboxylic acid at room temperature. The use of acetonedicarboxylic acid is preferred over acetone (B3395972) as its enolate is more readily formed under the reaction conditions. The calcium salt helps to maintain the pH in the optimal range.[3]
Detailed Experimental Protocol:
-
Preparation of Reactants:
-
Prepare a solution of succinaldehyde in water. The concentration should be carefully controlled.
-
Prepare a solution of acetonedicarboxylic acid and neutralize it with calcium carbonate to form the calcium salt in situ.
-
Prepare an aqueous solution of methylamine.
-
-
Reaction Setup:
-
Combine the succinaldehyde and calcium acetonedicarboxylate solutions in a reaction vessel equipped with a stirrer.
-
Buffer the solution to a pH of approximately 7.
-
-
Reaction Execution:
-
Slowly add the methylamine solution to the stirred reaction mixture at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, acidify the reaction mixture to decompose the calcium salts and decarboxylate the intermediate.
-
Make the solution alkaline and extract the tropinone with an organic solvent (e.g., chloroform, ether).
-
Purify the tropinone by distillation (steam distillation is often effective) or column chromatography.
-
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Robinson-Schöpf synthesis can be monitored by thin-layer chromatography (TLC). A suitable solvent system (e.g., a mixture of a polar and a non-polar solvent) should be chosen to effectively separate the starting materials, intermediates, tropinone, and potential byproducts. The spots can be visualized using a suitable staining agent, such as iodine vapor or potassium permanganate (B83412) solution.
Byproduct Formation Pathway
The formation of tropinone and the potential byproducts, hygrine and cuscohygrine, all stem from the common intermediate, the N-methyl-Δ¹-pyrrolinium cation. The reaction pathway diverges based on the nucleophile that reacts with this cation.
Caption: Logical workflow of tropinone and byproduct formation.
This diagram illustrates how the central intermediate, the N-methyl-Δ¹-pyrrolinium cation, can either react with the enolate of acetonedicarboxylic acid to proceed towards the desired tropinone or undergo alternative condensation and decarboxylation reactions to form byproducts like hygrine and subsequently cuscohygrine. Controlling the reaction conditions to favor the intended Mannich reaction pathway is key to maximizing the yield of tropinone.
References
Technical Support Center: Optimizing Tropane Alkaloid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of tropane (B1204802) alkaloids. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of tropane alkaloids.
| Question | Answer |
| Low or No Yield in Robinson-Schöpf Reaction | Several factors can contribute to low yields in the Robinson-Schöpf reaction. 1. Incorrect pH: The reaction is highly pH-dependent. Optimal yields of tropinone (B130398) are typically achieved under physiological conditions, with a pH range of 5-9.[1] Yields can decrease significantly outside of this range. It is recommended to use a buffered solution to maintain the optimal pH.[2] 2. Poor Quality of Reactants: The purity of succinaldehyde (B1195056), methylamine (B109427), and acetonedicarboxylic acid is crucial. Impurities can lead to side reactions and a reduction in the desired product. Ensure all starting materials are of high purity. 3. Reaction Time and Temperature: While often performed at room temperature, allowing the reaction to proceed for an adequate amount of time (e.g., 72 hours) is important for completion. |
| Formation of Unexpected Side Products | The Robinson-Schöpf reaction and subsequent modifications can sometimes yield side products. 1. Over-alkylation: In reactions involving N-alkylation, the use of excess alkylating agent can lead to the formation of quaternary ammonium (B1175870) salts. 2. Racemization: While the Robinson-Schöpf synthesis can proceed without racemization at the stereocenter adjacent to the aldehyde group, non-optimal conditions may lead to a loss of stereoselectivity.[3] 3. Dehydration Products: In the synthesis of atropine (B194438), dehydration of the tropic acid moiety can occur, leading to the formation of apoatropine. |
| Difficulties in Purifying Tropane Alkaloids | The basic nature of tropane alkaloids can present challenges during purification. 1. Tailing in Chromatography: Peak tailing is a common issue in the HPLC analysis of tropane alkaloids on C18 columns due to interactions between the basic amine groups and acidic silanol (B1196071) groups on the silica (B1680970) surface.[4] To mitigate this, lower the mobile phase pH to <3, use a highly deactivated column, or incorporate a competing base like triethylamine (B128534) (TEA) into the mobile phase.[4] 2. Separation of Structurally Similar Alkaloids: Separating alkaloids with very similar structures, such as atropine and scopolamine (B1681570), can be challenging.[4] Optimization of the mobile phase and column selection (e.g., a pentafluorophenyl (PFP) column) can improve resolution.[4] 3. Extraction Issues: Efficient extraction from a reaction mixture or natural source is key. A common method involves partitioning the crude extract between an acidic aqueous solution and an organic solvent. The alkaloids are retained in the aqueous layer and can be recovered by basifying the solution and re-extracting with an organic solvent.[5] |
| Incomplete Reaction or Low Conversion | 1. Catalyst Inactivity: For reactions requiring a catalyst, ensure the catalyst is active and used in the correct loading. 2. Insufficient Activation: In the Robinson-Schöpf reaction, using acetonedicarboxylic acid acts as an "activated" form of acetone (B3395972), facilitating the reaction.[6] Using acetone directly can result in very low yields.[2] 3. Hydrolysis of Esters: During workup or purification of tropane alkaloid esters like cocaine or scopolamine, hydrolysis of the ester bond can occur, especially under acidic or basic conditions. Careful control of pH is necessary to prevent this. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the Robinson-Schöpf reaction? | The Robinson-Schöpf reaction is a one-pot synthesis of the tropinone core, the precursor to many tropane alkaloids. It is a biomimetic reaction that involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid through a double Mannich reaction.[1][3][6] |
| What are the key enzymes in the biosynthesis of tropane alkaloids? | The key enzymes include Putrescine N-methyltransferase (PMT), which catalyzes the first committed step; Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II), which determine the stereochemistry of the 3-hydroxy group; and Hyoscyamine (B1674123) 6β-hydroxylase (H6H), a bifunctional enzyme that converts hyoscyamine to scopolamine.[7][8][9] |
| How can I analyze tropane alkaloids in my sample? | High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a common and sensitive method for the analysis of tropane alkaloids. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the alkaloids to increase their volatility and thermal stability.[4] |
| What is the difference between Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II)? | Both enzymes reduce tropinone, but with different stereospecificity. TR-I produces tropine (B42219) (3α-tropanol), which is the precursor for hyoscyamine and scopolamine. TR-II produces pseudotropine (3β-tropanol), which is a precursor for calystegines.[6][9][10] |
| What are the challenges in the chemical synthesis of scopolamine? | The chemical synthesis of scopolamine can be challenging due to the need for stereoselective reactions to create the correct stereochemistry of the tropane core and the subsequent epoxidation of the 6,7-position.[11][12] |
Quantitative Data
Optimized Reaction Conditions for Tropinone Synthesis (Robinson-Schöpf Reaction)
| Parameter | Value | Reference |
| Reactants | Succinaldehyde, Methylamine, Acetonedicarboxylic Acid | [6] |
| pH | 5.0 - 9.0 (optimal around 7) | [1][2] |
| Temperature | Room Temperature | [2] |
| Solvent | Aqueous buffer | [3] |
| Yield | Up to 90% (with improvements) | [6] |
Kinetic Properties of Key Biosynthetic Enzymes
| Enzyme | Substrate | Km | kcat / Specific Activity | Optimal pH | Reference |
| Putrescine N-methyltransferase (PMT) | Putrescine | - | kcat: 0.16 s-1 - 0.39 s-1 | - | |
| Tropinone Reductase I (TR-I) | Tropinone | - | - | - | [9] |
| Tropinone Reductase II (TR-II) | Tropinone | - | - | - | [9] |
| Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamine | ~60 µM | - | 7.8 | [9][13] |
Experimental Protocols
Synthesis of Tropinone via Robinson-Schöpf Reaction
This protocol is adapted from the general principles of the Robinson-Schöpf reaction.
Materials:
-
Succinaldehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Sodium phosphate (B84403) buffer (pH 7.0)
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of acetonedicarboxylic acid in a sodium phosphate buffer (pH 7.0).
-
In a separate flask, dissolve methylamine hydrochloride in the buffer.
-
Slowly add the succinaldehyde to the methylamine solution with stirring.
-
Combine the two solutions and stir at room temperature for 48-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with hydrochloric acid to decarboxylate the intermediate.
-
Make the solution basic with sodium hydroxide (pH > 10).
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude tropinone.
-
The crude product can be further purified by column chromatography or distillation.
Synthesis of Benzoylecgonine from Cocaine
This protocol describes the hydrolysis of cocaine to benzoylecgonine.
Materials:
-
Cocaine base
-
Distilled water
-
Diethyl ether
Procedure:
-
Mix cocaine base with distilled water in a round-bottom flask.[14]
-
Reflux the mixture for 5 hours.[14]
-
Cool the resulting solution to room temperature.[14]
-
Extract the aqueous solution five times with diethyl ether to remove any unreacted cocaine and other non-polar impurities.[14]
-
Collect the aqueous layer and evaporate the water under reduced pressure.[14]
-
The resulting residue is benzoylecgonine, which can be recrystallized from water to obtain needle-shaped white crystals.[14]
Diagrams
Caption: Robinson-Schöpf reaction workflow.
Caption: Biosynthesis of scopolamine.
References
- 1. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 2. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 3. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tropinone - Wikipedia [en.wikipedia.org]
- 7. Tropane Alkaloid Biosynthesis [biocyclopedia.com]
- 8. benchchem.com [benchchem.com]
- 9. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. US5559123A - Derivatives of benzoylecgonine, ecgonine and ecgonidine and methods for preparing and using same - Google Patents [patents.google.com]
Technical Support Center: Optimizing 8-Azabicyclo[3.2.1]octane Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of the 8-Azabicyclo[3.2.1]octane core, a key structural motif in many tropane (B1204802) alkaloids.
Section 1: Troubleshooting Common Issues in this compound Cyclization
This section addresses specific experimental challenges in a question-and-answer format to help you troubleshoot and improve the yield of your cyclization reaction.
Question 1: My reaction is producing a low yield of the desired this compound product, and I'm observing a significant amount of a polymeric or tar-like substance. What is the likely cause and how can I resolve this?
Answer: This is a common issue, particularly in the Robinson-Schöpf synthesis of tropinone (B130398), and is often due to competing intermolecular side reactions that lead to polymer formation.[1] The primary cause is the intermolecular condensation of reactive intermediates, such as the dialdehyde, or its reaction with the amine, which competes with the desired intramolecular cyclization.[1]
Here are the key parameters to investigate and optimize:
-
pH Control: The pH of the reaction medium is critical. For the intramolecular Mannich reaction, a narrow pH range of 4-5 is typically optimal to ensure the amine is sufficiently nucleophilic while the aldehyde remains protonated for activation.[1] Deviating from this range can favor intermolecular side reactions.
-
High-Dilution Conditions: Running the reaction under high-dilution conditions (e.g., <0.01 M) can significantly favor the intramolecular cyclization over intermolecular polymerization.[1] This is known as the Ruggli-Ziegler dilution principle.
-
Slow Addition of Reagents: A slow, controlled addition of the limiting reagent (often the aldehyde) can help maintain a low concentration of reactive intermediates, thereby suppressing polymerization.[1] The use of a syringe pump is recommended for precise control.
Question 2: I am struggling with the formation of undesired stereoisomers. How can I improve the stereoselectivity of the cyclization?
Answer: Controlling stereochemistry is a crucial aspect of synthesizing biologically active this compound derivatives. The formation of diastereomers or enantiomers can be influenced by the reaction conditions and the chosen synthetic route.
-
For Robinson-Schöpf and related syntheses: The reduction of the resulting ketone (e.g., tropinone) is often a source of stereoisomers (tropine and pseudotropine). In biological systems, this is controlled by specific enzymes (tropinone reductase I and II).[2] In a laboratory setting, the choice of reducing agent and reaction conditions will dictate the stereochemical outcome.
-
Asymmetric Synthesis Strategies: For enantiomerically pure products, consider employing asymmetric synthesis strategies from the outset. Several methods have been developed, including:
-
Aza-Prins Cyclization: This reaction can be rendered stereoselective through the use of chiral catalysts or auxiliaries.
-
[3+2] Cycloaddition Reactions: The use of chiral ligands with metal catalysts (e.g., copper(I)) in [3+2] cycloadditions of azomethine ylides can provide access to functionalized tropane scaffolds with high stereocontrol.
-
Question 3: My purified product seems to be unstable and decomposes over time. What are the potential stability issues and how can I mitigate them?
Answer: Stability issues with this compound derivatives can arise from several factors, including the presence of sensitive functional groups and residual impurities from the reaction or purification process.
-
Potential Causes of Instability:
-
Oxidation: The tertiary amine of the tropane core can be susceptible to oxidation.
-
Hydrolysis: If the molecule contains ester functionalities, these can be prone to hydrolysis, especially if acidic or basic impurities are present.
-
Residual Catalysts or Reagents: Trace amounts of acids, bases, or metal catalysts from the synthesis can promote degradation.
-
-
Stabilization Strategies:
-
High Purity: Ensure the final product is of high purity. Employ appropriate purification techniques such as column chromatography, crystallization, or distillation.
-
Salt Formation: Conversion of the free base to a stable salt (e.g., hydrochloride or hydrobromide) can improve stability and shelf-life.
-
Proper Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.
-
Section 2: Quantitative Data on Reaction Parameters
The following tables summarize quantitative data on how different reaction parameters can affect the yield of the this compound cyclization.
Table 1: Effect of pH on the Yield of Tropinone in the Robinson-Schöpf Synthesis
| pH | Yield (%) | Reference |
| Acidic (unspecified) | up to 40% | [3] |
| 4-5 (optimal range) | High (specific % not stated, but favored) | [1] |
| 7 | 70-85% (with dicarboxylic acetone) | [3] |
| 5-9 (physiological conditions) | "deutlich zu steigern" (significantly increased) | [4] |
Table 2: Effect of Concentration on Cyclization Yield
| Reaction Type | Concentration (M) | Yield (%) | Reference |
| Robinson-Schöpf (to minimize polymerization) | <0.01 | Significantly Improved | [1] |
| Aluminum Chloride-Promoted Cyclization | 0.01 | 60 | [5] |
| Aluminum Chloride-Promoted Cyclization | 0.25 | 72 | [5] |
| [3+2] Cycloaddition (Microwave Flow) | 0.5 | Good Conversion | [6] |
| [3+2] Cycloaddition (Microwave Flow) | 1.0 | Lower (due to overheating) | [6] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of the this compound core.
Robinson-Schöpf Synthesis of Tropinone
This protocol is a classic method for the one-pot synthesis of tropinone.
Materials:
-
Acetonedicarboxylic acid (or its calcium salt)
-
pH 4-5 buffer (e.g., citrate (B86180) buffer)
-
Appropriate solvent (e.g., water)
Procedure:
-
Prepare a dilute solution of methylamine and acetonedicarboxylic acid in the pH 4-5 buffer.
-
Slowly add a solution of succinaldehyde to the reaction mixture at a controlled rate using a syringe pump.
-
Maintain the reaction temperature as specified in the literature (often room temperature).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, work up the reaction mixture by adjusting the pH to basic and extracting the product with an organic solvent.
-
Purify the crude product by distillation or column chromatography.
Aza-Prins Cyclization for this compound Core
This method offers an alternative route to the bicyclic system.
Materials:
-
A suitable homoallylic amine
-
An aldehyde
-
A Lewis acid catalyst (e.g., InCl₃, AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, ether)
Procedure:
-
Dissolve the homoallylic amine and the aldehyde in the anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (can range from -78 °C to room temperature).
-
Add the Lewis acid catalyst portion-wise or as a solution.
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Section 4: Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate key reaction mechanisms and a troubleshooting workflow.
Caption: Robinson-Schöpf reaction mechanism for tropinone synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are some alternative methods to the Robinson-Schöpf synthesis for constructing the this compound core?
A1: Besides the Robinson-Schöpf synthesis, other effective methods include:
-
Aza-Prins Cyclization: This involves the cyclization of a homoallylic amine with an aldehyde, typically catalyzed by a Lewis acid.
-
[3+2] Dipolar Cycloaddition: This method uses the reaction of an azomethine ylide with a dipolarophile to construct the bicyclic system, often with good stereocontrol.
-
Intramolecular Michael Addition: Cyclization can be achieved through an intramolecular Michael addition of an amine to an α,β-unsaturated ketone or ester.
Q2: How can I effectively purify my this compound derivative?
A2: The purification strategy depends on the properties of your specific compound. Common techniques include:
-
Acid-Base Extraction: For basic tropane alkaloids, liquid-liquid extraction using an acidic aqueous phase to protonate the amine, followed by basification and extraction into an organic solvent, is a very effective initial purification step.[7]
-
Column Chromatography: Silica gel chromatography is widely used. The choice of eluent system is crucial and often involves a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), sometimes with a small amount of a basic modifier (like triethylamine) to prevent tailing.[7]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for obtaining high purity material.
-
Distillation: For volatile and thermally stable liquid products, distillation under reduced pressure can be used.
Q3: Are there any specific safety precautions I should take when working with these compounds?
A3: Yes. Many this compound derivatives, being tropane alkaloids, can have significant biological activity. Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for your specific compounds for detailed handling and disposal information.
References
- 1. benchchem.com [benchchem.com]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 4. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 5. 140.122.64.78 [140.122.64.78]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. researchgate.net [researchgate.net]
troubleshooting poor diastereoselectivity in tropane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to poor diastereoselectivity in tropane (B1204802) synthesis.
Frequently Asked Questions (FAQs)
Q1: My tropane synthesis is resulting in a low diastereomeric ratio (d.r.). What are the primary factors influencing diastereoselectivity?
A1: Poor diastereoselectivity in tropane synthesis can stem from several factors. The key is to control the approach of the reacting species to the prochiral center. The primary factors to consider are:
-
Reaction Type: The inherent mechanism of the reaction used to form the tropane ring system (e.g., [4+3] cycloaddition, Robinson-Schöpf reaction, intramolecular Mannich reaction) plays a crucial role.
-
Catalyst/Reagent: The choice of catalyst (e.g., Lewis acids, organocatalysts) or reagent can significantly influence the transition state geometry and, therefore, the stereochemical outcome. Chiral catalysts or auxiliaries are often employed to induce high diastereoselectivity.
-
Reaction Conditions: Temperature and solvent polarity can dramatically affect the energy difference between the diastereomeric transition states. Lower temperatures generally favor the more ordered transition state, leading to higher diastereoselectivity. The solvent can influence the conformation of reactants and intermediates.
-
Substrate Structure: The steric and electronic properties of the substituents on your starting materials can direct the stereochemical course of the reaction. Bulky groups can block one face of the molecule, favoring attack from the less hindered side.
Q2: I am using a [4+3] cycloaddition to synthesize the tropane core, but the diastereoselectivity is poor. How can I improve it?
A2: For [4+3] cycloaddition reactions, particularly those involving oxyallyl cations and pyrrole (B145914) derivatives, several strategies can be employed to enhance diastereoselectivity:
-
Lewis Acid Selection: The choice of Lewis acid is critical. Screening different Lewis acids (e.g., Cu(OTf)₂, Sc(OTf)₃, Yb(OTf)₃) can identify one that promotes a more organized, diastereoselective transition state.
-
Intramolecular vs. Intermolecular Cycloaddition: Intramolecular [4+3] cycloadditions often exhibit higher diastereoselectivity due to the conformational constraints of the tether connecting the diene and dienophile. If your synthesis allows, consider designing an intramolecular strategy.
-
Substituent Effects: The nature of the substituents on both the pyrrole and the oxyallyl cation precursor can influence facial selectivity. For instance, the protecting group on the pyrrole nitrogen can have a significant steric influence.
-
Temperature Optimization: As with most stereoselective reactions, lowering the reaction temperature can significantly improve the diastereomeric ratio by favoring the transition state of the major diastereomer.
In some cases, a single diastereomer can be obtained through a carefully designed intramolecular cascade reaction.
Q3: My Robinson-Schöpf reaction for the synthesis of tropinone (B130398) is not providing the desired stereoisomer. What can I do to troubleshoot this?
A3: The Robinson-Schöpf reaction, which involves a double Mannich reaction, can present stereochemical challenges. Here are some troubleshooting steps:
-
pH Control: The pH of the reaction medium is crucial. The reaction is typically performed under buffered conditions (pH 5-9) to mimic physiological conditions, which can enhance the yield and potentially influence the stereochemical outcome.
-
Nature of the Acetone (B3395972) Equivalent: While acetone dicarboxylic acid is commonly used, modifying this component can impact the reaction. The use of more sterically demanding dicarboxylates could potentially influence the approach of the enolate to the iminium ion.
-
Temperature Control: Although often run at room temperature, careful control of the reaction temperature might offer some degree of stereocontrol. Lowering the temperature could favor one diastereomeric transition state over another.
-
Slow Addition of Reagents: The slow addition of one of the components, such as succinaldehyde (B1195056), can help to control the concentration of reactive intermediates and potentially improve the selectivity of the cyclization steps.
It is important to note that the classical Robinson-Schöpf synthesis of unsubstituted tropinone does not create any new stereocenters if the starting materials are achiral. However, when substituted derivatives of succinaldehyde or the acetone equivalent are used, diastereoselectivity becomes a critical issue.
Q4: How can I accurately determine the diastereomeric ratio of my tropane product mixture?
A4: The most common and reliable method for determining the diastereomeric ratio of your product is through ¹H NMR spectroscopy.
-
Obtain a High-Resolution Spectrum: Ensure you acquire a well-resolved ¹H NMR spectrum of the crude reaction mixture or the purified mixture of diastereomers.
-
Identify Non-Overlapping Signals: Look for signals corresponding to protons that are in different chemical environments in the two diastereomers. These are often protons on or near the newly formed stereocenters.
-
Integrate the Signals: Carefully integrate the distinct signals for each diastereomer. The ratio of the integrals will correspond to the diastereomeric ratio.
-
Ensure Full Relaxation: For accurate quantification, use a sufficient relaxation delay (d1) in your NMR experiment (typically 5 times the T1 of the slowest relaxing proton being integrated).
If the signals in the ¹H NMR spectrum are overlapping, you may need to use other techniques such as chiral HPLC or GC, or utilize 2D NMR techniques (like COSY or HSQC) to identify and resolve signals.
Data Presentation
The following table summarizes examples of reaction conditions that have been reported to provide high diastereoselectivity in tropane synthesis.
| Reaction Type | Substrates | Catalyst/Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |
| Intramolecular [4+3] Cycloaddition | N-nosyl-2-hydroxypropyl pyrrole, 2-(silyloxy)-acrolein | Cu(OTf)₂ (20 mol%) | 1,2-dichloroethane (B1671644) | 80 | >99:1 | |
| Intramolecular [4+3] Cycloaddition | N-nosyl-2-hydroxypropyl pyrrole, 2-(silyloxy)-acrolein | Sc(OTf)₃ (20 mol%) | 1,2-dichloroethane | 80 | >99:1 | [1] |
| Intramolecular [4+3] Cycloaddition | N-nosyl-2-hydroxypropyl pyrrole, 2-(silyloxy)-acrolein | Yb(OTf)₃ (20 mol%) | 1,2-dichloroethane | 80 | >99:1 | [1] |
| Aldol Reaction | Tropinone, Aromatic Aldehydes | Water | Room Temperature | anti:syn up to 98:2 |
Experimental Protocols
Protocol 1: Diastereoselective Intramolecular [4+3] Cycloaddition for Polycyclic Tropinone Synthesis
This protocol is adapted from the synthesis of polycyclic tropinones and is an example of achieving high diastereoselectivity.[1]
-
Reactant Preparation: To a solution of N-nosyl-2-hydroxypropyl pyrrole (1.0 equiv) in 1,2-dichloroethane (0.1 M), add 2-(silyloxy)-acrolein (1.2 equiv).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Cu(OTf)₂, 20 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (B109758) (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired polycyclic tropinone as a single diastereomer.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
This protocol provides a general procedure for determining the d.r. of a tropane derivative.
-
Sample Preparation: Prepare a solution of the tropane derivative mixture (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons you intend to integrate to ensure accurate quantification. A d1 of 10-30 seconds is often adequate.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Identify well-resolved signals corresponding to each diastereomer. These are often protons adjacent to stereocenters.
-
-
Integration and Calculation:
-
Integrate the selected pair of signals.
-
The diastereomeric ratio is the ratio of the integration values of the two signals.
-
Mandatory Visualization
Caption: Factors influencing diastereoselectivity in tropane synthesis and corresponding troubleshooting strategies.
References
Technical Support Center: Functionalization of the 8-Azabicyclo[3.2.1]octane Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 8-azabicyclo[3.2.1]octane scaffold, a core motif in numerous pharmaceuticals, including tropane (B1204802) alkaloids.[1][2][3][4] This guide addresses common side reactions and provides detailed experimental protocols to help optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction of a nortropane derivative is giving a complex mixture of products and a low yield of the desired tertiary amine. What are the likely side reactions?
A1: The most common side reactions in N-alkylation of the this compound nitrogen are overalkylation to form a quaternary ammonium (B1175870) salt and subsequent Hofmann elimination .
-
Overalkylation: The desired tertiary amine product can act as a nucleophile and react with another equivalent of the alkylating agent to form a quaternary ammonium salt. This is especially problematic if an excess of the alkylating agent is used.[5][6][7]
-
Hofmann Elimination: If the reaction is heated, especially in the presence of a base, the quaternary ammonium salt can undergo Hofmann elimination, which results in the cleavage of the this compound ring to form an alkene.[5][6][7][8][9] The Hofmann rule predicts that the least substituted alkene will be the major product.[6]
Q2: I am attempting a C-H functionalization on the this compound ring and obtaining a mixture of regioisomers. How can I improve the selectivity?
A2: Achieving regioselectivity in C-H functionalization of the this compound ring is a significant challenge due to the presence of multiple, sterically and electronically similar C-H bonds.[10] The key to controlling the position of functionalization is often the use of a directing group .[11][12] This group, covalently attached to the molecule, positions the catalyst at a specific C-H bond, favoring its activation over others. Without a directing group, reactions often yield a mixture of products, with functionalization potentially occurring on the five-membered ring or various positions of the six-membered ring.[12]
Q3: During the synthesis of the tropinone (B130398) core via the Robinson-Schöpf reaction, I am observing a large amount of a polymeric, viscous substance and a very low yield of tropinone. What is causing this?
A3: The formation of a polymeric substance is a classic side reaction in the Robinson-Schöpf synthesis. It arises from the intermolecular condensation of the succinaldehyde (B1195056) intermediate or its reaction with methylamine, which competes with the desired intramolecular Mannich reaction. This leads to the formation of dimers and higher-order polymers.
Troubleshooting Guides
N-Alkylation Side Reactions: Overalkylation and Hofmann Elimination
This guide will help you troubleshoot issues related to the N-alkylation of this compound derivatives.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield of desired tertiary amine, presence of a highly polar, water-soluble byproduct. | Overalkylation to form a quaternary ammonium salt. | 1. Stoichiometry Control: Use no more than 1.0-1.2 equivalents of the alkylating agent. 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. 3. Choice of Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the alkylation.[13] |
| Formation of an alkene product, confirmed by NMR and MS, indicating ring-opening. | Hofmann elimination of the quaternary ammonium salt intermediate. | 1. Temperature Control: Avoid excessive heating of the reaction mixture. Perform the reaction at room temperature or slightly elevated temperatures only if necessary. 2. Base Selection: Use a non-nucleophilic base. Stronger, more traditional bases like hydroxides can promote elimination. 3. Workup Conditions: During workup, avoid prolonged exposure to strong bases, especially at elevated temperatures. |
| Complex product mixture, difficult to purify. | A combination of overalkylation, elimination, and unreacted starting material. | 1. Optimize Reaction Conditions: Systematically vary stoichiometry, temperature, and reaction time. 2. Purification Strategy: Utilize acid-base extraction. The desired tertiary amine can be protonated and extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The amine can then be liberated by basifying the aqueous layer and extracting with an organic solvent.[14] 3. Protecting Group Strategy: For complex syntheses, consider protecting the nitrogen with a group like Boc or Cbz to perform other transformations, followed by deprotection and N-alkylation as a final step.[15][16][17] |
C-H Functionalization: Controlling Regioselectivity
This guide provides strategies to address the lack of regioselectivity in C-H functionalization.
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of multiple regioisomers. | Lack of inherent selectivity in the C-H bonds of the scaffold. | 1. Introduce a Directing Group: The most effective strategy is to install a directing group on the molecule that will chelate to the metal catalyst and direct it to a specific C-H bond. The choice of directing group depends on the desired position of functionalization.[11][12] 2. Ligand Modification: In some catalytic systems, modifying the ligand on the metal can influence the regioselectivity by altering the steric and electronic environment around the catalytic center.[18] 3. Solvent Effects: The solvent can influence the transition state energies of different C-H activation pathways. Screen a variety of solvents to see if regioselectivity can be improved. |
| Low conversion or catalyst decomposition. | Incompatible functional groups or reaction conditions. | 1. Catalyst Screening: Test a range of catalysts with different metals and ligand systems. 2. Protecting Groups: If other functional groups in the molecule are interfering with the catalyst, consider protecting them. For instance, the basic nitrogen of the this compound ring can coordinate to the catalyst; N-protection might be necessary.[17] 3. Additive Screening: Some C-H functionalization reactions benefit from the addition of specific acids, bases, or oxidants. |
Experimental Protocols
Protocol 1: N-Alkylation of Nortropinone via Reductive Amination
This protocol describes a general procedure for the N-alkylation of nortropinone using an aldehyde.[15]
Materials:
-
Nortropinone hydrochloride
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) (1.2 eq)
Procedure:
-
To a stirred suspension of nortropinone hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.
-
Add the desired aldehyde (1.1 eq) to the reaction mixture and stir for an additional 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-substituted nortropinone derivative.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Alkylation of Nortropine (B26686) using an Alkyl Halide
This protocol is an adaptation for the direct N-alkylation of a secondary amine using an alkyl halide and a non-nucleophilic base.[13]
Materials:
-
Nortropine (1.0 eq)
-
Alkyl bromide (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous acetonitrile (B52724) (10 mL per 1 mmol of nortropine)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve nortropine in anhydrous acetonitrile.
-
Add N,N-diisopropylethylamine (DIPEA).
-
Flush the flask with nitrogen or argon and maintain an inert atmosphere.
-
Slowly add the alkyl bromide to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature, or gently heat if necessary, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether or another suitable organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) to remove the hydrobromide salt of DIPEA.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathways and potential side reactions in the functionalization of the this compound ring.
Caption: N-Alkylation pathways of the this compound ring.
Caption: Controlling regioselectivity in C-H functionalization.
Caption: Troubleshooting workflow for functionalization reactions.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. mdpi.com [mdpi.com]
- 4. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. testbook.com [testbook.com]
- 9. Hofmann Elimination [organic-chemistry.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Exo/Endo Selectivity in 8-Azabicyclo[3.2.1]octane Reactions
Welcome to the technical support center for controlling exo/endo selectivity in reactions involving the 8-azabicyclo[3.2.1]octane scaffold, a core structure in tropane (B1204802) alkaloids and numerous pharmaceutical agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the synthesis and functionalization of this compound derivatives, with a focus on directing the stereochemical outcome of reactions.
Cycloaddition Reactions: Establishing the Bicyclic Core
Question: How can I control the exo/endo selectivity in Diels-Alder and 1,3-dipolar cycloaddition reactions to form the this compound skeleton?
Answer: The exo/endo selectivity in cycloaddition reactions is a critical step in determining the final stereochemistry of the product. The outcome is influenced by a combination of steric and electronic factors, which can be modulated by the choice of reactants, catalyst, solvent, and temperature.
Troubleshooting Strategies:
-
Lewis Acid Catalysis: The use of Lewis acids is a primary strategy to influence selectivity. Lewis acids coordinate to the dienophile (in Diels-Alder reactions) or the dipolarophile (in 1,3-dipolar cycloadditions), lowering the energy of the LUMO and often enhancing the facial selectivity of the approach of the diene or dipole. The steric bulk of the Lewis acid can also play a significant role in directing the approach to the less hindered face. For instance, bulkier Lewis acids may favor the formation of the exo product by sterically hindering the endo transition state.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the exo and endo products. Polar solvents may stabilize the more polar transition state, which is often the endo transition state due to secondary orbital interactions. Experimenting with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol, water) is recommended.
-
Temperature Control: Diels-Alder reactions are often reversible. The endo product is typically the kinetically favored product, formed faster at lower temperatures, due to stabilizing secondary orbital interactions in the transition state. The exo product is often the thermodynamically more stable product due to reduced steric hindrance. Therefore, running the reaction at lower temperatures may favor the endo isomer, while higher temperatures may allow for equilibration to the more stable exo isomer.
-
Substituent Effects: The nature of the substituents on both the diene/dipole and the dienophile/dipolarophile can have a profound impact on selectivity. Bulky substituents on the diene or dienophile will generally favor the less sterically hindered approach, often leading to a higher proportion of the exo product. Electron-withdrawing groups on the dienophile can enhance the secondary orbital interactions that favor the endo product.
Quantitative Data on Exo/Endo Selectivity in 1,3-Dipolar Cycloadditions:
| Dipolarophile | Catalyst/Conditions | Solvent | Temp (°C) | endo:exo Ratio | Reference |
| (E)-acyclic α-enones | Ag(I)/ThioClickFerrophos | CH₂Cl₂ | 0 | 90:10 to 99:1 | [1] |
| Acryloylpyrazolidinone | Rh(II)/Chiral Lewis Acid | Varies | Varies | >99:1 (dr) | [2] |
| Phenyl vinyl sulfone | LiBr/DBU | THF | -78 to RT | High exo-selectivity | [3] |
Experimental Protocol: Lewis Acid Catalyzed Exo-Selective Diels-Alder Reaction (General Procedure)
This protocol provides a general guideline for a Lewis acid-catalyzed Diels-Alder reaction to favor the exo product. Optimization for specific substrates is recommended.
Materials:
-
N-protected pyrrole (B145914) (diene)
-
Dienophile (e.g., α,β-unsaturated ester)
-
Bulky Lewis Acid (e.g., B(C₆F₅)₃, AlCl₃)
-
Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, dissolve the dienophile in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the Lewis acid to the solution and stir for 15-30 minutes.
-
Add a solution of the N-protected pyrrole in the anhydrous solvent dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the exo and endo isomers.
-
Determine the exo/endo ratio by ¹H NMR spectroscopy or other suitable analytical techniques.
Logical Relationship: Factors Influencing Exo/Endo Selectivity
Caption: Key factors influencing the exo/endo selectivity in cycloaddition reactions.
Functionalization of the Tropinone (B130398) Core
Question: I am performing a nucleophilic addition to the carbonyl group of tropinone. How can I control whether the nucleophile adds from the exo or endo face?
Answer: The facial selectivity of nucleophilic addition to the C3-carbonyl of tropinone is primarily governed by steric hindrance. The piperidine (B6355638) ring of the tropane skeleton exists in a chair conformation, which presents two distinct faces for nucleophilic attack.
Troubleshooting Strategies:
-
Steric Hindrance of the Nucleophile: The size of the nucleophile is a key determinant.
-
Small Nucleophiles (e.g., H⁻ from NaBH₄): These reagents can approach from the more hindered endo face (axial attack), leading to the formation of the exo-alcohol (tropine).
-
Bulky Nucleophiles (e.g., H⁻ from L-Selectride®): These reagents will preferentially attack from the less sterically hindered exo face (equatorial attack), resulting in the endo-alcohol (pseudotropine).
-
-
Chelation Control: In cases where the nucleophile or substrate contains a chelating group, coordination with a metal cation can lock the conformation of the substrate and direct the nucleophilic attack. This is particularly relevant for substituted tropinones.
-
Solvent and Temperature: While steric effects are dominant, solvent and temperature can have a modest influence on the exo/endo ratio by altering the solvation of the transition states and the kinetic versus thermodynamic control of the reaction.
Quantitative Data on Diastereoselective Reduction of Tropinone:
| Reducing Agent | Solvent | Temp (°C) | exo-alcohol (Tropine) : endo-alcohol (Pseudotropine) |
| NaBH₄ | Methanol (B129727) | 0 | Major product is tropine |
| LiAlH₄ | THF | 0 | Major product is tropine |
| L-Selectride® | THF | -78 | Major product is pseudotropine |
| K-Selectride® | THF | -78 | Major product is pseudotropine |
Experimental Protocol: Diastereoselective Reduction of Tropinone to Tropine (exo-alcohol)
Materials:
-
Tropinone
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
Standard workup reagents (e.g., water, brine, organic solvent for extraction, drying agent)
Procedure:
-
Dissolve tropinone in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
Monitor the reaction by TLC until all the tropinone has been consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane (B109758) or chloroform).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude tropine.
-
Purify by recrystallization or column chromatography if necessary.
-
Confirm the stereochemical outcome by comparing the spectroscopic data with literature values for tropine.
Experimental Workflow: Selective Reduction of Tropinone
Caption: Decision workflow for the diastereoselective reduction of tropinone.
Alkylation of Tropinone Enolates
Question: I am trying to alkylate tropinone, but I am getting a mixture of C2 and C4 alkylated products with poor stereocontrol. How can I achieve selective exo or endo alkylation?
Answer: The regioselectivity (C2 vs. C4) and stereoselectivity (exo vs. endo) of tropinone enolate alkylation are influenced by the method of enolate formation, the nature of the counterion, the solvent, and the electrophile.
Troubleshooting Strategies:
-
Enolate Formation:
-
Kinetic vs. Thermodynamic Enolate: Deprotonation at a low temperature (-78 °C) with a strong, sterically hindered base like lithium diisopropylamide (LDA) will favor the formation of the kinetic enolate, which is typically the less substituted C2 enolate. Allowing the reaction to warm up or using a weaker base in a protic solvent can lead to the formation of the more stable thermodynamic enolate.
-
Stereoselectivity of Deprotonation: The deprotonation of tropinone with LDA has been shown to be diastereoselective, preferentially removing the exo axial protons.
-
-
Alkylation Stereochemistry: The electrophile will typically approach the enolate from the less sterically hindered exo face. Therefore, trapping the kinetically formed enolate with an electrophile at low temperature generally leads to the exo-alkylated product. Achieving endo alkylation is more challenging and may require the use of specific directing groups or alternative synthetic strategies.
Experimental Protocol: Kinetically Controlled Exo-Alkylation of Tropinone
Materials:
-
Tropinone
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Inert atmosphere apparatus
Procedure:
-
Under an inert atmosphere, dissolve tropinone in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C.
-
Slowly add the LDA solution dropwise to the stirred tropinone solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for the appropriate time (monitor by TLC).
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography and characterize to confirm the stereochemistry.
Signaling Pathway: Kinetic vs. Thermodynamic Enolate Formation
Caption: Pathways for kinetic and thermodynamic enolate formation from tropinone.
References
- 1. Highly endo-selective and enantioselective 1,3-dipolar cycloaddition of azomethine ylide with alpha-enones catalyzed by a silver(I)/ThioClickFerrophos complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benthamscience.com [benthamscience.com]
overcoming epimerization during 8-Azabicyclo[3.2.1]octane modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to epimerization during the chemical modification of the 8-azabicyclo[3.2.1]octane scaffold, commonly found in tropane (B1204802) alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound modification?
A1: Epimerization is the change in the stereochemical configuration at one of multiple stereocenters in a molecule. In the this compound ring system, common in tropane alkaloids like cocaine and atropine, certain carbon atoms are prone to inversion of their stereochemistry under specific reaction conditions, leading to the formation of undesired diastereomers (epimers). The most susceptible positions are typically those adjacent to a carbonyl group (e.g., C2 and C4 in tropinone) or other activating groups.
Q2: Which positions on the this compound ring are most susceptible to epimerization?
A2: The primary sites for epimerization are the carbon atoms alpha to a carbonyl group, such as the C2 and C4 positions in tropinone (B130398). The hydrogen atoms at these positions are acidic and can be removed by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of epimers. The C3 position can also be susceptible to epimerization, particularly during oxidation-reduction sequences or under conditions that allow for equilibration.
Q3: What are the main factors that induce epimerization during my experiments?
A3: The main factors include:
-
Base: The strength and steric bulk of the base used can significantly influence the stereochemical outcome. Strong, non-bulky bases often lead to the thermodynamically more stable product through equilibration, which may be the undesired epimer.
-
Temperature: Higher reaction temperatures provide the energy needed to overcome activation barriers for both forward and reverse reactions, favoring the formation of the more stable thermodynamic product.[1][2] Low temperatures, conversely, often favor the kinetically controlled product.[1]
-
Reaction Time: Longer reaction times allow for equilibrium to be established, which can lead to an increased proportion of the thermodynamically favored epimer.[3]
-
Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates and transition states, thereby affecting the stereoselectivity of the reaction.[4]
Q4: How can I detect and quantify the ratio of epimers in my product mixture?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating and quantifying enantiomers and diastereomers. Reversed-phase HPLC with a suitable column (e.g., C18) can also often separate epimers as they are diastereomers.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate volatile derivatives of the epimers, and MS provides structural information and quantification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to determine the epimeric ratio by integrating the signals of protons that are in different chemical environments in each epimer.[3][9]
Troubleshooting Guides
Problem 1: Unwanted epimerization at C2/C4 during alkylation of tropinone.
You are attempting to alkylate tropinone at the C2 or C4 position but are observing the formation of a mixture of epimers, with the thermodynamically more stable (and undesired) epimer predominating.
Caption: Troubleshooting workflow for C2/C4 epimerization.
The formation of the thermodynamically favored epimer suggests that the reaction is under thermodynamic control, allowing for equilibration of the intermediate enolate. To favor the kinetic product (often the less stable epimer), you need to establish conditions that form the kinetic enolate irreversibly.
-
Choice of Base: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is ideal for selectively deprotonating the less hindered alpha-carbon, leading to the kinetic enolate.[10] Weaker, less hindered bases like sodium hydride or alkoxides tend to allow for equilibration to the more stable thermodynamic enolate.
-
Temperature: Low temperatures (e.g., -78 °C) are crucial. They provide enough energy to form the kinetic enolate (which has a lower activation energy) but not enough to overcome the barrier for equilibration to the thermodynamic enolate or for the reverse reaction to occur.[11]
-
Reaction Time: Once the kinetic enolate is formed at low temperature, the electrophile should be added promptly. Prolonged reaction times, even at low temperatures, can sometimes lead to equilibration.
| Base | Temperature (°C) | Predominant Enolate | Control Type |
| LDA | -78 | Kinetic | Kinetic |
| KHMDS | -78 | Kinetic | Kinetic[12] |
| NaH | 25 | Thermodynamic | Thermodynamic[12] |
| NaOMe/MeOH | 25 | Thermodynamic | Thermodynamic |
| Ph3CK | 25 | Thermodynamic | Thermodynamic[12] |
Problem 2: Epimerization at C3 during reduction of tropinone or hydrolysis of a C3-ester.
You are either reducing tropinone to obtain a specific alcohol (e.g., tropine (B42219) vs. pseudotropine) and getting a mixture, or you are hydrolyzing a C3-ester (like cocaine) and observing epimerization of the resulting alcohol.
Caption: Kinetic vs. Thermodynamic control pathways.
-
For Reduction: The choice of reducing agent and reaction conditions determines the stereochemical outcome.
-
Kinetic Reduction: Bulky hydride reagents (e.g., L-Selectride®) tend to attack from the less hindered face, often leading to the axial alcohol (kinetic product).
-
Thermodynamic Reduction: Dissolving metal reductions (e.g., sodium in ethanol) or reductions that allow for equilibration can favor the more stable equatorial alcohol (thermodynamic product). The reduction of tropinone with sodium in propan-2-ol can yield mixtures of tropan-2β-ol and tropan-2α-ol, with the ratio depending on the reaction conditions.[13]
-
-
For Ester Hydrolysis: Base-catalyzed hydrolysis of esters at C3 can lead to epimerization if the C3 proton is labile.
-
Mild Conditions: Use milder bases (e.g., K2CO3 in methanol) or enzymatic hydrolysis to minimize epimerization. Strong bases like NaOH or KOH at elevated temperatures are more likely to cause epimerization.[14]
-
Acid-Catalyzed Hydrolysis: This can be an alternative to avoid base-induced epimerization, although it may lead to other side reactions depending on the substrate.
-
Experimental Protocols
Protocol 1: Selective Formation of the Kinetic Enolate of Tropinone for C2-Alkylation
Objective: To generate the kinetic enolate of tropinone and trap it with an electrophile, minimizing the formation of the thermodynamic epimer.
Materials:
-
Tropinone
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous THF (10 mL) to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equivalents) to the stirred THF.
-
In a separate flask, dissolve tropinone (1 equivalent) in a minimal amount of anhydrous THF.
-
Add the tropinone solution dropwise to the LDA solution at -78 °C over 15 minutes.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the electrophile (e.g., methyl iodide, 1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by HPLC or 1H NMR to determine the diastereomeric ratio.[5][9]
Protocol 2: Analysis of Epimeric Ratio by HPLC
Objective: To determine the ratio of two epimers in a product mixture using reversed-phase HPLC.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile (B52724) and a buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid). The exact ratio needs to be optimized for the specific epimers. A starting point could be 30:70 (v/v) acetonitrile:buffer.
Procedure:
-
Prepare a standard solution of the purified epimers, if available, to determine their retention times.
-
Prepare a solution of the crude reaction mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Set the UV detector to a wavelength where the compounds have significant absorbance (e.g., 210 nm if no strong chromophore is present).
-
Inject 10 µL of the sample solution.
-
Record the chromatogram.
-
Identify the peaks corresponding to the two epimers based on the retention times of the standards (if available) or by collecting fractions and analyzing them by other methods (e.g., NMR).
-
Calculate the epimeric ratio by integrating the peak areas of the two epimer peaks. Assume that the response factors for the two epimers are identical.
Note: For enantiomers, a chiral HPLC column and a suitable mobile phase (often normal phase, e.g., hexane/isopropanol) would be required.[10][15]
References
- 1. Stereoselective Thioconjugation by Photoinduced Thiol‐ene Coupling Reactions of Hexo‐ and Pentopyranosyl d‐ and l‐Glycals at Low‐Temperature—Reactivity and Stereoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Khan Academy [khanacademy.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tropane and related alkaloid skeletons via a radical [3+3]-annulation process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]
Technical Support Center: Purification of Polar 8-Azabicyclo[3.2.1]octane Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of polar 8-azabicyclo[3.2.1]octane derivatives. These compounds are foundational in drug development, and their inherent polarity and basicity present unique purification challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of polar this compound derivatives.
Issue 1: Poor Peak Shape in Reversed-Phase HPLC (Peak Tailing)
Q: Why am I observing broad, tailing peaks for my this compound derivative during reversed-phase HPLC analysis?
A: This is the most common issue encountered with this class of compounds. The basic nitrogen atom in the this compound core is the primary cause of peak tailing.[1][2] In typical reversed-phase chromatography, which utilizes silica-based stationary phases, these basic compounds interact strongly with residual acidic silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface.[1][2] This secondary interaction mechanism, in addition to the desired hydrophobic interaction, causes some analyte molecules to lag behind, resulting in asymmetrical, tailing peaks.[1]
Consequences of Peak Tailing:
-
Reduced Resolution: Tailing peaks can merge with those of nearby impurities, making accurate quantification difficult.[1]
-
Decreased Sensitivity: As the peak broadens, its height diminishes, which can negatively affect the signal-to-noise ratio and detection limits.[1]
-
Inaccurate Quantification: The distorted peak shape can lead to errors during peak integration, resulting in imprecise quantitative data.[1]
Solutions and Troubleshooting Steps:
| Strategy | Action | Expected Outcome | Potential Downsides |
| Mobile Phase pH Adjustment | Lower the mobile phase pH to between 2.5 and 4.0 using an additive like formic or phosphoric acid.[1][3] | Protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[2] | May alter selectivity; ensure your compound and column are stable at low pH. |
| Use of Mobile Phase Additives | Add a competing base, such as 0.1% triethylamine (B128534) (TEA), to the mobile phase.[3] | TEA preferentially interacts with the active silanol sites, effectively masking them from the analyte. | Can cause ion suppression in mass spectrometry and may be difficult to remove from the final product. |
| Employ a Highly Deactivated Column | Use a modern, high-purity silica column that has been "end-capped."[2] | End-capping chemically converts most of the residual silanol groups to less polar functionalities, reducing secondary interactions.[2] | May not eliminate all secondary interactions, especially with highly basic compounds. |
| Increase Column Temperature | Increase the column temperature by 5-10 °C.[1] | Can improve peak shape, although the effect is often minor.[1] | May decrease retention time and alter the selectivity of the separation.[1] |
| Reduce Sample Load | Decrease the concentration or injection volume of your sample.[4] | Prevents column overloading, which can exacerbate tailing. | May lead to a lower signal-to-noise ratio.[1] |
Issue 2: Compound is Not Retained on a Reversed-Phase Column
Q: My this compound derivative is extremely polar and elutes in the void volume of my C18 column. What should I do?
A: When a compound is too polar for traditional reversed-phase chromatography, it does not interact sufficiently with the non-polar stationary phase and is not retained.[5] In this scenario, you should consider an alternative chromatographic technique.
Solutions and Troubleshooting Steps:
| Strategy | Action | Rationale |
| Switch to HILIC | Employ Hydrophilic Interaction Liquid Chromatography (HILIC).[5] | HILIC uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of an organic solvent, like acetonitrile.[6] It is specifically designed for the retention and separation of highly polar compounds.[5][7] |
| Use a More Polar RP Column | Consider a reversed-phase column with a more polar character, such as one with an embedded polar group (EPG). | These columns offer different selectivity and can provide more retention for polar analytes compared to standard C18 columns. |
| Normal-Phase Chromatography | Use traditional normal-phase chromatography with a polar stationary phase (e.g., silica) and non-polar mobile phases (e.g., hexane/ethyl acetate). | This is a classic technique for polar compounds, but mobile phases can be less environmentally friendly. |
Issue 3: Compound Instability on Silica Gel
Q: My compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.
Solutions and Troubleshooting Steps:
| Strategy | Action | Rationale |
| Deactivate the Silica Gel | Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine.[8] | This neutralizes the acidic sites on the silica surface, preventing compound degradation.[8] |
| Use an Alternative Stationary Phase | Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or a bonded silica phase such as diol or amine.[8] | These materials offer different surface chemistry that may be more compatible with your compound. |
| Reversed-Phase Flash Chromatography | If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be an effective alternative. | This avoids the acidic environment of silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying a novel polar this compound derivative?
A: A good starting point is to use Solid-Phase Extraction (SPE) for initial cleanup and sample concentration, followed by method development in either reversed-phase HPLC or HILIC.[9] For SPE, a mixed-mode or cation-exchange sorbent is often effective for these basic compounds.[9][10]
Q2: What is HILIC and how does it work for polar amines?
A: HILIC, or Hydrophilic Interaction Liquid Chromatography, is a technique used to separate polar and hydrophilic compounds.[5] It uses a polar stationary phase and a mobile phase with a high organic content (typically acetonitrile) and a small amount of aqueous buffer. Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. The more polar the analyte, the more it is retained.
Q3: Can I use recrystallization to purify my compound?
A: Yes, recrystallization can be a very effective final purification step, especially for removing minor impurities. The formation of crystalline hydrochloride salts is a common and effective strategy for purifying this compound derivatives.[11] This involves treating the crude product with a solution of hydrogen chloride, followed by recrystallization from a suitable solvent system.[11]
Q4: My compound is a racemate. What are the options for chiral separation?
A: Chiral separation is crucial for pharmaceutical development. Common techniques include preparative chiral HPLC using a chiral stationary phase (CSP) or diastereomeric salt formation followed by crystallization. The development of chiral chromatographic methods has been a major focus in the pharmaceutical industry.[12]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is a general guideline for the cleanup of polar this compound derivatives from a crude reaction mixture or plant extract using a mixed-mode cation-exchange cartridge.
Objective: To remove non-basic impurities and concentrate the target analyte.
Materials:
-
Mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX)
-
0.05 M Hydrochloric Acid
-
Elution Solvent: 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol
-
Sample dissolved in a small volume of 0.05 M HCl
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol, followed by 3 mL of 0.05 M HCl.[9]
-
Sample Loading: Load the prepared sample solution onto the conditioned cartridge at a slow flow rate (1-2 mL/min).[9]
-
Washing: Wash the cartridge with 3 mL of 0.05 M HCl to remove polar, non-basic compounds, followed by 3 mL of methanol to remove non-polar impurities.
-
Elution: Elute the target this compound derivative with 2-4 mL of the elution solvent (5% ammonium hydroxide in methanol). The ammonia (B1221849) neutralizes the charge on the analyte, releasing it from the sorbent.
-
Concentration: Evaporate the eluate to dryness under reduced pressure to obtain the purified product.
Protocol 2: HILIC Method Development for HPLC
Objective: To develop a separation method for a highly polar this compound derivative that is not retained in reversed-phase.
Materials:
-
HILIC column (e.g., silica, amide, or zwitterionic phase)
-
Mobile Phase A: Acetonitrile with 10 mM Ammonium Formate
-
Mobile Phase B: Water with 10 mM Ammonium Formate
-
Sample dissolved in 90:10 (v/v) Acetonitrile:Water
Procedure:
-
Column Equilibration: Equilibrate the HILIC column with a high percentage of Mobile Phase A (e.g., 95% A) for at least 10-15 column volumes.
-
Initial Gradient: Start with a shallow gradient to scout for the elution of your compound. A typical starting gradient could be:
-
0-10 min: 95% to 80% A
-
10-12 min: 80% to 95% A
-
12-15 min: Hold at 95% A
-
-
Optimization: Based on the initial results, adjust the gradient slope, buffer concentration, and pH to optimize the separation of your target compound from any impurities.[8] Unlike reversed-phase, in HILIC, increasing the aqueous content (Mobile Phase B) increases the elution strength.[7]
Visualizations
Caption: A general workflow for the purification of polar this compound derivatives.
Caption: A decision tree for troubleshooting peak tailing in reversed-phase HPLC.
Caption: Interaction between a protonated amine and a residual silanol group on a silica surface.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buy N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide [smolecule.com]
- 12. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]
preventing degradation of tropane alkaloids during analysis
Welcome to the technical support center for tropane (B1204802) alkaloid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of tropane alkaloids during analytical procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Poor Peak Shape and Tailing in HPLC Analysis
Q1: Why are my tropane alkaloid peaks tailing on a C18 column?
A1: Peak tailing for basic compounds like tropane alkaloids on reversed-phase columns (e.g., C18) is a common issue. The primary cause is secondary interactions between the basic amine groups of the alkaloids and acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.[1] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.[1]
Q2: How can I improve the peak shape and reduce tailing for my tropane alkaloids in HPLC?
A2: There are several strategies to mitigate peak tailing:[1]
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH < 3) protonates the silanol groups on the silica surface, reducing their interaction with the protonated basic alkaloids.[1]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites, thereby improving peak symmetry.[1] However, be aware that this can sometimes shorten the column's lifetime.[1]
-
Employing a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Using a highly deactivated or "base-deactivated" column can significantly improve the peak shape for basic compounds.[1]
-
Lowering Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample to see if the peak shape improves.[1]
Issue: Analyte Degradation During GC Analysis
Q3: I am seeing inconsistent results and potential degradation peaks when analyzing tropane alkaloids by Gas Chromatography (GC). What could be the cause?
A3: Tropane alkaloids, particularly atropine (B194438) and scopolamine (B1681570), are known to be thermally unstable. High temperatures in the GC inlet port can cause degradation, leading to inaccurate quantification and the appearance of degradation products.[2] The degradation can occur through processes like dehydration and cleavage of the ester bond.[2]
Q4: How can I prevent the thermal degradation of tropane alkaloids during GC-MS analysis?
A4: To minimize thermal degradation during GC-MS analysis, consider the following approaches:
-
Derivatization: Convert the tropane alkaloids into more stable trimethylsilyl (B98337) (TMS) derivatives.[3][4] This is a common and effective strategy to prevent on-column degradation.[1]
-
Lowering Injector Temperature: Reducing the temperature of the GC inlet can significantly diminish degradation.[1] Studies have shown that at an inlet temperature of 275 °C, tropanes are barely detectable, while lowering it to 250 °C allows for their detection and identification.[2]
-
Choice of Solvent: The solvent used to dissolve the sample can influence the extent of degradation. For instance, degradation of atropine and scopolamine is more pronounced in methanol (B129727) compared to ethyl acetate.[2]
Frequently Asked Questions (FAQs)
Q5: What is the most significant factor causing the degradation of tropane alkaloids in aqueous solutions?
A5: The pH of the aqueous solution is a critical factor affecting the stability of tropane alkaloids.[5] Hydrolysis of the ester linkage is a primary degradation pathway, and this process is significantly influenced by pH. Both acidic and alkaline conditions can promote hydrolysis. Unbuffered solutions have been found to be more stable than buffered ones.[5]
Q6: What is the difference in stability between atropine and hyoscyamine (B1674123)?
A6: Hyoscyamine is the levorotatory (-) isomer, while atropine is the racemic mixture of (±)-hyoscyamine. The S-(-)-isomer of hyoscyamine is not stable and rapidly racemizes to the more stable atropine.[6] Therefore, for medicinal applications, the more stable atropine is typically used.[6]
Q7: What are the primary degradation products of atropine and scopolamine?
A7: The main degradation of atropine and scopolamine involves the hydrolysis of the ester bond, yielding tropic acid and a tropane base (tropine for atropine and scopine (B3395896) for scopolamine).[7] Under thermal stress, as in a GC inlet, degradation can also occur through the elimination of water.[2]
Q8: Which sample preparation technique is recommended for analyzing tropane alkaloids in a complex plant matrix?
A8: The choice of sample preparation technique depends on the matrix and the desired level of cleanliness. Common and effective methods include:
-
Solid-Phase Extraction (SPE): Cation-exchange SPE cartridges are particularly useful for cleaning up complex extracts. The basic tropane alkaloids are retained on the sorbent and can be selectively eluted.[1]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is increasingly popular for the analysis of tropane alkaloids in food and agricultural samples due to its high throughput and good recovery rates.[1] Miniaturized versions (µ-QuEChERS) further reduce solvent consumption.[8]
-
Liquid-Liquid Extraction (LLE): A classic acid-base extraction is an effective method for isolating tropane alkaloids.[1]
Data Presentation
Table 1: Recovery of Tropane Alkaloids Using Different Extraction Methods
| Extraction Method | Matrix | Analytes | Recovery (%) |
| Solid-Phase Extraction (SPE) with Oasis MCX | Plant Extracts | l-Hyoscyamine, Scopolamine | 80-100[1] |
| QuEChERS | Leafy Vegetables | Atropine, Scopolamine | 90-100[1][2] |
| µ-QuEChERS | Leafy Vegetables | Atropine, Scopolamine | 90-100[9] |
| Liquid-Liquid Extraction (LLE) | Datura innoxia Herb | Atropine, Scopolamine | >95[1] |
| Solid-Liquid Extraction | Herbal Teas | Atropine, Scopolamine | 78-99[1] |
| QuEChERS | Buckwheat | Atropine, Scopolamine, Anisodamine, Homatropine | 74-113[10] |
Table 2: Thermal Stability of Atropine and Scopolamine in GC-MS Inlet
| Inlet Temperature (°C) | Solvent | Observation |
| < 250 | Methanol | Degradation primarily through elimination of water.[2] |
| < 250 | Ethyl Acetate | Less degradation compared to methanol.[2] |
| 275 | Methanol, Ethyl Acetate | Almost complete degradation; tropanes barely detectable.[2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Tropane Alkaloids from Plant Material
-
Sample Preparation:
-
Homogenize 1 g of dried plant material.
-
Extract with 10 mL of 0.1 M HCl by sonicating for 15 minutes.
-
Centrifuge the mixture and collect the supernatant.[1]
-
-
SPE Cartridge Conditioning:
-
Use a cation-exchange SPE cartridge (e.g., Oasis MCX).
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of 0.1 M HCl.[1]
-
-
Sample Loading:
-
Load the acidic extract onto the conditioned SPE cartridge at a slow flow rate.[1]
-
-
Washing:
-
Wash the cartridge with 5 mL of 0.1 M HCl to remove neutral and acidic interferences.
-
Wash with 5 mL of methanol to remove non-polar interferences.[1]
-
-
Elution:
-
Elute the tropane alkaloids with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[1]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.[1]
-
Protocol 2: µ-QuEChERS for Tropane Alkaloids in Leafy Vegetables
-
Sample Preparation:
-
Weigh 0.1 g of lyophilized and homogenized sample into a centrifuge tube.
-
Add 0.5 mL of water to hydrate (B1144303) the sample.
-
-
Extraction:
-
Add 1 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex vigorously for 1 minute and centrifuge.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer the supernatant to a new tube containing d-SPE cleanup salts (e.g., magnesium sulfate, primary secondary amine (PSA)).
-
Vortex for 1 minute and centrifuge.
-
-
Final Preparation:
-
Filter the final supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.[8]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
minimizing matrix effects in LC-MS analysis of 8-Azabicyclo[3.2.1]octane
Welcome to the technical support center for the LC-MS analysis of 8-Azabicyclo[3.2.1]octane and its derivatives, such as tropane (B1204802) alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound derivatives?
A1: The "matrix" encompasses all components within a sample apart from the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte, such as this compound derivatives, in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly compromising the accuracy, precision, and sensitivity of quantitative analysis.[2][3] For basic compounds like tropane alkaloids, ion suppression is a common challenge, particularly in complex biological matrices like plasma or urine.
Q2: How can I determine if my assay is suffering from matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike Method (Quantitative): This is the most common method for quantifying matrix effects. It involves comparing the peak response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent at the same concentration. A significant difference in response indicates the presence of matrix effects. An illustrative workflow for this method is provided in the visualizations section.
-
Post-Column Infusion (Qualitative): In this method, a constant flow of the analyte is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or rises in the baseline signal at specific retention times indicate regions of ion suppression or enhancement, respectively, caused by eluting matrix components.
Q3: What is the most effective way to minimize matrix effects for this compound analysis?
A3: A multi-faceted approach is typically the most effective strategy. This involves a combination of:
-
Optimized Sample Preparation: The primary goal is to remove as many interfering matrix components as possible while ensuring high recovery of the analyte. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS are generally more effective at cleaning up samples than simple protein precipitation (PPT).
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components is crucial. This can be achieved by adjusting the column chemistry, mobile phase composition, and gradient profile.
-
Use of Internal Standards: A suitable internal standard (IS), particularly a stable isotope-labeled (SIL) version of the analyte, is the gold standard for compensating for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-IS peak area ratio.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS is highly recommended for all quantitative bioanalytical methods to ensure the highest accuracy and precision. It is the most effective way to compensate for variability introduced by matrix effects and is considered the gold standard for overcoming these issues. While potentially more expensive, the reliability it provides is often essential for regulated studies and drug development.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Signal / Ion Suppression | 1. High concentration of co-eluting matrix components (e.g., phospholipids, salts).2. Inefficient sample cleanup.3. Analyte eluting in a region of high matrix interference. | 1. Improve sample preparation: Switch from Protein Precipitation to a more rigorous method like SPE or LLE.2. Optimize chromatography: Modify the LC gradient to move the analyte peak away from the suppression zone identified by post-column infusion.3. Dilute the sample if sensitivity allows. |
| High Signal Variability Between Samples | 1. Inconsistent matrix effects across different sample lots or individuals.2. Inconsistent sample preparation execution. | 1. Implement a stable isotope-labeled internal standard (SIL-IS) to normalize the response.2. Use a more robust and reproducible sample preparation method like automated SPE.3. Ensure meticulous and consistent execution of the sample preparation protocol. |
| Poor Analyte Recovery | 1. Inefficient extraction during sample preparation.2. Analyte binding to precipitated proteins or the SPE sorbent.3. pH of the extraction solvent is not optimal for the basic nature of this compound derivatives. | 1. Optimize the sample preparation protocol: test different SPE sorbents, LLE solvents, or precipitation agents.2. Adjust the pH of the sample and extraction solvents to ensure the analyte is in its neutral form for efficient extraction.3. For LLE, perform multiple extractions with fresh solvent. |
| Ion Enhancement | Co-eluting matrix components are improving the ionization efficiency of the analyte. | While less common, this still affects accuracy. The same solutions for ion suppression apply: improve sample cleanup, optimize chromatography, and use a SIL-IS. |
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of quantitative data for tropane alkaloids (structurally related to this compound) from various studies.
Table 1: Recovery and Matrix Effect Data for Tropane Alkaloids with Different Extraction Methods
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| Atropine (B194438) | Leafy Vegetables | µ-QuEChERS | 90 - 100 | -38 | [4] |
| Scopolamine (B1681570) | Leafy Vegetables | µ-QuEChERS | 93 - 95 | -39 | [4] |
| Atropine | Hair | Methanol Extraction | 82 | -27.5 | [5] |
| Scopolamine | Hair | Methanol Extraction | 67 | -50 | [5] |
| Atropine | Plant Material | LLE (Ethyl Acetate) | 45 - 67 | Not Reported | [6] |
| Scopolamine | Plant Material | LLE (Ethyl Acetate) | 52 - 73 | Not Reported | [6] |
| Scopolamine | Plasma | Protein Precipitation (ACN) | > 92.87 | 87.13 - 114.01 | [7] |
| Scopolamine | Brain Tissue | Protein Precipitation (ACN) | > 92.87 | 87.13 - 114.01 | [7] |
Note: Matrix Effect (%) is calculated as [(Peak Area in Matrix / Peak Area in Neat Solvent) - 1] * 100. A negative value indicates ion suppression.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These should be optimized for your specific application and matrix.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a rapid method for removing the bulk of proteins from plasma but may result in significant matrix effects from remaining components like phospholipids.
-
Sample Preparation: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquot: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add Internal Standard: Add 50 µL of the internal standard working solution (ideally a SIL-IS of your this compound analyte) to the plasma.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) (ACN) to the tube. The 4:1 ratio of ACN to plasma is crucial for efficient protein precipitation.
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully collect the supernatant, which contains the analyte and IS, and transfer it to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
LLE is a more selective sample cleanup technique that partitions the analyte from the aqueous sample matrix into an immiscible organic solvent.
-
Sample Preparation: Centrifuge the urine sample to remove any particulate matter.
-
Aliquot: Transfer 1.0 mL of the urine sample into a glass test tube.
-
Add Internal Standard: Spike the sample with the internal standard working solution.
-
pH Adjustment: this compound derivatives are basic. Adjust the pH of the urine sample to ~9-10 with a suitable base (e.g., ammonium (B1175870) hydroxide) to ensure the analyte is in its neutral, free base form.
-
Extraction: Add 5 mL of an appropriate, water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or a mixture like chloroform-isopropanol).
-
Mixing: Cap the tube and vortex or gently rock for 10-15 minutes to facilitate the extraction.
-
Phase Separation: Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (typically the bottom layer for dichloromethane, top for ethyl acetate) to a clean tube.
-
Repeat: For higher recovery, repeat the extraction (steps 5-8) with a fresh aliquot of organic solvent and combine the organic layers.
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Protocol 3: µ-QuEChERS for Leafy Vegetable Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for solid matrices. This is a miniaturized version.
-
Sample Homogenization: Lyophilize and homogenize the leafy vegetable sample to a fine powder.
-
Weighing: Weigh 0.1 g of the homogenized sample into a 2 mL centrifuge tube.[9]
-
Hydration: Add 0.5 mL of water to rehydrate the sample.[9]
-
Extraction: Add 1 mL of acetonitrile (ACN) containing 1% acetic acid. Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).[9]
-
Shaking: Shake vigorously for 1 minute to ensure thorough mixing and partitioning.
-
Centrifugation: Centrifuge at high speed for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper ACN layer to a dSPE tube containing cleanup sorbents (e.g., PSA to remove organic acids, C18 to remove nonpolar interferences).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge for 5 minutes.
-
Final Extract: Collect the supernatant for LC-MS/MS analysis.
Protocol 4: Post-Column Infusion for Matrix Effect Assessment
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Setup: Use a T-connector to introduce a constant flow of the analyte solution between the LC column outlet and the MS inlet.
-
Analyte Infusion: Use a syringe pump to deliver a solution of your this compound analyte (at a concentration that gives a stable, mid-range signal) at a low flow rate (e.g., 10 µL/min).
-
Establish Baseline: While infusing the analyte, inject a blank solvent (e.g., mobile phase) into the LC system. This will establish a stable baseline signal for the analyte.
-
Inject Blank Matrix: Prepare a blank matrix sample using your chosen extraction method (e.g., a plasma sample with no analyte, processed by PPT). Inject this extracted blank matrix into the LC system.
-
Monitor Signal: Monitor the analyte's signal (using its specific MRM transition) throughout the chromatographic run. Any deviation from the stable baseline indicates a matrix effect. A drop in the signal signifies ion suppression, while a rise indicates ion enhancement.
Visualizations
The following diagrams illustrate key workflows for assessing and mitigating matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 8-Azabicyclo[3.2.1]octane and its Derivatives
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 8-Azabicyclo[3.2.1]octane, also known as nortropane, and its derivatives is critical for quality control, stability testing, and pharmacokinetic studies. This guide provides a comprehensive comparison of various analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of an analytical technique for the quantification of this compound and related tropane (B1204802) alkaloids depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the performance of different methods based on published validation data.
Table 1: HPLC-UV Method Performance
| Parameter | Performance |
| Linearity Range | 1-50 µg/mL |
| Accuracy (Recovery) | 98-102% |
| Precision (RSD) | < 2% |
| Specificity | No interference from blank or placebo |
Data based on the analysis of 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate.[1]
Table 2: LC-MS/MS Method Performance for Tropane Alkaloids
| Parameter | Method 1 (Atropine/Scopolamine) | Method 2 (Atropine/Scopolamine) | Method 3 (33 PAs & 21 TAs) |
| Limit of Quantification (LOQ) | Atropine: 2.3 ng/g, Scopolamine: 2.2 ng/g[2] | Atropine: 167 pg/mL, Scopolamine: 333 pg/mL | 0.5-10 µg/kg[3] |
| Accuracy (Recovery) | 90-100%[2] | Not Specified | 78-117%[3] |
| Precision (RSD) | Intra-day: ≤10%, Inter-day: ≤13%[2] | Not Specified | < 19%[3] |
Table 3: General Comparison of LC-MS and GC-MS for Tropane Alkaloid Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase.[4] |
| Sample Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[4] | Requires analytes to be volatile and thermally stable, often necessitating derivatization for tropane alkaloids.[4] |
| Derivatization | Generally not required.[4] | Often necessary to increase volatility and thermal stability.[4] |
| Sensitivity | High sensitivity, often achieving lower limits of detection.[4] | Good sensitivity, but can be limited by derivatization efficiency.[4] |
| Matrix Effects | Can be susceptible to ion suppression or enhancement.[4] | Generally less prone to matrix effects compared to LC-MS.[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for the key techniques discussed.
HPLC-UV Method for 8-Azabicyclo(3.2.1)octan-3-yl 3,4-dimethoxybenzoate
This method is suitable for the quantitative determination of this compound derivatives.
Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.[1]
-
Column: C18, 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
-
UV Detection Wavelength: 280 nm.[1]
-
Run Time: 10 minutes.[1]
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare working standards by further diluting the stock solution.[1]
-
Sample Preparation: For a drug substance, dissolve a known amount in the mobile phase. For drug products like tablets, crush the tablets and extract the powder with the mobile phase, followed by sonication and filtration.[1]
Validation:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, and robustness.[1]
µ-QuEChERS Extraction and HPLC-MS/MS for Tropane Alkaloids in Leafy Vegetables
This method is optimized for the extraction and sensitive quantification of tropane alkaloids from complex matrices.[2]
Sample Preparation (µ-QuEChERS):
-
Weigh 0.1 g of lyophilized sample into a centrifuge tube.
-
Add 0.5 mL of water for hydration.
-
Add extraction solvent (e.g., acetonitrile).
-
Add partitioning salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex and centrifuge.
-
The supernatant is ready for LC-MS/MS analysis.
HPLC-MS/MS Conditions:
-
Injection Solvent: Optimized to be ACN-water (both with 0.1% FA, 10:90 v/v).[2]
-
Detection: Mass spectrometry in positive ionization mode.
Validation:
-
Linearity: Use matrix-matched calibration curves to compensate for matrix effects.[2]
-
Accuracy and Precision: Evaluate at multiple concentration levels (e.g., 5, 25, and 200 ng/g).[2] Recoveries should be between 70% and 120%, and RSD values should be ≤ 20%.[2]
Visualizing Analytical Workflows
Diagrams can clarify complex experimental processes and relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Tropane Alkaloids and Their Synthetic Analogs: Activity at Muscarinic and Monoamine Transporter Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of naturally occurring tropane (B1204802) alkaloids and their synthetic analogs. The focus is on their interactions with muscarinic acetylcholine (B1216132) receptors (mAChRs) and monoamine transporters (DAT, SERT, NET), which are central to their therapeutic and psychoactive effects. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Pharmacological Profiles
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of representative tropane alkaloids and their synthetic analogs. These values have been compiled from various preclinical studies and provide a basis for comparing the potency and selectivity of these compounds.
Activity at Muscarinic Acetylcholine Receptors (mAChRs)
Tropane alkaloids such as atropine (B194438) and scopolamine (B1681570) are well-known non-selective antagonists of mAChRs.[1][2] Their synthetic analogs have been developed to achieve greater selectivity for specific mAChR subtypes, which is a key objective in modern drug discovery to minimize side effects.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Primary Activity |
| Natural Alkaloids | ||||||
| Atropine | 1-5 | 5-15 | 1-5 | 2-10 | 5-20 | Non-selective Antagonist |
| Scopolamine | 0.5-2 | 2-10 | 0.5-3 | 1-8 | 2-15 | Non-selective Antagonist |
| Synthetic Analogs | ||||||
| Ipratropium | 2.9 | 2.0 | 1.7 | - | - | Non-selective Antagonist |
| Tiotropium | 0.14 | 0.34 | 0.08 | - | - | M1/M3 Selective Antagonist |
| Aclidinium | 0.1 | 0.14 | 0.14 | 0.21 | 0.16 | Non-selective Antagonist |
Note: Ki values represent the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. Lower Ki values indicate higher binding affinity.
Activity at Monoamine Transporters (DAT, SERT, NET)
Cocaine and its synthetic analogs, particularly the phenyltropanes, are known for their high affinity for monoamine transporters.[3] Their stimulant effects are primarily attributed to the blockade of the dopamine (B1211576) transporter (DAT).[3]
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Primary Activity |
| Natural Alkaloid | ||||
| (-)-Cocaine | 100-300 | 200-500 | 300-600 | Non-selective Inhibitor |
| Synthetic Analogs (Phenyltropanes) | ||||
| WIN 35,428 (CFT) | 11-22 | >1000 | >1000 | DAT Selective Inhibitor |
| RTI-112 | 6.5 | 4.3 | 1110 | DAT/SERT Selective Inhibitor |
| RTI-113 (β-CIT) | 0.6 | 1.3 | 11.2 | Non-selective Inhibitor |
| Benztropine | 11.8 | - | - | DAT Inhibitor |
Note: Ki values represent the concentration of the compound required to occupy 50% of the transporters in a competitive binding assay. Lower Ki values indicate higher binding affinity.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the pharmacological activity of tropane alkaloids and their synthetic analogs.
Radioligand Binding Assay for Muscarinic Receptors
This assay measures the binding affinity (Ki) of a test compound to a specific receptor subtype.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK cells).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Test compound (tropane alkaloid or synthetic analog).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound. Dilute the cell membranes in assay buffer to a desired protein concentration.
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and cell membranes to the wells.
-
Non-specific Binding (NSB): Add the NSB control, radioligand, and cell membranes to the wells.
-
Competition: Add the test compound at various concentrations, radioligand, and cell membranes to the wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Dopamine Transporter (DAT) Uptake Assay
This functional assay measures the ability of a test compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
Cells stably or transiently expressing the human dopamine transporter (hDAT) (e.g., HEK293 or CHO cells).
-
[³H]-Dopamine.
-
Test compound (tropane alkaloid or synthetic analog).
-
Known DAT inhibitor for control (e.g., nomifensine).
-
Uptake buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Culture: Plate the hDAT-expressing cells in 96-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with pre-warmed uptake buffer. Add the test compound at various concentrations to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]-Dopamine to each well.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known DAT inhibitor) from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by tropane alkaloids and their analogs.
Caption: M1 Muscarinic Receptor Signaling Pathway.
References
- 1. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 8-Azabicyclo[3.2.1]octane and Piperidine Scaffolds in CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences a compound's pharmacological and pharmacokinetic profile. Among the privileged structures in medicinal chemistry, the 8-azabicyclo[3.2.1]octane (also known as the tropane (B1204802) scaffold) and the piperidine (B6355638) ring are two of the most frequently employed nitrogen-containing heterocycles.[1][2] This guide provides an objective, data-driven comparison of these two critical scaffolds, offering insights into their respective advantages and disadvantages in the development of novel CNS therapeutics.
Physicochemical Properties: A Tale of Two Scaffolds
The physicochemical properties of a scaffold are fundamental to its drug-like characteristics, governing solubility, permeability, and metabolic stability. The rigid, bicyclic nature of the this compound scaffold imparts a distinct three-dimensional character, which can be advantageous for specific receptor interactions compared to the more flexible piperidine ring.[3]
| Property | This compound | Piperidine | Key Considerations for CNS Drug Design |
| Molecular Formula | C₇H₁₃N | C₅H₁₁N | Lower molecular weight is generally preferred for better BBB penetration. |
| Molecular Weight | 111.18 g/mol | 85.15 g/mol | Lower molecular weight is generally preferred for better BBB penetration. |
| logP (Octanol/Water) | ~1.3 | ~0.84 | Higher lipophilicity can improve BBB penetration but may also increase non-specific binding and metabolic liability.[4] |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | 12.03 Ų | Lower TPSA is generally associated with better CNS penetration. |
| pKa | ~10.4 | ~11.2 | The basicity of the nitrogen atom influences salt formation, solubility, and interaction with biological targets.[4] |
| Conformational Rigidity | High | Moderate-High | A rigid scaffold can lead to higher binding affinity and selectivity by reducing the entropic penalty upon binding.[3] |
Pharmacological Profile: Targeting the Central Nervous System
Both scaffolds are integral to a multitude of CNS-active drugs, targeting a wide array of receptors and transporters. The choice between the two often depends on the specific therapeutic target and the desired structure-activity relationship (SAR).
Notable CNS Drugs and Investigational Compounds
| Scaffold | Drug/Compound | Primary CNS Target(s) | Therapeutic Area |
| This compound | Cocaine | Dopamine (B1211576) Transporter (DAT), Serotonin (B10506) Transporter (SERT), Norepinephrine Transporter (NET) | Stimulant, Local Anesthetic |
| Atropine | Muscarinic Acetylcholine Receptors | Anticholinergic | |
| Scopolamine | Muscarinic Acetylcholine Receptors | Antiemetic, Sedative | |
| Benztropine | Muscarinic Acetylcholine Receptors, DAT | Parkinson's Disease | |
| GBR 12909 Analogs | Dopamine Transporter (DAT) | Investigational for Cocaine Addiction | |
| Piperidine | Haloperidol | Dopamine D₂ Receptors | Antipsychotic |
| Fentanyl | μ-Opioid Receptors | Analgesic | |
| Methylphenidate | DAT, NET | ADHD, Narcolepsy | |
| Donepezil | Acetylcholinesterase | Alzheimer's Disease | |
| Paroxetine | Serotonin Transporter (SERT) | Antidepressant |
Comparative Binding Affinities: A Case Study on Monoamine Transporters
Structure-activity relationship studies have shown that subtle changes, such as the choice between an this compound and a piperidine core, can significantly impact binding affinity and selectivity. For instance, in the development of dopamine transporter (DAT) inhibitors related to GBR 12909, replacing the piperazine (B1678402) scaffold with either a piperidine or a tropane scaffold has been explored to modulate selectivity over the serotonin transporter (SERT).[5]
| Compound Scaffold | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity |
| This compound Derivative (Example) | 4.0 | 4240 | - | 1060 |
| Piperidine Derivative (Example) | 810 | >10,000 | - | >12 |
Note: The data above is illustrative and compiled from different series of compounds to showcase the potential impact of the scaffold on selectivity. Direct head-to-head comparisons within the same chemical series are most informative.
Pharmacokinetics and Metabolism: The In Vivo Journey
A critical hurdle in CNS drug development is ensuring adequate blood-brain barrier (BBB) penetration and metabolic stability. The choice of scaffold plays a significant role in these pharmacokinetic parameters.
Blood-Brain Barrier Permeability
The ability of a drug to cross the BBB is paramount for its efficacy in the CNS. This is often predicted using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). Generally, compounds with lower molecular weight, lower TPSA, and optimal lipophilicity exhibit better BBB penetration. The inherent rigidity of the this compound scaffold can sometimes lead to better packing against the membrane, potentially aiding permeability.
| Scaffold | Predicted BBB Permeability (Pe, 10⁻⁶ cm/s) | Key Factors Influencing Permeability |
| This compound | Variable, can be high | Rigid structure, lipophilicity. |
| Piperidine | Variable, often requires optimization | Flexibility, can be tailored with substituents to modulate lipophilicity and TPSA.[6] |
Metabolic Stability
The metabolic stability of a drug determines its half-life and potential for drug-drug interactions. Both scaffolds are susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver.[2] For piperidine, common metabolic pathways include N-dealkylation and oxidation at the carbons alpha to the nitrogen.[2] The bridged structure of this compound can sometimes offer greater metabolic stability by sterically hindering access of metabolizing enzymes.
| Scaffold | In Vitro Half-life (t½, min) in Human Liver Microsomes | Common Metabolic Pathways |
| This compound | Generally moderate to high | N-demethylation, hydroxylation. |
| Piperidine | Variable, can be low | N-dealkylation, C-oxidation (alpha to N).[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable drug discovery research. Below are summaries of key in vitro assays used to characterize compounds containing these scaffolds.
Radioligand Binding Assay for Receptor Affinity
This assay is the gold standard for determining the binding affinity of a compound to its target receptor.[7]
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a specific CNS receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., brain tissue homogenates or cell membranes expressing the receptor).
Generalized Protocol:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[8]
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.[8]
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter. The receptor-bound radioligand is trapped on the filter.[9]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.[8]
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.[1]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is a primary screen to assess the susceptibility of a compound to phase I metabolism.[10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Principle: The test compound is incubated with human liver microsomes, and the disappearance of the parent compound over time is monitored by LC-MS/MS.
Generalized Protocol:
-
Preparation: Prepare a reaction mixture containing human liver microsomes in a phosphate (B84403) buffer.[11]
-
Incubation: Add the test compound to the reaction mixture and pre-incubate at 37°C. Initiate the reaction by adding the cofactor NADPH.[12]
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[12]
-
Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant, from which the half-life and intrinsic clearance are calculated.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. addi.ehu.es [addi.ehu.es]
- 4. benchchem.com [benchchem.com]
- 5. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. mttlab.eu [mttlab.eu]
Cross-Reactivity of Antibodies Against Tropane Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of tropane (B1204802) alkaloids are critical in various fields, from clinical toxicology to food safety and pharmaceutical research. Immunoassays, prized for their speed and sensitivity, are a cornerstone of this analysis. However, the structural similarity among tropane alkaloids presents a significant challenge: antibody cross-reactivity. This guide provides a comparative analysis of antibody cross-reactivity against different tropane alkaloids, supported by experimental data, to aid researchers in the selection and development of specific and reliable immunoassays.
Understanding the Basis of Cross-Reactivity
Tropane alkaloids share a characteristic bicyclic [3.2.1] nitrogen-containing core structure.[1] This common scaffold is the primary reason for antibody cross-reactivity.[2] Antibodies developed against one tropane alkaloid may bind to others that share similar structural features or epitopes.[3] The degree of cross-reactivity is influenced by the specific structural differences between the alkaloids, such as the nature and orientation of substituent groups on the tropane ring.[4] For instance, immunoassays designed to detect the cocaine metabolite benzoylecgonine (B1201016) may show cross-reactivity with other tropane alkaloids that possess a similar core structure.[4]
Comparative Analysis of Antibody Cross-Reactivity
The following tables summarize the cross-reactivity of various monoclonal and polyclonal antibodies against a range of tropane alkaloids. The data has been compiled from multiple studies employing different immunoassay formats, primarily Enzyme-Linked Immunosorbent Assay (ELISA). Cross-reactivity is typically expressed as a percentage relative to the binding of the primary target analyte.
Table 1: Cross-Reactivity of a Broad-Spectrum Monoclonal Antibody for Tropane Alkaloids
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| Atropine | 0.05 | 100 |
| Homatropine | 0.07 | 71.4 |
| L-Hyoscyamine | 0.14 | 35.7 |
| Apoatropine | 0.14 | 35.7 |
| Scopolamine (B1681570) | 0.24 | 20.8 |
| Anisodamine | 5.30 | 0.9 |
| Anisodine | 10.15 | 0.5 |
Data sourced from an indirect competitive ELISA (ic-ELISA) study.[5]
Table 2: Cross-Reactivity of a Monoclonal Antibody Specific for Scopolamine
| Analyte | Cross-Reactivity (%) |
| Scopolamine | 100 |
| Hyoscyamine | 0.21 |
| 6-Hydroxy-hyoscyamine | 0.17 |
Data from a competitive enzyme immunoassay.[6]
Table 3: Cross-Reactivity of a Monoclonal Antibody with Primary Specificity for Atropine
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| Atropine | 0.79 | 100 |
| Homatropine | 16.75 | 4.7 |
| Other non-legislated tropane alkaloids and scopolamine | >100 | <0.8 |
Data from an immunochromatographic assay.[7]
Table 4: Cross-Reactivity of a Humanized Anti-Cocaine Monoclonal Antibody (h2E2)
| Analyte | Binding Affinity Rank Order |
| Cocaethylene | 1 |
| Cocaine | 2 |
| Benzoylecgonine | 3 |
| Ecgonine Methyl Ester | 4 |
This antibody showed low or no affinity for other cocaine metabolites, endogenous monoamines, and methamphetamine.[8]
Experimental Protocols
The determination of antibody cross-reactivity is a critical step in the validation of any immunoassay.[4] A common and effective method is the indirect competitive ELISA (ic-ELISA) .
Generalized Protocol for Indirect Competitive ELISA (ic-ELISA)
Objective: To determine the concentration of various tropane alkaloids that cause a 50% inhibition (IC50) of the antibody-antigen binding reaction, and thereby calculate the cross-reactivity relative to the primary target analyte.
Materials:
-
Microtiter plates coated with a coating antigen (e.g., a protein-hapten conjugate).
-
Monoclonal or polyclonal antibody specific to the target tropane alkaloid.
-
Standard solutions of the target tropane alkaloid and the tropane alkaloids to be tested for cross-reactivity.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with Tween-20).
-
Blocking buffer (e.g., BSA in PBS).
-
Plate reader.
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen and incubate overnight.
-
Washing: Wash the plate to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding and incubate.
-
Washing: Wash the plate.
-
Competition: Add a fixed concentration of the primary antibody and varying concentrations of the standard or test tropane alkaloids to the wells. Incubate to allow competition for antibody binding between the coated antigen and the free alkaloid in the solution.
-
Washing: Wash the plate to remove unbound antibodies and alkaloids.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark for color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. Determine the IC50 value for each analyte. Calculate the cross-reactivity (%) using the formula: (IC50 of target analyte / IC50 of test analyte) x 100.
Visualizing Key Concepts
To further elucidate the principles and processes discussed, the following diagrams have been generated.
Caption: Structural similarities of tropane alkaloids leading to antibody cross-reactivity.
Caption: Generalized workflow for an indirect competitive ELISA.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. Indirect competitive enzyme-linked immunosorbent assay based on a broad-spectrum monoclonal antibody for tropane alkaloids detection in pig urine, pork and cereal flours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoclonal antibody-based enzyme immunoassay for the quantitative determination of the tropane alkaloid, scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toxicokinetics of a humanized anti-cocaine monoclonal antibody in male and female rats and lack of cross-reactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Azabicyclo[3.2.1]octane-Based Dopamine Transporter Inhibitors
A detailed examination of the binding affinities and selectivities of novel 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives reveals key structural determinants for potent and selective dopamine (B1211576) transporter (DAT) inhibition. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the efficacy of these compounds, supported by experimental data, to inform the design of future DAT-targeted therapeutics.
A series of novel 8-azabicyclo[3.2.1]octane analogues, structurally related to the known DAT inhibitor GBR 12909, were synthesized and evaluated for their binding affinities at the dopamine, serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.[1][2][3][4] The findings highlight the significant influence of substitutions at the 8-position of the bicyclic scaffold on both potency and selectivity.[1][2][3][4]
Comparative Efficacy of this compound Derivatives
The in vitro binding affinities of the synthesized compounds were determined using radioligand binding assays. The data, summarized in the table below, showcases a range of potencies and selectivities for the dopamine transporter over other monoamine transporters.
| Compound | R Group | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 21f | 4-F-Bn | 11 ± 1.0 | 6430 ± 1210 | 5250 ± 640 | 585 | 477 |
| 22e | c-Pr-Me | 4.0 ± 2.0 | 4240 ± 650 | 2714 ± 216 | 1060 | 679 |
| 22g | 4-Cl-Bn | 3.9 ± 2.0 | 656 ± 193 | 5297 ± 618 | 168 | 1358 |
| 22h | 4-CH₃-Bn | 6.1 ± 1.1 | 405 ± 98 | 2750 ± 1267 | 68 | 450 |
| GBR 12909 | - | 5.0 | 3.0 | 11.0 | 0.6 | 2.2 |
Data sourced from Zhang et al., 2011.[1]
Key Observations:
-
Several analogues with 8-benzyl substitutions (21f, 22g, 22h) demonstrated high affinity for DAT, with Kᵢ values in the low nanomolar range, comparable to GBR 12909.[1]
-
Notably, the 8-cyclopropylmethyl derivative 22e emerged as one of the most potent and DAT-selective ligands in the series, exhibiting over 1000-fold selectivity for DAT over SERT.[1][2][3][4] This suggests that the 8-cyclopropylmethyl group is a highly favorable moiety for achieving high DAT selectivity.[1]
-
The 8-(4-chlorobenzyl) derivative 22g displayed the highest selectivity for DAT over NET, with a selectivity ratio of 1358.[1][2][3][4]
-
In general, the 4,4'-difluorobenzhydryl analogues (series 22) were more potent than their corresponding desfluoro counterparts (series 21), which is consistent with the structure-activity relationship of GBR 12909.[1]
Experimental Protocols
The following methodologies were employed to determine the binding affinities of the compounds at the monoamine transporters.
Radioligand Binding Assays
Preparation of Brain Tissue: Whole brains from male Sprague-Dawley rats were used to prepare crude synaptosomal membranes. The tissue was homogenized in a sucrose (B13894) buffer and centrifuged. The resulting pellet was resuspended in buffer for use in the binding assays.
DAT Binding Assay:
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to the DAT)
-
Procedure: Rat striatal membranes were incubated with [³H]WIN 35,428 and varying concentrations of the test compounds.
-
Nonspecific Binding Determination: Defined in the presence of 10 µM GBR 12935.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
SERT Binding Assay:
-
Radioligand: [³H]Citalopram (a selective serotonin reuptake inhibitor)
-
Procedure: Rat cortical membranes were incubated with [³H]citalopram and varying concentrations of the test compounds.
-
Nonspecific Binding Determination: Defined in the presence of 1 µM imipramine.
-
Analysis: IC₅₀ and Kᵢ values were determined as described for the DAT binding assay.
NET Binding Assay:
-
Radioligand: [³H]Nisoxetine (a selective norepinephrine reuptake inhibitor)
-
Procedure: Rat cortical membranes were incubated with [³H]nisoxetine and varying concentrations of the test compounds.
-
Nonspecific Binding Determination: Defined in the presence of 1 µM desipramine.
-
Analysis: IC₅₀ and Kᵢ values were determined as described for the DAT binding assay.
Visualizing Experimental and Logical Relationships
The following diagrams illustrate the workflow of the binding assays and the logical relationship in evaluating the efficacy of the DAT inhibitors.
Figure 1. Workflow for Radioligand Binding Assays.
Figure 2. Logical Flow for Efficacy Assessment.
References
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Bioassay Validation of 8-Azabicyclo[3.2.1]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro bioassays used to validate the biological activity of 8-Azabicyclo[3.2.1]octane derivatives. The information presented herein is compiled from various scientific publications and technical data sheets to facilitate the selection of appropriate assays and the interpretation of results. This document summarizes quantitative data, details experimental protocols, and visualizes relevant signaling pathways and workflows.
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of various this compound derivatives across several key biological targets. This data is essential for comparing the potency and selectivity of these compounds.
Table 1: Monoamine Transporter Binding Affinity
Derivatives of the this compound scaffold have been extensively studied for their interaction with monoamine transporters, which are critical in the regulation of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862).
| Compound ID/Reference | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |
| 22e | 4.0 | >1000 | - |
| 22g | 3.9 | - | >1000 |
| (-)-19a | 33 | - | - |
| (+)-20a | 60 | - | - |
| 8i | 2.5 (IC50) | 3.5 | 2040 |
| 7f | - | 7.2 | - |
| 7e | 125 | - | - |
Data compiled from multiple sources[1][2][3].
Table 2: N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition
Certain this compound derivatives have been identified as potent inhibitors of NAAA, an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA).
| Compound ID/Reference | h-NAAA IC50 (µM) |
| ARN19689 (50) | 0.042 |
| ARN16186 | 0.023 |
| 20 | 0.23 |
Data from studies on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides[4][5][6][7][8][9].
Table 3: Sigma Receptor Binding Affinity
The sigma-1 and sigma-2 receptors are targeted by some this compound derivatives, indicating potential applications in neurological disorders.
| Compound ID/Reference | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) |
| CB-64L | 10.5 | 154 |
| CB-182 | 27.3 | 35.5 |
| CB-64D | 3063 | 16.5 |
| CB-184 | 7436 | 13.4 |
| 15a | 1200 | 2.5 |
Data from a study on phenylcarbamate derivatives[10].
Table 4: Opioid Receptor Antagonism
The this compound scaffold has been utilized to develop selective antagonists for the kappa opioid receptor.
| Compound ID/Reference | Kappa Opioid Receptor IC50 (nM) |
| 3 | 77 |
| 6c | 20 |
| 12 | 172 |
Data from structure-activity relationship studies[11][12].
Table 5: Antibacterial Activity
Novel derivatives of this compound have been synthesized and evaluated for their antibacterial properties, with some showing potent activity against various bacterial strains.
| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) |
| 7g, 7h | E. coli, P. aeruginosa, A. baumannii, K. pneumoniae | 1 - 4 |
| 7j, 7r, 8c | K. pneumoniae, A. baumannii, P. aeruginosa, E. coli | 2 - 16 |
| Type I Compounds | S. aureus, MRSA, VISA, E. faecalis, E. faecium | <0.03125 - 0.25 |
MIC (Minimum Inhibitory Concentration) values for various benzothiazole (B30560) inhibitors with a bicyclo[3.2.1]octane core[13].
Table 6: Nematicidal Activity
Preliminary bioassays have demonstrated the potential of this compound derivatives as nematicidal agents.
| Compound ID/Reference | Nematode Species | Activity |
| 9e | Meloidogyne incognita | 55.6% inhibition at 1 mg/L |
| Various derivatives | Meloidogyne incognita | Good activity at 25 mg/L |
Data from a study on isoxazole (B147169) oxime derivatives[14].
Experimental Protocols
Detailed methodologies for the key in vitro bioassays are provided below to ensure reproducibility and aid in the design of new experiments.
Monoamine Transporter Radioligand Binding Assay
Objective: To determine the binding affinity of test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Materials:
-
Rat brain tissue homogenates or cell lines expressing the respective human transporters.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET.
-
Non-specific binding control: A high concentration of a known non-radioactive ligand (e.g., GBR 12909 for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the this compound test compounds.
-
In a 96-well plate, incubate the membrane homogenate with the radioligand and varying concentrations of the test compound.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of a non-radioactive competitor.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Fluorometric Assay
Objective: To measure the inhibitory activity of test compounds against human NAAA.
Materials:
-
Recombinant human NAAA enzyme or cell lysates containing NAAA.
-
Fluorogenic substrate (e.g., a palmitoyl-based substrate linked to a fluorophore).
-
Assay buffer (e.g., 100 mM Citrate-Phosphate buffer, pH 4.5).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the this compound test compounds in the assay buffer.
-
Add the NAAA enzyme solution to the wells of the microplate.
-
Add the test compounds to the respective wells and pre-incubate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specified time, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Sigma-1 Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of test compounds for the sigma-1 receptor.
Materials:
-
Membrane preparations from cells expressing the sigma-1 receptor (e.g., CHO-S1R cells).
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding control: Haloperidol.
-
Test compounds (this compound derivatives).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and 96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membrane preparation, and --INVALID-LINK---pentazocine.
-
Add the test compounds at various concentrations.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of haloperidol.
-
Incubate to allow binding to reach equilibrium.
-
Terminate the binding by rapid filtration through the filter plates and wash with ice-cold buffer.
-
Allow the filters to dry and add scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC50 and Ki values as described for the monoamine transporter assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their in vitro validation.
Caption: Inhibition of monoamine reuptake by an this compound derivative.
Caption: NAAA inhibition enhances PEA signaling through PPAR-α.
References
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy methyl (2S,3S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US10364242B2 - Modulation of N-acylethanolamine-hydrolysing acid amidase (NAAA) for disease treatment - Google Patents [patents.google.com]
- 9. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Docking of Tropane Alkaloids with Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various tropane (B1204802) alkaloids for muscarinic acetylcholine (B1216132) receptors (mAChRs). The information is compiled from multiple experimental studies and is intended to serve as a valuable resource for researchers in pharmacology and drug development. This document summarizes quantitative binding data, details common experimental methodologies, and visualizes key biological pathways and experimental workflows.
Comparative Binding Affinities of Tropane Alkaloids
The following table summarizes the binding affinities (Ki and IC50 values) of several tropane alkaloids for the five human muscarinic receptor subtypes (M1-M5). Lower Ki and IC50 values indicate a higher binding affinity. It is important to note that values are compiled from various sources, and experimental conditions may differ.
| Alkaloid | Receptor Subtype | Ki (nM) | IC50 (µM) |
| Atropine | M1 | 1.3[1] | 0.0048[1] |
| M2 | 2.5[1] | - | |
| M3 | 1.6[1] | - | |
| M4 | 1.0[1] | - | |
| M5 | 1.8[1] | - | |
| Scopolamine | M1 | 0.4[1] | 0.0021[1] |
| M2 | 1.0[1] | - | |
| M3 | 0.8[1] | - | |
| M4 | 0.6[1] | - | |
| M5 | 1.2[1] | - | |
| Homatropine | Muscarinic (general) | - | 0.022 |
| Hyoscyamine | Muscarinic (general) | - | 0.003 |
| N-methylatropine | Muscarinic (general) | - | <0.0001 |
| N-methylscopolamine | Muscarinic (general) | - | <0.0003 |
| Littorine | Muscarinic (general) | - | 0.003 |
| 6β-Hydroxyhyoscyamine | Muscarinic (general) | - | 0.002 |
| 7β-Hydroxyhyoscyamine | Muscarinic (general) | - | 0.005 |
| Apoatropine | Muscarinic (general) | - | 0.025 |
| Noratropine | Muscarinic (general) | - | 0.021 |
| Tropine | Muscarinic (general) | - | 230 |
| Pseudotropine | Muscarinic (general) | - | 136 |
| Cocaine | Muscarinic (general) | - | 57 |
Experimental Protocols
The binding affinities presented in this guide are primarily determined through competitive radioligand binding assays. Below is a generalized protocol for such an experiment.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (unlabeled tropane alkaloid) by measuring its ability to displace a known radiolabeled ligand from a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compounds: A range of concentrations of the unlabeled tropane alkaloids.
-
Assay Buffer: A buffer solution to maintain a stable pH and ionic environment (e.g., phosphate-buffered saline).
-
Non-specific Binding (NSB) Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., atropine) to determine the amount of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate receptor-bound from free radioligand.
-
Scintillation Counter: To quantify the radioactivity on the filters.
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test tropane alkaloids and the NSB control in assay buffer.
-
Dilute the radioligand to a working concentration (typically at or below its Kd value).
-
Resuspend the cell membranes in assay buffer.
-
-
Incubation:
-
In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding (TB): Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): NSB control solution, radioligand, and cell membranes.
-
Competition: Test tropane alkaloid at various concentrations, radioligand, and cell membranes.
-
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB counts from the average TB counts.
-
For the competition wells, calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinities of tropane alkaloids.
Workflow for a competitive radioligand binding assay.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into two main signaling pathways based on the G-protein they couple with: the Gq/11 pathway (M1, M3, M5 receptors) and the Gi/o pathway (M2, M4 receptors).[2]
Signaling pathways of muscarinic acetylcholine receptors.
References
Assessing the Metabolic Stability of 8-Azabicyclo[3.2.1]octane Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the early stages of drug discovery. The 8-azabicyclo[3.2.1]octane scaffold is a prevalent structural motif in a variety of biologically active compounds, and its metabolic fate significantly influences its pharmacokinetic profile and overall viability as a drug candidate. This guide provides a comparative overview of the metabolic stability of different this compound derivatives, supported by experimental data and detailed protocols.
The metabolic stability of a compound, defined as its susceptibility to biotransformation, is a key determinant of its in vivo half-life and clearance.[1] In vitro assays, primarily using liver microsomes and hepatocytes, are essential tools for predicting these parameters.[2] These assays measure the rate of disappearance of a parent compound over time, providing crucial data on its intrinsic clearance (Clint) and half-life (t1/2).[2]
Comparative Metabolic Stability of this compound Derivatives
The structural modifications on the this compound core can significantly impact its metabolic stability. The following table summarizes the in vitro metabolic stability data for a selection of derivatives from various studies. These studies highlight how different substituents can either enhance or decrease metabolic stability.
| Compound/Derivative | Assay System | Half-life (t1/2) (min) | Intrinsic Clearance (Clint) (μL/min/mg protein) | Reference |
| Flubatine Enantiomers | [3] | |||
| (+)-Flubatine | Human Liver Microsomes | High Stability | Low | [3] |
| (-)-Flubatine | Human Liver Microsomes | More metabolized than (+)-enantiomer | Higher than (+)-enantiomer | [3] |
| (+)-Flubatine | Mouse Liver Microsomes | More metabolized than in HLM | Higher than in HLM | [3] |
| (-)-Flubatine | Mouse Liver Microsomes | More metabolized than in HLM | Higher than in HLM | [3] |
| FXR Agonist Analogs | [4] | |||
| Piperidine Analog (5) | Human Liver Microsomes | - | - | [4] |
| Azabicyclo[3.2.1]octane Analog (6) | Human Liver Microsomes | No improvement vs. (5) | - | [4] |
| Piperidine Analog (5) | Mouse Liver Microsomes | - | - | [4] |
| Azabicyclo[3.2.1]octane Analog (6) | Mouse Liver Microsomes | Modest improvement vs. (5) | - | [4] |
| NAAA Inhibitor Analogs | [5] | |||
| ARN16186 (39) | Human Liver Microsomes | - | - | [5] |
| ARN19689 (50) | Human Liver Microsomes | - | - | [5] |
Note: Direct numerical comparisons are limited due to variations in experimental conditions across different studies. "High Stability" and "Low Clearance" are qualitative descriptions from the cited sources.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible metabolic stability data. Below are representative protocols for the two most common in vitro assays.
Microsomal Stability Assay
This assay primarily assesses Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[2]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds and positive controls (e.g., testosterone, verapamil)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test compounds and positive controls in an appropriate solvent (e.g., DMSO). Dilute the compounds to the final desired concentration in the reaction buffer. Thaw the liver microsomes on ice.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution, and the microsomal suspension.
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes with gentle shaking.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint = (0.693/t1/2) / (mg/mL microsomal protein)).[6]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media (e.g., Williams' Medium E)
-
Collagen-coated plates
-
Test compounds and positive controls
-
Quenching solution (e.g., ice-cold acetonitrile with internal standard)
-
CO2 incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Compound Preparation: Prepare stock solutions of the test compounds and positive controls and dilute them to the final concentration in the incubation medium.
-
Incubation: Remove the plating medium from the hepatocytes and add the medium containing the test compound. Incubate the plates at 37°C in a CO2 incubator.
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.
-
Quenching and Processing: Immediately mix the collected aliquots with an equal volume of ice-cold quenching solution. Centrifuge the samples to pellet any cell debris and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance based on the rate of disappearance of the parent compound.
Visualizing Metabolic Pathways and Experimental Workflows
CYP450-Mediated Xenobiotic Metabolism
The cytochrome P450 enzyme system is a major pathway for the metabolism of many xenobiotics, including this compound derivatives. The following diagram illustrates the general catalytic cycle of CYP450 enzymes.
Caption: General catalytic cycle of Cytochrome P450 enzymes in xenobiotic metabolism.
Experimental Workflow for In Vitro Metabolic Stability Assessment
The following diagram outlines the typical workflow for assessing the metabolic stability of drug candidates in vitro.
Caption: A generalized workflow for in vitro metabolic stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. LC-MS Supported Studies on the in Vitro Metabolism of both Enantiomers of Flubatine and the in Vivo Metabolism of (+)-[18F]Flubatine—A Positron Emission Tomography Radioligand for Imaging α4β2 Nicotinic Acetylcholine Receptors | MDPI [mdpi.com]
- 4. Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xenotech.com [xenotech.com]
A Comparative Guide to GC-MS and LC-MS for Tropane Alkaloid Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive profiling of tropane (B1204802) alkaloids is critical in fields ranging from food safety and toxicology to pharmaceutical research and development. Tropane alkaloids, a class of secondary metabolites naturally occurring in plants of the Solanaceae family, exhibit significant physiological effects. The two most prominent analytical techniques for their quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific analytical needs.
At a Glance: GC-MS vs. LC-MS for Tropane Alkaloid Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] |
| Sample Volatility | Requires analytes to be volatile and thermally stable.[1] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1] |
| Derivatization | Often necessary for tropane alkaloids to increase volatility and thermal stability.[1][2] | Generally not required.[1] |
| Sensitivity | Good sensitivity, but can be limited by derivatization efficiency and potential for analyte degradation at high temperatures.[1] In some cases, GC-MS/MS can achieve lower limits of detection than LC-MS/MS.[3][4] | High sensitivity, often achieving lower limits of detection.[1] |
| Matrix Effects | Generally less prone to matrix effects compared to LC-MS.[1] | Can be susceptible to ion suppression or enhancement from co-eluting matrix components.[1] |
| Sample Throughput | Can be more time-consuming due to the derivatization step.[1] | Can be adapted for high-throughput analysis.[1] |
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance. The following tables summarize the quantitative data for GC-MS and LC-MS in the analysis of key tropane alkaloids from various studies.
Table 1: GC-MS Quantitative Performance Data for Tropane Alkaloids
| Analyte(s) | Matrix | LOD | LOQ | Linearity Range | Recovery | Reference |
| Tropane Alkaloids | Biological Materials (Serum, Urine) | 5.0 ng/mL | - | 10 - 5000 ng/mL | >80% | [5] |
| Opium and Tropane Alkaloids | Pottery | <0.5 ng/g | <0.5 ng/g | LLOQ to 200 ng/g | 55 - 61% | [3][4] |
Table 2: LC-MS Quantitative Performance Data for Tropane Alkaloids
| Analyte(s) | Matrix | LOD | LOQ | Linearity Range | Recovery | Reference |
| Atropine (B194438), Scopolamine (B1681570) | Cereals | - | 0.5 µg/kg | - | 82 - 114% | [6] |
| Atropine, Scopolamine | Maize | - | 5 µg/kg | 2 - 20 µg/kg | 65.7 - 85.5% | [7] |
| Atropine, Scopolamine | Buckwheat | - | 0.625 - 1.25 µg/kg | - | - | [8] |
| Atropine, Scopolamine | Leafy Vegetables | 0.6 - 0.7 ng/g | - | - | 90 - 100% | [9] |
| Atropine | Plant Material | - | 167 pg/mL | - | - | [10] |
| Scopolamine | Plant Material | - | 333 pg/mL | - | - | [10] |
| Opium and Tropane Alkaloids | Pottery | 1 - 8 ng/g | 3 - 24 ng/g | LLOQ to 500 ng/g | - | [3][4] |
| Hyoscyamine, Scopolamine, Anisodamine | Anisodus luridus | 0.005 - 0.084 µg/mL | 0.014 - 0.256 µg/mL | 0.92 - 2000 µg/mL | 97.01 - 100.05% | [11] |
Experimental Workflows
The analytical workflow for tropane alkaloid profiling involves several key steps, from sample preparation to data analysis. The choice between GC-MS and LC-MS significantly influences these steps, particularly the sample preparation phase.
Logical Comparison of GC-MS and LC-MS
The decision to use GC-MS or LC-MS depends on a variety of factors including the specific tropane alkaloids of interest, the complexity of the sample matrix, and the desired sensitivity.
Detailed Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for accurate and reproducible results. The goal is to extract the tropane alkaloids from the sample matrix and remove interfering substances.
1. Solid-Liquid Extraction (SLE) This traditional method is widely used for plant materials.[12]
-
Protocol:
-
Weigh 1 g of dried, powdered plant material.
-
Add 20 mL of an extraction solvent (e.g., methanol, acidified water).[12]
-
Extract using an ultrasonic bath for 30 minutes.[12]
-
Filter the extract.
-
Evaporate the solvent to dryness under reduced pressure.
-
Re-dissolve the residue in a suitable solvent for analysis.[12]
-
2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) The QuEChERS method is popular for food matrices due to its simplicity and efficiency.[12]
-
Protocol:
-
Homogenize the sample (e.g., cereals, vegetables).[6]
-
To a 10 g homogenized sample, add 10 mL of water and 10 mL of acetonitrile (B52724) with 1% acetic acid.[6]
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously to induce phase separation.[6]
-
Centrifuge the sample.
-
Take an aliquot of the upper organic layer and subject it to dispersive solid-phase extraction (dSPE) for cleanup by adding a sorbent mixture.[6]
-
Centrifuge and collect the supernatant for analysis.[6]
-
3. Derivatization for GC-MS To increase the volatility and thermal stability of tropane alkaloids for GC-MS analysis, a derivatization step is often required.[1][2]
-
Protocol (Silylation):
-
Evaporate the cleaned-up sample extract to dryness.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 25 minutes) to allow the reaction to complete.[4]
-
The derivatized sample is then ready for injection into the GC-MS.
-
Chromatographic and Mass Spectrometric Conditions
GC-MS/MS
-
Gas Chromatograph: Trace 1310 Gas Chromatograph (or equivalent).[3]
-
Injection: 1 µL of the sample in splitless mode.[3]
-
Injector Temperature: 300°C.[3]
-
Mobile Phase: Helium at a constant flow rate of 1.2 mL/min.[3]
-
Column: A semi-polar capillary column is often used.[5]
-
Mass Spectrometer: TSQ 8000 EVO Triple Quadrupole Mass Spectrometer (or equivalent).[3]
-
Detection: Multiple Reaction Monitoring (MRM) for targeted analysis.
LC-MS/MS
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A gradient elution with two solvents is typical, for example:
-
Flow Rate: 0.3 - 0.5 mL/min.[12]
-
Injection Volume: 5 - 10 µL.[12]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or time-of-flight).
-
Ionization: Electrospray ionization in positive mode (ESI+).[12]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.[12]
Conclusion
Both GC-MS and LC-MS are powerful techniques for the profiling of tropane alkaloids. LC-MS/MS is often considered the gold standard for trace-level quantification in complex matrices like food, primarily because it can analyze a wide range of compounds without the need for derivatization, making it suitable for thermally labile and non-volatile tropane alkaloids.[1][12]
GC-MS, on the other hand, remains a robust and reliable alternative, particularly for the quality control of raw plant materials where tropane alkaloid concentrations may be higher.[12] Its lower susceptibility to matrix effects can be an advantage.[1] The necessity of derivatization for many tropane alkaloids, however, can increase sample preparation time and introduce variability.[1][2] Ultimately, the choice between GC-MS and LC-MS should be based on the specific research question, the nature of the sample, the required sensitivity, and the available instrumentation. For comprehensive and confirmatory analysis, employing both techniques can provide a more complete and reliable characterization of the tropane alkaloid profile.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Evaluating the Selectivity of 8-Azabicyclo[3.2.1]octane Ligands for Monoamine Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane (B1204802) alkaloids like cocaine, has been a focal point in the development of ligands targeting monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). The therapeutic potential of these ligands in treating various neurological and psychiatric disorders, including depression, anxiety, and substance abuse, is intrinsically linked to their selectivity for these transporters. This guide provides a comparative analysis of the selectivity profiles of various this compound derivatives, supported by experimental data and detailed methodologies.
Comparative Binding Affinities and Selectivity
The following tables summarize the in vitro binding affinities (Ki) of several classes of this compound ligands for DAT, SERT, and NET. The data is compiled from various structure-activity relationship (SAR) studies. Lower Ki values indicate higher binding affinity. Selectivity ratios are calculated to illustrate the preference of a ligand for one transporter over another.
N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropane Analogues
These benztropine (B127874) analogues have been investigated for their potential as dopamine uptake inhibitors. Modifications at the N-8 position have been shown to influence both affinity and selectivity.[1][2][3]
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 8a | 15.3 | >10,000 | 1,820 | >654 | 119 |
| 8b | 12.1 | >10,000 | 1,210 | >826 | 100 |
| 8c | 49.8 | >10,000 | 2,820 | >201 | 57 |
Data sourced from studies on rat brain tissue.[1][2][3]
8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives
This series of compounds has been explored to develop DAT selective ligands. Notably, substitutions at the 8-position have yielded compounds with high selectivity for DAT over both SERT and NET.[4][5][6][7]
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e | 4.0 | 4240 | 2500 | 1060 | 625 |
| 22g | 3.9 | 2400 | 5295 | 615 | 1358 |
Data sourced from studies on rat brain tissue.[4][5][6][7]
Experimental Protocols
The following is a detailed methodology for a typical in vitro radioligand binding assay used to determine the binding affinities of this compound ligands to monoamine transporters.
Rat Brain Membrane Preparation
-
Tissue Dissection: Adult male Sprague-Dawley rats are euthanized, and the brains are rapidly removed. The striatum (rich in DAT), frontal cortex (containing SERT and NET), and cerebellum (used for determining non-specific binding) are dissected on ice.[6][8]
-
Homogenization: The dissected brain regions are homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) using a Teflon-glass homogenizer.
-
Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pellet Collection: The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.
-
Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash the membranes. This step is repeated twice.
-
Final Preparation: The final pellet is resuspended in an appropriate assay buffer at a protein concentration of 1-2 mg/mL, as determined by a Bradford or similar protein assay. The membrane preparations are then stored at -80°C until use.
Radioligand Binding Assays
Competitive radioligand binding assays are performed to determine the affinity of the test compounds (this compound ligands) by measuring their ability to displace a specific radioligand from the transporter.
a. Dopamine Transporter (DAT) Binding Assay
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT)[5][8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of the test compound, and 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).
-
Initiate the binding reaction by adding 100 µL of the striatal membrane preparation.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) is included.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are pre-soaked in polyethylenimine (0.3%) to reduce non-specific binding.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
b. Serotonin Transporter (SERT) Binding Assay
-
Radioligand: [³H]Citalopram (a selective serotonin reuptake inhibitor)[5][8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Procedure: The procedure is similar to the DAT binding assay, but with the following modifications:
-
Frontal cortex membrane preparations are used.
-
[³H]Citalopram is used as the radioligand (final concentration ~1-2 nM).
-
Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
c. Norepinephrine Transporter (NET) Binding Assay
-
Radioligand: [³H]Nisoxetine (a selective norepinephrine reuptake inhibitor)[8]
-
Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4
-
Procedure: The procedure is similar to the DAT and SERT binding assays, with the following modifications:
-
Frontal cortex or thalamus/hypothalamus membrane preparations are used.
-
[³H]Nisoxetine is used as the radioligand (final concentration ~1-2 nM).
-
Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., 1 µM desipramine).
-
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of excess unlabeled inhibitor) from the total binding (counts in the absence of inhibitor).
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves using software such as GraphPad Prism.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter. The Kd value is typically determined in separate saturation binding experiments.
Visualizations
Signaling Pathway of Monoamine Transporters
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. studylib.net [studylib.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 5. researchgate.net [researchgate.net]
- 6. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdspdb.unc.edu [pdspdb.unc.edu]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 8-Azabicyclo[3.2.1]octane
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 8-Azabicyclo[3.2.1]octane. The following procedures are designed to ensure safe operational handling and disposal.
Hazard Summary: this compound and its derivatives are typically classified as irritants.[1][2][3] They can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Some derivatives are harmful if swallowed or inhaled.[4][5][6] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE) Requirements
Proper PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Specification |
| Eye/Face Protection | Tightly sealed safety goggles or safety glasses with side-shields. A face shield may also be necessary.[4] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber.[7] Gloves must be inspected before use.[8] |
| Skin and Body | Laboratory coat or apron.[7] For larger quantities or risk of splashing, chemical-resistant clothing is advised. |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator should be used.[4][9] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for safety.
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan
Contaminated materials and waste must be handled as hazardous waste.
-
Waste Collection:
-
Collect waste in a suitable, labeled, and closed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal:
Emergency Procedures
In the event of an exposure or spill, follow these steps:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention.[1][4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Spill: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert dry material and place in a suitable container for disposal. For large spills, contain the spill and follow institutional emergency procedures.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. 8-Azabicyclo(3.2.1)octane | C7H13N | CID 136097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. crude.abx.de [crude.abx.de]
- 8. angenechemical.com [angenechemical.com]
- 9. echemi.com [echemi.com]
- 10. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
